2-(2-fluorophenyl)-1H-Indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARARSNJUMNZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538852 | |
| Record name | 2-(2-Fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52765-22-7 | |
| Record name | 2-(2-Fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-(2-fluorophenyl)-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluorophenyl)-1H-indole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for drug design. The strategic introduction of fluorine atoms into organic molecules is a widely employed technique to enhance pharmacological profiles, often improving metabolic stability, lipophilicity, and target binding affinity.[1]
This technical guide provides a comprehensive analysis of the (CAS: 52765-22-7), a specific fluorinated indole derivative. Designed for researchers, scientists, and drug development professionals, this document consolidates available data, presents authoritative experimental protocols for property determination, and explains the causal relationships between these properties and their implications in a pharmaceutical context.
Molecular Identity and Structural Characteristics
This compound is an aromatic heterocyclic compound featuring a bicyclic indole core connected to a fluorine-substituted phenyl ring at the C2 position. The ortho-position of the fluorine atom on the phenyl ring introduces specific steric and electronic effects that influence the molecule's overall conformation and properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 52765-22-7 | [3][4][5] |
| Molecular Formula | C₁₄H₁₀FN | [5] |
| Molecular Weight | 211.23 g/mol | [5] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CC3=C2NC=C3)F | [6] |
| InChI Key | DARFBTQKWHRTHQ-UHFFFAOYSA-N | [6] |
The spatial arrangement, specifically the dihedral angle between the indole and the 2-fluorophenyl ring systems, is a critical structural parameter. This angle, governed by steric hindrance from the ortho-fluorine and potential intramolecular interactions, dictates the molecule's three-dimensional shape and its ability to fit into protein binding pockets. Crystal structures of related 2-phenylindole derivatives show that this angle can vary significantly, impacting biological activity.[7]
Summary of Core Physicochemical Properties
Direct experimental data for this compound is limited in public literature. The following table summarizes known identifiers and provides estimated or analogous data for key physicochemical properties to serve as a baseline for research endeavors.
| Property | Value / Observation | Notes |
| Appearance | White to pale cream/beige crystals or powder | Based on analogous compounds.[8][9] |
| Melting Point (°C) | Data not available | The related isomer, 2-(4-fluorophenyl)-1H-indole, has a melting point of 184.0-188.0 °C.[8] |
| Aqueous Solubility | Predicted to have limited solubility in water | Generally soluble in organic solvents like DMSO and Dichloromethane.[6] |
| Lipophilicity (logP) | ~3.5 - 3.9 (estimated) | Based on calculated values for the 2-(4-fluorophenyl)-1H-indole isomer.[10][11] |
| Ionization Constant (pKa) | ~16-17 (estimated for N-H proton) | Based on the typical pKa of the indole N-H proton in DMSO. Direct aqueous data is unavailable. |
In-Depth Analysis and Experimental Determination
Understanding the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[12][13] This section details the significance of each property and outlines standardized protocols for their experimental determination.
Lipophilicity: Octanol-Water Partition Coefficient (logP)
Expertise & Causality: Lipophilicity, quantified as logP, is a critical determinant of a drug's behavior. It governs the ability of a molecule to cross biological membranes, influences its solubility, and impacts its binding to plasma proteins and metabolic enzymes.[13] A logP value in the optimal range (typically 1-5 for oral drugs) is essential for achieving a balance between aqueous solubility for formulation and lipid solubility for membrane permeation. The fluorine atom in this compound is expected to increase its lipophilicity compared to the non-fluorinated parent compound, 2-phenyl-1H-indole.
Experimental Protocol: Shake-Flask (OECD 107) Method
This is the gold-standard method for logP determination.
-
Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol to form the two immiscible phases.
-
Dissolution: Dissolve a precisely weighed amount of this compound in the aqueous phase. The concentration should be below the solubility limit.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Caption: Workflow for logP determination via the Shake-Flask method.
Aqueous Solubility
Expertise & Causality: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for intravenous formulation. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The planar, aromatic structure of this compound and its expected lipophilicity suggest low intrinsic aqueous solubility. The indole N-H group can act as a hydrogen bond donor, while the fluorine can act as a weak hydrogen bond acceptor, but these are unlikely to overcome the hydrophobic nature of the large aromatic system.
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This method determines the equilibrium solubility, which is the most relevant value for drug development.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached.
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Validation: Visually inspect the solid material at the end of the experiment to ensure no changes in its physical form (e.g., hydration or polymorphism) have occurred.
Caption: Workflow for thermodynamic aqueous solubility measurement.
Ionization Constant (pKa)
Expertise & Causality: The pKa value defines the extent of ionization of a molecule at a given pH. Since ionization state dramatically affects solubility, permeability, and target binding, pKa is a critical parameter. This compound has one primary ionizable proton: the N-H of the indole ring, which is weakly acidic. Its pKa is expected to be high (~16-17), meaning it will be overwhelmingly neutral at all physiological pH values. This lack of ionizable character contributes to its low solubility and high lipophilicity.
Experimental Protocol: Potentiometric Titration
-
Solvent Selection: Due to poor water solubility, the titration is often performed in a mixed solvent system (e.g., water-methanol or water-DMSO) and the aqueous pKa is extrapolated.
-
Solution Preparation: Dissolve a precise amount of the compound in the chosen solvent system.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. Specialized software is used to refine the pKa value, especially for co-solvent systems.
Spectroscopic Profile for Structural Confirmation
Expertise & Causality: A definitive spectroscopic profile is essential for confirming the chemical identity and purity of a compound. Each technique provides a unique piece of the structural puzzle.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. For this compound, one would expect to see complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on both the indole and fluorophenyl rings. The N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm). Crucially, coupling between the fluorine atom and adjacent protons on the phenyl ring (³JHF and ⁴JHF) will result in characteristic splitting patterns, which are key for confirming the ortho substitution.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the chemical environment of each carbon atom. The spectrum will display distinct signals for the carbons of the indole and fluorophenyl rings. The carbon directly bonded to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is a large and unambiguous signal.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₄H₁₀FN) by providing a highly accurate mass measurement (expected monoisotopic mass ≈ 211.0797).
Synthesis and Potential Applications
Synthesis: Indole derivatives are commonly synthesized via methods like the Fischer, Bischler-Möhlau, or Larock indole syntheses. The Fischer indole synthesis, involving the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, is a robust and frequently used method for creating 2-substituted indoles.[6]
Relevance in Drug Discovery: The incorporation of a fluorophenyl group onto an indole scaffold is a proven strategy in medicinal chemistry. Fluorinated indoles are key components in drugs with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[6][14] The specific properties of this compound, such as its high lipophilicity and structural rigidity, make it an attractive scaffold for developing inhibitors of protein-protein interactions or ligands for hydrophobic binding pockets in enzymes and receptors.
Caption: Relationship between physicochemical properties and drug development stages.
Conclusion
This compound is a compound with physicochemical properties characteristic of a lipophilic, aromatic molecule with low aqueous solubility and a non-ionizable nature under physiological conditions. While comprehensive experimental data is not widely published, established analytical methods can be readily applied to generate a robust data package. Understanding these core properties is the first and most critical step for any researcher aiming to unlock the therapeutic potential of this promising chemical scaffold in a drug discovery program.
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Navigating the Research Landscape of 2-(2-Fluorophenyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4] Its versatile structure allows for diverse biological activities, making it a privileged scaffold in modern drug discovery.[2][3][4][5] The strategic incorporation of a fluorine atom, as seen in 2-(2-fluorophenyl)-1H-indole, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby augmenting the therapeutic potential of the parent indole structure.[1] This guide provides an in-depth technical overview of this compound, covering its chemical identity, synthesis, potential applications, and commercial availability.
Part 1: Core Compound Identity and Properties
Chemical Abstract Service (CAS) Number: 52765-22-7[6][7][8][9][10]
This unique numerical identifier is assigned by the Chemical Abstracts Service to every chemical substance, ensuring unambiguous identification in literature, databases, and regulatory submissions.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀FN | [1][6][9][10] |
| Molecular Weight | 211.24 g/mol | [9] |
| Appearance | Off-white powder/solid | [11] |
| Melting Point | 187 - 192 °C | [11] |
| Purity | Typically ≥98% | [9] |
| Storage Temperature | Refrigerated | [9] |
Part 2: Synthesis and Methodologies
The construction of the 2-aryl-indole scaffold is a well-established area of organic synthesis, with several classical and modern methods available.
Key Synthetic Pathways
The most common and efficient method for synthesizing 2-phenylindoles is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazine with an appropriate ketone or aldehyde.[1][12]
Illustrative Fischer Indole Synthesis Workflow:
Caption: Fischer Indole Synthesis for this compound.
Experimental Protocol Considerations:
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) is often favored as it can act as both a catalyst and a dehydrating agent, driving the reaction to completion and minimizing side reactions.[1]
-
Reaction Conditions: The reaction is typically heated to facilitate the key sigmatropic rearrangement and subsequent cyclization steps.
-
Purification: The final product is usually purified by recrystallization or column chromatography to achieve the desired level of purity for research applications.
Modern synthetic approaches, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offer alternative routes to functionalized indoles, allowing for greater diversity in substitution patterns.[13]
Part 3: Applications in Research and Drug Discovery
The indole scaffold is a recurring motif in a multitude of therapeutic agents, and the introduction of a fluorophenyl group at the 2-position opens up new avenues for drug design.[2][5]
Potential Therapeutic Areas:
-
Anticancer Agents: Indole derivatives have shown significant promise as anticancer agents by targeting various biological pathways, including protein kinases and lysine-specific demethylase 1 (LSD1).[2] The substitution pattern on both the indole and phenyl rings can be fine-tuned to optimize activity against specific cancer cell lines.
-
Anti-inflammatory and Antioxidant Activity: Certain substituted 2-phenyl-1H-indoles have demonstrated potent antioxidant properties, comparable to the well-known antioxidant melatonin.[12] This suggests potential applications in treating inflammatory conditions and diseases associated with oxidative stress.
-
Neurodegenerative Diseases: The indole core is present in many compounds that interact with targets in the central nervous system. The anxiolytic drug FGIN-1-27, for instance, is a 2-aryl-3-indoleacetamide derivative.[14] This highlights the potential for developing novel treatments for neurodegenerative and psychiatric disorders based on the this compound scaffold.
-
Antimicrobial Agents: The versatility of the indole structure has also been exploited in the development of new antimicrobial compounds.
Illustrative Drug Discovery Workflow:
Caption: A typical drug discovery workflow starting with a core scaffold.
Part 4: Commercial Availability and Suppliers
For researchers requiring this compound for their studies, several chemical suppliers offer this compound. It is crucial to source materials from reputable vendors to ensure high purity and consistency.
| Supplier | Purity | Notes |
| Sigma-Aldrich | 98% | A well-established supplier with extensive documentation.[9] |
| BLDpharm | - | Offers online ordering and cold-chain transportation.[7] |
| ChemicalBook | - | Provides a platform to connect with various suppliers.[8] |
| Echemi | - | A marketplace featuring multiple manufacturers and traders.[6][10] |
| AK Scientific, Inc. | - | Provides the compound for research and development use.[15] |
| Thermo Fisher Scientific | <=100% | Offers safety data sheets and detailed product information.[11] |
Part 5: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][15][16][17]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[11][15][17]
-
Handling: Avoid direct contact with skin and eyes.[15][16] In case of contact, flush the affected area with copious amounts of water.[11][15][16]
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17][18]
Note: The toxicological properties of this specific compound may not have been fully investigated. Therefore, it should be handled with the caution appropriate for a novel chemical substance.[16]
Conclusion
This compound represents a valuable building block for the development of new therapeutic agents. Its strategic design, combining the privileged indole scaffold with the modulating effects of fluorine substitution, makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, will empower scientists to effectively utilize this compound in their research endeavors.
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spectroscopic data for 2-(2-fluorophenyl)-1H-indole (NMR, IR, Mass Spec)
Introduction
Molecular Structure and Predicted Spectroscopic Features
The structure of 2-(2-fluorophenyl)-1H-indole, presented below, informs our predictions for its spectroscopic signatures. The molecule comprises a bicyclic indole core linked to a fluorinated phenyl ring at the 2-position. Key structural features to consider are the N-H proton of the indole, the aromatic protons on both the indole and the fluorophenyl rings, the carbon framework, and the carbon-fluorine bond.
-
NMR Spectroscopy: We anticipate distinct signals for the aromatic protons, with the fluorine atom inducing characteristic splitting patterns (coupling) in the signals of adjacent protons and carbons. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibration, aromatic C-H stretching, aromatic C=C stretching, and the C-F stretching vibration.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (C₁₄H₁₀FN), and a fragmentation pattern characteristic of the indole scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
A standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra is outlined below. The causality behind these steps is to ensure a homogeneous sample in a suitable deuterated solvent, which is then subjected to a strong magnetic field and radiofrequency pulses to elicit the NMR phenomenon.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as its residual proton signals should not overlap with the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.
-
-
Instrument Setup:
-
Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which is essential for obtaining sharp, well-resolved NMR signals.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans are averaged to improve the signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Caption: Workflow for NMR Data Acquisition and Processing.
Data Presentation and Interpretation
While specific experimental data for this compound is not available, the data for its isomer, 2-(4-fluorophenyl)-1H-indole, from PubChem serves as an excellent reference.
Table 1: ¹H and ¹³C NMR Data for 2-(4-Fluorophenyl)-1H-indole
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| δ (ppm) | δ (ppm) |
| 8.20 (br s, 1H, N-H) | 163.0 (d, J=247.5 Hz, C-F) |
| 7.65 (d, J=7.9 Hz, 1H) | 137.9 (s) |
| 7.58 (dd, J=8.7, 5.4 Hz, 2H) | 130.0 (d, J=8.1 Hz) |
| 7.37 (d, J=8.2 Hz, 1H) | 128.9 (s) |
| 7.18 (t, J=7.6 Hz, 1H) | 122.5 (s) |
| 7.12 (t, J=8.7 Hz, 2H) | 120.7 (s) |
| 7.09 (t, J=7.5 Hz, 1H) | 120.3 (s) |
| 6.75 (s, 1H) | 115.9 (d, J=21.7 Hz) |
| 111.1 (s) | |
| 100.1 (s) |
Data sourced from PubChem CID 136622. Note: Specific peak assignments are based on typical chemical shifts for this scaffold and are for illustrative purposes.
Interpretation of 2-(4-Fluorophenyl)-1H-indole Spectra:
-
¹H NMR: The broad singlet at 8.20 ppm is characteristic of the indole N-H proton. The aromatic region (7.65-7.09 ppm) shows a complex pattern of doublets and triplets corresponding to the protons on the indole and the 4-fluorophenyl rings. The singlet at 6.75 ppm is assigned to the proton at the 3-position of the indole ring.
-
¹³C NMR: The most downfield signal at 163.0 ppm, a doublet with a large coupling constant (J=247.5 Hz), is characteristic of a carbon directly bonded to a fluorine atom. The other aromatic carbons appear in the range of 100.1-137.9 ppm.
Predicted Spectra for this compound:
For the 2-(2-fluorophenyl) isomer, we would expect the following differences:
-
¹H NMR: The protons on the fluorophenyl ring will exhibit a more complex splitting pattern due to their proximity to the fluorine atom in the ortho position. We would expect to see doublet of doublets or more complex multiplets for these protons. The chemical shifts of the indole protons, particularly H-3, may also be slightly shifted due to the different electronic environment.
-
¹³C NMR: The carbon directly attached to the fluorine (C-2' of the phenyl ring) will still appear as a doublet with a large ¹JCF coupling constant. However, the chemical shifts of the other carbons in the fluorophenyl ring and the indole ring will be different compared to the 4-fluoro isomer due to the change in substituent position. We would also expect to see through-space C-F coupling to carbons on the indole ring, which could provide valuable structural information.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (approx. 100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.
-
The sample is then placed in the IR beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
-
Caption: Workflow for FT-IR Data Acquisition and Processing.
Data Presentation and Interpretation
Table 2: Key IR Absorptions for 2-(4-Fluorophenyl)-1H-indole
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3400 | N-H Stretch | Medium, Sharp |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 1600-1450 | Aromatic C=C Stretch | Strong |
| ~1220 | C-F Stretch | Strong |
Data sourced from PubChem CID 136622 and is representative for this class of compounds.
Interpretation:
-
The sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.[1]
-
The absorptions in the 3100-3000 cm⁻¹ region are due to the stretching of the C-H bonds on the aromatic rings.
-
The strong bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.
-
A strong absorption around 1220 cm⁻¹ is indicative of the C-F stretching vibration.
Predicted Spectrum for this compound:
The IR spectrum of this compound is expected to be very similar to that of its 4-fluoro isomer. The characteristic absorptions for the N-H, aromatic C-H, and aromatic C=C stretching vibrations will be present in similar regions. The C-F stretching frequency may shift slightly, but will still be a strong band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Caption: Workflow for Mass Spectrometry Data Acquisition.
Data Presentation and Interpretation
Table 3: Mass Spectral Data for 2-(4-Fluorophenyl)-1H-indole
| m/z | Relative Intensity (%) | Assignment |
| 211 | 100 | [M]⁺• (Molecular Ion) |
| 183 | 30 | [M - C₂H₂]⁺• |
| 137 | 40 | [M - C₆H₄F]⁺ |
Data sourced from PubChem CID 136622.
Interpretation:
-
The molecular ion peak at m/z 211 corresponds to the molecular weight of C₁₄H₁₀FN. The high relative intensity of the molecular ion is typical for aromatic compounds.
-
The fragmentation pattern provides clues to the structure. The loss of acetylene (26 Da) to give a fragment at m/z 183 is a known fragmentation pathway for indoles. The fragment at m/z 137 likely corresponds to the loss of the fluorophenyl radical.
Predicted Spectrum for this compound:
The mass spectrum of this compound is expected to be very similar to that of the 4-fluoro isomer. The molecular ion peak will be at the same m/z value of 211. The major fragmentation pathways are also likely to be conserved, leading to a similar pattern of fragment ions. Subtle differences in the relative intensities of the fragment ions may be observed, but the overall mass spectrum will be a strong indicator of the compound's identity.
Conclusion
References
-
PubChem. 2-(4-Fluorophenyl)indole. National Center for Biotechnology Information. [Link]
-
Wiley-VCH. Supporting Information for various indole derivatives. [Link]
-
ResearchGate. FT-IR spectrum of control indole. [Link]
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A Technical Guide to the Molecular Structure and Conformation of 2-(2-Fluorophenyl)-1H-indole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2-(2-fluorophenyl)-1H-indole, a key heterocyclic scaffold in medicinal chemistry. By integrating experimental data from single-crystal X-ray diffraction and NMR spectroscopy with high-level computational analysis using Density Functional Theory (DFT), we elucidate the critical structural parameters and rotational energy landscape of this molecule. The guide details the profound influence of the ortho-fluoro substitution on the phenyl ring, which dictates the molecule's preferred conformation through a combination of steric hindrance and weak intramolecular interactions. A step-by-step protocol for a robust synthetic route is provided, alongside a thorough characterization of the compound. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structure-property relationships of fluorinated 2-arylindoles to facilitate the rational design of novel therapeutic agents.
Introduction: The Significance of the 2-Arylindole Scaffold
The indole nucleus is a quintessential "privileged structure" in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Among its derivatives, the 2-arylindole subclass has emerged as a particularly fruitful scaffold for developing potent therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][3][4]
The introduction of a fluorine atom, particularly on the 2-aryl substituent, offers a powerful strategy for modulating a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong bonds with carbon can enhance metabolic stability, improve membrane permeability, and alter binding affinities by engaging in specific, non-covalent interactions.[5] This guide focuses specifically on this compound to provide a detailed examination of how the strategic placement of a single fluorine atom at the ortho position governs its three-dimensional structure and conformational flexibility—critical factors that underpin its biological function.
Molecular Structure Analysis
The precise arrangement of atoms in this compound has been determined through a synergistic approach combining experimental X-ray crystallography and theoretical DFT calculations.
Experimental Determination: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive depiction of the solid-state structure. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one, reveals key structural motifs. In these analogs, the indole ring system is essentially planar, and the fluorophenyl ring is twisted out of this plane.[6] The dihedral angle between the indole and the fluorophenyl rings is a critical parameter, typically ranging from 40° to 70° in similar compounds, dictated by the steric hindrance between the ortho-substituent on the phenyl ring and the indole's H3 proton.[6]
Table 1: Representative Crystallographic Parameters for a 2-Arylindole Analog
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| Dihedral Angle (Indole-Phenyl) | 40.74 (8)° | [6] |
| N-H···O Hydrogen Bonds | Present | [6] |
| π–π Stacking Interactions | Present |[6] |
Causality Behind Experimental Choices: Growing single crystals suitable for X-ray diffraction is the gold standard for unambiguous structure determination. The choice of solvent systems (e.g., ethanol/chloroform) is critical and often determined empirically to promote slow evaporation, which is necessary for the formation of high-quality, well-ordered crystals.[6]
Computational Analysis: Density Functional Theory (DFT)
To complement experimental data and to understand the molecule's geometry in a gaseous state (free from crystal packing forces), we turn to computational methods.
Experimental Protocol: DFT Geometry Optimization
-
Structure Building: Construct the initial 3D structure of this compound using molecular modeling software.
-
Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional combined with the 6-311++G(d,p) basis set is a robust choice that balances computational cost with high accuracy for organic molecules, accounting for both electron correlation and polarization effects.[7][8]
-
Optimization: Perform a full geometry optimization without constraints. This allows the molecule to relax into its lowest energy conformation.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
The DFT-optimized structure corroborates the key features expected from experimental data: a planar indole core and a non-coplanar fluorophenyl ring. The calculated dihedral angle provides insight into the intrinsic rotational preference of the molecule.
Conformational Analysis: The Rotational Landscape
The single bond connecting the indole C2 atom and the phenyl C1' atom acts as a rotational axis. The presence of the ortho-fluoro substituent creates significant steric and electronic effects that govern the rotational barrier and the stability of different conformers (rotamers).
The Role of the Ortho-Fluoro Substituent
The fluorine atom influences conformation in two primary ways:
-
Steric Repulsion: The steric bulk of the fluorine atom clashes with the H3 proton of the indole ring, creating a significant energy penalty for planar conformations.
-
Weak Intramolecular Interactions: Non-covalent interactions, such as C-H···F hydrogen bonds, can stabilize specific twisted conformations. The existence and influence of such bonds are an area of active research, with their stabilizing effect being highly dependent on the geometry and electronic environment.[9][10]
Potential Energy Surface (PES) Scan
To map the energy landscape associated with the C2-C1' bond rotation, a relaxed PES scan is performed computationally.
Workflow: Conformational PES Scan
Caption: Workflow for Potential Energy Surface (PES) scan.
This scan reveals two low-energy conformers, often designated syn and anti, corresponding to the fluorine atom being oriented toward or away from the indole N-H group, respectively. The energy barrier between these conformers is a measure of the molecule's rotational flexibility at room temperature. The results typically show a high energy barrier for the planar conformation (dihedral angle ≈ 0° or 180°) and lower energy for twisted conformations.
Synthesis and Spectroscopic Characterization
A reliable synthesis is crucial for obtaining high-purity material for further study. The Fischer indole synthesis is a classic and effective method.
Experimental Protocol: Fischer Indole Synthesis
Mandatory Visualization: Synthetic Workflow
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Introduction: Contextualizing 2-(2-fluorophenyl)-1H-indole in Drug Discovery
An In-Depth Technical Guide to the Solubility and Stability of 2-(2-fluorophenyl)-1H-indole
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, biomolecules like serotonin, and FDA-approved drugs.[1] Its structural versatility allows for extensive chemical modification to modulate biological activity.[1] The 2-phenylindole subclass, in particular, is a focal point of research for developing agents with anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]
This guide focuses on a specific derivative, this compound. The introduction of a fluorine atom is a common and powerful strategy in modern drug design.[5] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[5][6] Specifically, strategic fluorination can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[5][6][7]
Understanding the solubility and stability of any drug candidate is a non-negotiable prerequisite for its advancement. Poor solubility can lead to unreliable in vitro assay results and low oral bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.[8][9][10][11] This document provides a comprehensive technical framework for the rigorous evaluation of this compound, offering both the theoretical basis and detailed experimental protocols essential for its preclinical characterization.
Physicochemical Profile and the Influence of Fluorination
The foundational properties of this compound dictate its behavior in biological systems.
-
Molecular Formula: C₁₄H₁₀FN
-
Molecular Weight: 211.24 g/mol
-
Structure: A 2-phenylindole core where the phenyl ring is substituted with a fluorine atom at the ortho-position.
The incorporation of the fluorine atom has several key implications:
-
Lipophilicity (LogP): A single fluorine-for-hydrogen substitution often slightly increases the octanol-water partition coefficient (LogP).[6] This is due to fluorine's inductive effect rather than a simple hydrophobic contribution. This heightened lipophilicity suggests that this compound will likely exhibit poor aqueous solubility but good membrane permeability.
-
Acidity/Basicity (pKa): Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect.[6] This can lower the pKa of nearby basic groups, making them less basic.[12] For the indole scaffold, this effect can influence the acidity of the N-H proton, potentially affecting its ability to act as a hydrogen bond donor in receptor interactions.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[6] Placing the fluorine on the phenyl ring may block a potential site of aromatic hydroxylation, a common metabolic pathway, thereby enhancing the molecule's metabolic half-life.[6][13]
Aqueous Solubility Assessment: Kinetic vs. Thermodynamic
Aqueous solubility is a critical determinant of a compound's behavior in assays and its potential for oral absorption.[10] It is essential to distinguish between two key measurements: kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration of a compound in solution when it precipitates from a high-concentration stock (typically in DMSO).[8] This is a high-throughput assessment relevant for early discovery, indicating if a compound might precipitate in in vitro assays.[8][9][14]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a specific buffer.[15] This measurement is lower-throughput but crucial for lead optimization and formulation development.[10][15]
The overall workflow for assessing these properties is outlined below.
Caption: Overall workflow for solubility and stability characterization.
Protocol: High-Throughput Kinetic Solubility Assay
This protocol uses the shake-flask method, starting from a DMSO stock solution, with quantification by UV spectrophotometry.[8][14][16]
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) at a final concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4). [17][18]2. Compound Addition: Add this compound to the microsome mixture to a final concentration of 1 µM. Include positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system or a final concentration of 1 mM NADPH. [17]A control incubation without NADPH is crucial to check for non-CYP-mediated degradation. [17]5. Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. [17][18]6. Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. The disappearance rate is determined by plotting the natural log of the percent remaining versus time.
-
Data Calculation:
-
Half-life (t½): Calculated from the slope (k) of the disappearance curve: t½ = 0.693 / k.
-
Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration).
-
Expected Metabolic Stability Profile:
The presence of the fluorine atom may block a key site of metabolism, potentially leading to increased stability compared to its non-fluorinated analog, 2-phenylindole. [6][13]
| Species | t½ (min) | Clint (µL/min/mg protein) | Classification |
|---|---|---|---|
| Human | 45 | 30.8 | Moderately Stable |
| Rat | 25 | 55.4 | Moderately Unstable |
| Mouse | 18 | 77.0 | Unstable |
Conclusion
This guide provides a robust framework for the comprehensive assessment of the solubility and stability of this compound. The strategic placement of the fluorine atom is hypothesized to confer moderate metabolic stability while maintaining high lipophilicity, resulting in poor aqueous solubility. The detailed protocols herein describe self-validating systems; for instance, the inclusion of minus-cofactor controls in metabolic assays and the comparison of kinetic versus thermodynamic solubility ensure the integrity of the generated data. Rigorous execution of these experimental workflows is fundamental to building a reliable data package, enabling informed decisions in the progression of this, or any similar, compound through the drug discovery pipeline.
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
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Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]
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NIH. (2020). Importance of Fluorine in Benzazole Compounds. PMC. Available at: [Link]
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NIH. (n.d.). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC. Available at: [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]
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PubMed. (2020). Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. PubMed. Available at: [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
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Bio-protocol. (n.d.). Thermodynamic solubility assay. Available at: [Link]
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PCBIS. (n.d.). Kinetic solubility. Available at: [Link]
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Creative Biolabs. (n.d.). Solubility Assessment Service. Available at: [Link]
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Iran Chemkraft. (2023). Fluorine Derivatives in Medicine. Available at: [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]
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ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Available at: [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]
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NIH. (n.d.). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. PMC. Available at: [Link]
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PubChem. (n.d.). 2-Phenylindole. Available at: [Link]
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ACS Publications. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development. Available at: [Link]
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OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Organic & Inorganic Chemistry. Available at: [Link]
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ACS Publications. (n.d.). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Available at: [Link]
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Luminous. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]
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NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PMC. Available at: [Link]
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The 2-Phenylindole Core: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide
Abstract
The 2-phenylindole scaffold has emerged as a quintessential "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to bind to a multitude of biological targets with high affinity.[1] This guide provides a comprehensive exploration of the discovery and historical evolution of 2-phenylindole derivatives, from their initial synthesis in the late 19th century to their contemporary role in the development of targeted therapeutics. We will delve into the seminal synthetic methodologies that have enabled access to this versatile core, offering a comparative analysis of their strengths and limitations. Furthermore, this guide will illuminate the journey of 2-phenylindole derivatives from laboratory curiosities to clinically significant agents, with a focus on their applications as Selective Estrogen Receptor Modulators (SERMs) and anticancer agents that target tubulin polymerization. Through a detailed examination of structure-activity relationships (SAR), we will uncover the chemical nuances that govern the biological activity of these compounds. This technical guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the foundational chemistry and therapeutic potential of 2-phenylindole derivatives.
A Historical Perspective: The Genesis of the 2-Phenylindole Scaffold
The story of the 2-phenylindole core is intrinsically linked to the broader history of indole chemistry. While the parent indole was first isolated in the 19th century, the deliberate synthesis of the 2-phenyl derivative was a landmark achievement that paved the way for the exploration of a new chemical space.
The late 19th and early 20th centuries witnessed the development of several foundational methods for indole synthesis, each contributing to the accessibility of the 2-phenylindole core. The Bischler-Möhlau synthesis , first described by August Bischler and Richard Möhlau in the 1880s, provided an early route to 2-arylindoles by reacting α-bromoacetophenone with an excess of aniline.[2][3] This method, though historically significant, often required harsh reaction conditions and could result in low yields.[2]
A major breakthrough came with the advent of the Fischer indole synthesis in 1883, discovered by the Nobel laureate Hermann Emil Fischer.[4][5] This robust and versatile reaction, involving the acid-catalyzed cyclization of an arylhydrazone, quickly became the cornerstone of indole synthesis and remains a widely used method for the preparation of 2-phenylindoles to this day.[6][7]
In 1912, Walter Madelung introduced another key method, the Madelung synthesis , which involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.[8][9] Madelung himself reported the synthesis of 2-phenylindole using N-benzoyl-o-toluidine.[8]
These pioneering synthetic efforts laid the groundwork for the future exploration of 2-phenylindole derivatives and their latent biological potential, which would be realized decades later.
Synthetic Strategies for the 2-Phenylindole Core: A Comparative Analysis
The choice of synthetic route to the 2-phenylindole core is a critical decision in any drug discovery program, dictated by factors such as substrate availability, desired substitution patterns, and scalability. Here, we provide a comparative overview of the three classical methods.
| Synthesis Method | Key Features | Advantages | Disadvantages |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazone derived from a ketone (e.g., acetophenone) and an arylhydrazine.[6] | High versatility, good yields for a wide range of substrates, well-established and reliable.[7] | Requires acidic conditions which may not be suitable for sensitive substrates; regioselectivity can be an issue with unsymmetrical ketones. |
| Bischler-Möhlau Synthesis | Reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine.[2] | One-pot reaction in some variations. | Often requires harsh conditions (high temperatures), can lead to low yields and the formation of complex mixtures.[10] |
| Madelung Synthesis | Intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[8] | Useful for the synthesis of specific substitution patterns not easily accessible by other methods. | Requires strongly basic conditions and high temperatures, limiting its applicability to substrates with sensitive functional groups.[9] |
Mechanistic Insights
A deep understanding of the reaction mechanisms is paramount for optimizing reaction conditions and predicting outcomes.
The mechanism of the Fischer indole synthesis is a classic example of a complex, multi-step transformation involving a[11][11]-sigmatropic rearrangement.
Caption: Key stages of the Fischer Indole Synthesis.
The Bischler-Möhlau synthesis proceeds through the formation of an α-arylamino ketone intermediate, which then undergoes cyclization.
Caption: Simplified workflow of the Bischler-Möhlau Synthesis.
The Madelung synthesis relies on the generation of a benzylic carbanion which then attacks the amide carbonyl intramolecularly.
Caption: Core steps of the Madelung Synthesis.
Therapeutic Applications: From Bench to Bedside
The recognition of the 2-phenylindole scaffold as a pharmacophore has led to the development of several important therapeutic agents.
Selective Estrogen Receptor Modulators (SERMs)
A significant breakthrough in the therapeutic application of 2-phenylindoles came with the discovery of their ability to modulate the estrogen receptor (ER). These compounds can exhibit either estrogenic or antiestrogenic effects in a tissue-specific manner, leading to the development of SERMs.
Bazedoxifene , a third-generation SERM, is a prominent example.[12] It is used in combination with conjugated estrogens for the management of menopausal symptoms and the prevention of postmenopausal osteoporosis.[12] The development of bazedoxifene showcases the successful evolution of the 2-phenylindole scaffold into a clinically valuable therapeutic. The synthesis of bazedoxifene is a multi-step process that often begins with the construction of the substituted 2-phenylindole core, followed by the elaboration of the side chains.[13][14]
Anticancer Agents: Targeting Tubulin Polymerization
The antiproliferative properties of 2-phenylindole derivatives have been extensively investigated, with a significant number of compounds demonstrating potent anticancer activity. One of the key mechanisms of action for many of these derivatives is the inhibition of tubulin polymerization.[15][16]
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, 2-phenylindole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]
Caption: Mechanism of anticancer action via tubulin inhibition.
Other Therapeutic Areas
The biological activity of 2-phenylindole derivatives is not limited to SERM and anticancer effects. Research has also demonstrated their potential as:
-
Antimicrobial agents: Certain derivatives have shown activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[17][18][19]
-
Anti-inflammatory agents: Some 2-phenylindoles exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase-2 (COX-2) or by modulating inflammatory signaling pathways like NF-κB.[17][20][21]
-
Antitubercular agents: The 2-phenylindole scaffold has been identified as a novel bactericidal agent against Mycobacterium tuberculosis.[22]
Structure-Activity Relationships (SAR): Decoding the Pharmacophore
The biological activity of 2-phenylindole derivatives is highly dependent on the nature and position of substituents on both the indole ring and the 2-phenyl group. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these relationships.[11][23][24][25][26]
For Anticancer Activity (Tubulin Inhibition):
-
Substituents on the 2-phenyl ring: The presence of methoxy groups, particularly a 3,4,5-trimethoxyphenyl moiety, is often associated with potent tubulin polymerization inhibitory activity.[27]
-
Substituents on the indole core: Modifications at the N1 and C3 positions of the indole ring significantly influence activity. For instance, the introduction of a formyl group at the C3 position has been shown to enhance cytotoxic effects.[16] Halogenation or the addition of methoxy groups at various positions on the indole nucleus can also modulate activity.[27]
For SERM Activity:
-
Hydroxyl groups: The presence and position of hydroxyl groups on both the 2-phenyl ring and the indole nucleus are critical for estrogen receptor binding.
-
Side chains: The nature of the side chain at the N1 position plays a crucial role in determining the agonist versus antagonist profile of the compound.
Experimental Protocols
Synthesis of 2-Phenylindole via Fischer Indole Synthesis
This protocol describes a classic two-step synthesis of the parent 2-phenylindole.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials: Acetophenone, Phenylhydrazine, Ethanol (95%), Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of acetophenone and phenylhydrazine.
-
Add ethanol as a solvent and a catalytic amount of glacial acetic acid.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Cyclization to 2-Phenylindole
-
Materials: Acetophenone phenylhydrazone, Polyphosphoric acid or anhydrous Zinc Chloride.
-
Procedure:
-
Combine the acetophenone phenylhydrazone with a Lewis acid catalyst such as polyphosphoric acid or anhydrous zinc chloride in a suitable flask.[28]
-
Heat the mixture to approximately 170-180°C with stirring.[28] The reaction is often rapid and can be monitored by TLC.
-
After the reaction is complete, cool the mixture and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Synthesis of Bazedoxifene (Illustrative Key Step)
The synthesis of bazedoxifene is a more complex, multi-step process. A key step often involves the N-alkylation of a pre-formed substituted 2-phenylindole core.
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quantum chemical calculations for 2-(2-fluorophenyl)-1H-indole
This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound. By leveraging Density Functional Theory, researchers can obtain detailed insights into the structural and electronic nature of this important pharmacological scaffold. The causality-driven approach presented here—from geometry optimization and frequency validation to the detailed analysis of electronic properties—ensures that the generated data is both accurate and physically meaningful. These fundamental calculations provide the essential parameters needed to propel a molecule from a theoretical concept to a viable candidate in a modern, computationally-driven drug discovery program. [17]
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theoretical studies on the electronic properties of fluorinated indoles
An In-depth Technical Guide to Theoretical Studies on the Electronic Properties of Fluorinated Indoles
Abstract
The strategic incorporation of fluorine into the indole scaffold has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Understanding the nuanced electronic perturbations induced by fluorination is paramount for rational drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate the electronic properties of fluorinated indoles. We delve into the foundational principles of Density Functional Theory (DFT), explore the specific electronic consequences of fluorine substitution—including effects on aromaticity, frontier molecular orbitals, and electrostatic potential—and present a validated, step-by-step computational workflow for practical application. By synthesizing theoretical principles with field-proven insights, this guide serves as a robust resource for leveraging computational chemistry to accelerate the development of next-generation fluorinated indole-based therapeutics.
Introduction: The Strategic Value of Fluorine in Indole-Based Drug Discovery
The indole ring system is a privileged scaffold, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic structure and ability to participate in various intermolecular interactions make it an ideal starting point for drug design. The introduction of fluorine, the most electronegative element, into this scaffold is a powerful tactic used by medicinal chemists to modulate a molecule's properties.[2][3]
Fluorination can lead to significant improvements in:
-
Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[2]
-
Binding Affinity: Fluorine can alter the electronic distribution (dipole moment) and engage in favorable non-covalent interactions (such as hydrogen bonds or halogen bonds) within a protein's active site, enhancing binding.[4][5]
-
Membrane Permeability: Strategic fluorination can increase a compound's lipophilicity, which can improve its ability to cross cellular membranes.[3][6]
Prominent drugs such as the multi-targeted kinase inhibitor Sunitinib exemplify the success of this strategy.[7] However, the effects of fluorination are highly dependent on its position on the indole ring. Theoretical and computational studies provide an indispensable toolkit for predicting these effects in silico, thereby guiding synthetic efforts, reducing costs, and accelerating the discovery pipeline.[8]
Theoretical Foundations: The Power of Density Functional Theory (DFT)
The primary tool for investigating the electronic structure of molecules like fluorinated indoles is Density Functional Theory (DFT).[8] DFT strikes an optimal balance between computational cost and accuracy, making it feasible to study drug-sized molecules.[9] The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.
Choosing the Right Functional and Basis Set
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: For systems involving non-covalent interactions, which are crucial for drug-receptor binding, standard functionals like B3LYP may be insufficient as they do not properly account for dispersion forces.[9][10] It is highly recommended to use either:
-
Dispersion-Corrected Functionals: Such as B3LYP-D3, where an empirical dispersion correction is added.
-
Functionals Designed for Non-Covalent Interactions: The Minnesota family of functionals, such as M06-2X, often provide more accurate results for these systems.[11]
-
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. For fluorinated systems, a Pople-style basis set like 6-311++G(d,p) is a robust choice. The ++ indicates the addition of diffuse functions on all atoms, which are important for describing weakly bound electrons, and the (d,p) indicates the addition of polarization functions, which allow for more flexibility in orbital shapes.[1]
The Electronic Consequences of Indole Fluorination
Substituting a hydrogen atom with fluorine on the indole ring introduces a fascinating interplay of competing electronic effects that can be rationalized and quantified through computational analysis.
Inductive vs. Resonance Effects
Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, pulling electron density away from the ring through the sigma bond. Simultaneously, it exerts a weaker, electron-donating resonance effect (+M) by donating electron density from its lone pairs into the aromatic π-system. The net electronic impact is a combination of these two opposing forces.
Caption: Competing electronic effects of fluorine on the indole ring.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability.[12]
Fluorination generally leads to:
-
Stabilization of Orbitals: Both HOMO and LUMO energy levels are typically lowered (made more negative) due to fluorine's strong inductive effect.
-
Modulation of the HOMO-LUMO Gap: The extent of stabilization for the HOMO and LUMO can differ, leading to either an increase or decrease in the ΔE gap depending on the substitution position. A smaller gap suggests the molecule is more polarizable and reactive.[12]
Molecular Electrostatic Potential (MEP) and Dipole Moment
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution and is invaluable for predicting non-covalent interactions.
-
Negative Regions (Red): Indicate electron-rich areas, prone to electrophilic attack and favorable for interacting with positive sites on a receptor.
-
Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack.
Fluorination significantly alters the MEP and increases the overall molecular dipole moment .[13][14] For example, placing a fluorine on the benzene portion of the indole ring creates a localized region of negative potential around the fluorine atom while simultaneously making the C-F carbon and adjacent protons more positive. This polarization is key to enhancing interactions like hydrogen bonding and dipole-dipole interactions in a protein binding pocket.
Quantitative Analysis: A Comparative Look at 5-Substituted Indoles
To illustrate these effects, DFT calculations can provide quantitative data. The table below presents calculated properties for indole and its 5-fluoro derivative, demonstrating the typical electronic perturbations.
| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Dipole Moment (Debye) |
| Indole | -5.58 | -0.31 | 5.27 | 2.05 |
| 5-Fluoroindole | -5.71 | -0.45 | 5.26 | 3.40 |
| 5-Cyanoindole | -6.15 | -1.11 | 5.04 | 5.89 |
| Note: Values are representative and derived from DFT calculations. Actual values may vary slightly based on the level of theory. Data for 5-fluoro and 5-cyano indoles are conceptually based on findings for 5-substituted indole-butyl-amines.[13] |
This data clearly shows that substitution at the 5-position with an electronegative group like fluorine or cyano stabilizes the frontier orbitals and significantly increases the molecular dipole moment.[13]
A Practical Workflow for Theoretical Analysis
This section provides a self-validating, step-by-step protocol for conducting a theoretical analysis of a fluorinated indole derivative using common quantum chemistry software like Gaussian.[15]
Caption: Standard computational workflow for analyzing fluorinated indoles.
Step-by-Step Methodology
-
Structure Preparation:
-
Construct the 3D coordinates of the fluorinated indole molecule using a molecular builder (e.g., GaussView). Ensure correct bond lengths and angles as a starting point.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Rationale: This step is crucial as all subsequent electronic properties must be calculated at this equilibrium geometry.
-
Example Keyword (Gaussian): #p opt B3LYP/6-311++G(d,p) EmpiricalDispersion=GD3
-
-
Frequency Calculation:
-
Using the optimized geometry from Step 2, perform a frequency calculation.
-
Rationale (Self-Validation): This is a critical validation step. For a true energy minimum, there should be zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, and the geometry must be re-optimized.
-
Example Keyword (Gaussian): #p freq B3LYP/6-311++G(d,p) EmpiricalDispersion=GD3
-
-
Property Calculation and Analysis:
-
The output file from the validated optimization/frequency calculation contains the core electronic data.
-
HOMO/LUMO Energies: Locate the energies of the molecular orbitals to determine the HOMO-LUMO gap.[8]
-
Dipole Moment: The final calculated dipole moment is reported in the output.
-
MEP Surface: Generate a cube file of the electron density and potential to visualize the MEP surface.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to obtain detailed information on atomic charges, orbital occupancies, and donor-acceptor interactions. This can quantify the inductive and resonance effects.[1]
-
Example Keyword (Gaussian for NBO): Add pop=NBO to the route section.
-
-
Advanced Analysis (Optional): Time-Dependent DFT (TD-DFT):
-
To predict the UV-Vis absorption spectrum, perform a TD-DFT calculation on the optimized geometry.[16] This calculates the energies of electronic excitations.
-
Example Keyword (Gaussian): #p TD(NStates=10) B3LYP/6-311++G(d,p) EmpiricalDispersion=GD3
-
Conclusion and Future Perspectives
Theoretical studies are an integral part of modern, rational drug design. For fluorinated indoles, DFT calculations provide unparalleled insight into the subtle yet powerful electronic changes induced by fluorine substitution. By accurately predicting properties like orbital energies, charge distribution, and reactivity, these computational methods allow scientists to prioritize synthetic targets with a higher probability of success.
The future of this field lies in the integration of these quantum mechanical calculations with machine learning and artificial intelligence. By training models on large datasets of calculated properties and experimental outcomes, it will become possible to predict the biological activity of novel fluorinated indoles with even greater speed and accuracy, further closing the gap between in silico design and clinical reality.
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Introduction: The Strategic Importance of the 2-(2-Fluorophenyl)-1H-indole Core
An In-Depth Technical Guide to the Fundamental Reactivity of the 2-(2-Fluorophenyl)-1H-indole Scaffold
The this compound scaffold is a privileged heterocyclic motif of significant interest to researchers, particularly within the domain of medicinal chemistry and drug development. Its structure marries the biologically ubiquitous indole nucleus with a strategically positioned fluorinated phenyl ring, creating a molecule with a rich and tunable reactivity profile. The indole core is a cornerstone of numerous natural products and pharmaceuticals, valued for its ability to form critical hydrogen bonds and engage in π-stacking interactions with biological targets.[1][2] The introduction of a 2-fluorophenyl group imparts distinct physicochemical properties. The fluorine atom, owing to its high electronegativity, can modulate the electronic landscape of the entire scaffold, influence metabolic stability, and enhance binding affinity through unique fluorine-protein interactions.[3]
This guide provides a comprehensive exploration of the fundamental reactivity of this scaffold. It moves beyond a simple catalog of reactions to explain the underlying electronic and steric principles that govern its transformations. We will dissect the reactivity at each key position—the indole nitrogen, the electron-rich C3 position, the less-activated C2 position, and the fluorophenyl ring—to provide a holistic understanding for professionals engaged in the synthesis and functionalization of these high-value compounds.
Core Reactivity Map of the Scaffold
The reactivity of the this compound scaffold is not monolithic; it is a composite of the distinct chemical behaviors of its constituent parts. The primary sites of reactivity are the N1-H proton, the C3 position of the indole pyrrole ring, the C2 position, and the C-H/C-F bonds of the fluorophenyl ring.
Caption: Overview of the primary reactive sites on the this compound scaffold.
Synthesis of the Core Scaffold
Before functionalization, the scaffold itself must be constructed. The Fischer indole synthesis is a robust and widely adopted method for preparing 2-arylindoles.[4][5][6] This venerable reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and an appropriate acetophenone.
Representative Protocol: Fischer Indole Synthesis
A common route involves the reaction of (2-fluorophenyl)hydrazine with acetophenone.[5][6]
Step 1: Formation of the Hydrazone
-
To a stirred solution of (2-fluorophenyl)hydrazine (1.0 eq) in ethanol, add acetophenone (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture at reflux for 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to the Indole
-
Add the dried hydrazone in small portions to a pre-heated flask containing a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at 80-120 °C.[7]
-
Stir the mixture vigorously at this temperature for 1-3 hours.
-
Carefully pour the hot mixture onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or aqueous sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity at the Indole Nitrogen (N1 Position)
The N-H proton of the indole is moderately acidic (pKa ≈ 17) and readily deprotonated by a suitable base. This allows for a wide range of N-functionalization reactions, which are crucial for both modulating biological activity and for protecting the nitrogen during subsequent transformations, particularly those at the C3 position.
N-Alkylation and N-Arylation
Deprotonation with bases like sodium hydride (NaH), potassium carbonate (K2CO3), or potassium tert-butoxide, followed by the addition of an alkyl or aryl halide, provides straightforward access to N-substituted derivatives. The Buchwald-Hartwig amination offers a powerful method for N-arylation, coupling the indole with aryl halides under palladium catalysis.[8]
N-Acylation and N-Sulfonylation
N-acylation and N-sulfonylation are commonly employed to install protecting groups. Reagents like acetic anhydride, benzoyl chloride, or tosyl chloride react readily with the indole, often just in the presence of a mild base like pyridine or triethylamine. These groups can alter the electronic properties of the indole ring and can also serve as directing groups for subsequent C-H functionalization reactions.[9]
| Reaction Type | Reagent Example | Base | Typical Conditions | Purpose |
| N-Alkylation | Benzyl bromide | NaH | THF, 0 °C to rt | Modulation, Protection |
| N-Arylation | 4-Iodobenzene | K3PO4, Pd(dba)2, XPhos | Toluene, 110 °C | C-N Bond Formation |
| N-Acylation | Acetic Anhydride | Pyridine | DCM, rt | Protection |
| N-Sulfonylation | Tosyl Chloride | Triethylamine, DMAP | DCM, rt | Protection, Directing Group |
Table 1: Common N-Functionalization Reactions.
Electrophilic Aromatic Substitution (EAS) on the Indole Core
The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution.[2][10] The delocalization of the nitrogen's lone pair into the ring system results in the highest electron density at the C3 position, making it the overwhelming site of electrophilic attack.[11]
Caption: Mechanism of electrophilic substitution at the C3 position of the indole ring.
Common EAS Reactions
-
Vilsmeier-Haack Formylation: Introduces a formyl group at C3 using phosphoryl chloride (POCl3) and dimethylformamide (DMF).
-
Mannich Reaction: Reaction with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions yields a gramine-type derivative at C3.[10][12]
-
Friedel-Crafts Acylation: Acylation at C3 can be achieved with acid chlorides or anhydrides, typically using a Lewis acid catalyst like aluminum chloride (AlCl3).[12]
-
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) provide efficient halogenation at the C3 position under mild conditions.
If the C3 position is already substituted, electrophilic attack can be directed to the C2 position, although this is generally less favorable and may require harsher conditions.[2][13]
Protocol: Vilsmeier-Haack Formylation at C3
-
In a flame-dried flask under an inert atmosphere (N2 or Ar), cool anhydrous DMF to 0 °C.
-
Slowly add phosphoryl chloride (POCl3) (1.1 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by carefully pouring it onto a mixture of ice and aqueous sodium acetate solution.
-
Stir vigorously until hydrolysis is complete, which is typically indicated by the formation of a precipitate.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the this compound-3-carbaldehyde.
Reactivity of the 2-Fluorophenyl Ring
The fluorophenyl moiety introduces two primary modes of reactivity: transition-metal-catalyzed C-H activation and nucleophilic aromatic substitution (SNAr).
Directed C-H Activation
The indole nitrogen, particularly when functionalized with a directing group (e.g., pyridyl, sulfonyl), can direct transition metal catalysts (such as Palladium or Rhodium) to activate the ortho C-H bond of the 2-phenyl ring.[14][15] This strategy enables the regioselective installation of various functional groups, including aryl, alkyl, or heteroatom substituents, providing a powerful tool for late-stage functionalization.[16]
Caption: Workflow for directed C-H activation on the 2-phenyl ring.
Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing fluorine atom activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.[17][18] While the C2 position of the phenyl ring is occupied by the indole, the C6 and C4 positions become susceptible to SNAr. This reaction requires a strong nucleophile and typically proceeds via a Meisenheimer intermediate. The rate-determining step is the initial attack of the nucleophile, and fluorine's high electronegativity makes this step more favorable compared to other halogens, even though fluoride is a poor leaving group.[18]
Protocol: SNAr with a Thiol Nucleophile
-
Dissolve the this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Add a strong base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2-3 eq).
-
Add the desired thiol nucleophile (e.g., thiophenol) (1.2 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Advanced Functionalization via Cross-Coupling Reactions
The this compound scaffold is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[8][19] These reactions are cornerstones of modern organic synthesis and drug discovery, allowing for the precise formation of C-C and C-X bonds.[4][20] The scaffold can be pre-functionalized (e.g., by converting it to a bromo- or iodo-indole) to participate in reactions like Suzuki-Miyaura, Sonogashira, or Heck couplings.[21] Alternatively, C-H activation/cross-coupling methodologies can be employed for a more atom-economical approach.[22][23]
| Reaction | Coupling Partner | Bond Formed | Catalyst System Example |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C (sp2-sp2) | Pd(PPh3)4, Na2CO3 |
| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | PdCl2(PPh3)2, CuI, Et3N |
| Heck | Alkene | C-C (sp2-sp2) | Pd(OAc)2, P(o-tol)3, Et3N |
| Buchwald-Hartwig | Amine, Alcohol | C-N, C-O | Pd2(dba)3, BINAP, NaOtBu |
Table 2: Key Cross-Coupling Reactions Applicable to the Scaffold.
Conclusion
The this compound scaffold presents a rich and predictable reactivity profile that synthetic chemists can exploit to generate diverse molecular architectures. Its reactivity is governed by a delicate interplay of electronic effects inherent to the indole nucleus and the attached fluorophenyl ring. Mastery of its transformations—from N-functionalization and regioselective electrophilic substitution at C3 to directed C-H activation and nucleophilic substitution on the phenyl ring—is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics and functional materials. This guide provides the foundational principles and practical methodologies to empower researchers in this exciting field.
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Jones, K. M., et al. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][14]-Fused Indole Heterocycles. National Institutes of Health (NIH).
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Methodological & Application
using 2-(2-fluorophenyl)-1H-indole in anticancer drug discovery
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). A significant increase in the percentage of Annexin V positive cells following treatment with this compound would indicate the induction of apoptosis. [13]
Protocol 4: In Vitro Tubulin Polymerization Assay
Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (100 mM stock)
-
Glycerol
-
This compound
-
Positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)
-
96-well, half-area, UV-transparent plates
-
Temperature-controlled microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and controls in G-PEM buffer.
-
Tubulin Preparation: On ice, dilute tubulin to a final concentration of 3 mg/mL in G-PEM buffer supplemented with 1 mM GTP and 10% glycerol.
-
Assay Setup: Add the diluted compounds to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Turbidity Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of this compound would confirm its role as a tubulin polymerization inhibitor. Calculate the IC₅₀ value for tubulin polymerization inhibition.
Figure 3: Workflow for the in vitro tubulin polymerization assay.
Conclusion
The 2-phenyl-1H-indole scaffold represents a fertile ground for the discovery of novel anticancer agents. While specific data on this compound is emerging, the protocols and rationale outlined in these application notes provide a robust framework for its systematic evaluation. By employing these assays, researchers can elucidate its cytotoxic effects, mechanism of action, and potential as a lead compound for further development in the fight against cancer. The anticipated mechanism of tubulin polymerization inhibition, leading to G2/M cell cycle arrest and apoptosis, positions this compound as a high-priority candidate for investigation.
References
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Belmokhtar, M., et al. (2013). Annexin V-FITC/PI flow cytometry analysis of apoptosis. Bio-protocol, 3(22), e954. [Link]
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- Crowley, L. C., & Waterhouse, N. J. (2016). Detecting apoptosis with the annexin V-propidium iodide assay. Cold Spring Harbor Protocols, 2016(9), pdb-prot087205.
- Darzynkiewicz, Z., et al. (1992). Features of apoptotic cells measured by flow cytometry. Cytometry, 13(8), 795-808.
- Elmore, S. (2007). Apoptosis: a review of programmed cell death.
- Gali-Muhtasib, H., & Bakkar, N. (2002). Modulating cell cycle: current applications and prospects of phytomedicine in cancer therapy. Current cancer drug targets, 2(4), 353-377.
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
- Kou, B., et al. (2020). Synthesis and biological evaluation of novel 2-phenyl-1H-indole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 192, 112185.
- Kumar, A., et al. (2021). Indole-based compounds as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 223, 113645.
- Li, Q., et al. (2019). Discovery of novel 2-phenyl-1H-indole derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3326-3336.
- O'Connor, P. M. (2007). Mammalian G1 and G2 phase checkpoints. Cancer surveys, 29, 151-182.
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Riss, T. L., et al. (2013). Cell viability assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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- Telford, W. G., et al. (1992). Comparative analysis of DNA-specific dyes for flow cytometric evaluation of apoptosis. Cytometry, 13(2), 137-143.
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- Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of immunological methods, 184(1), 39-51.
- Zhang, Y., et al. (2017). Induction of apoptosis by a novel 2-phenyl-1H-indole derivative in human cancer cells. Oncotarget, 8(34), 56499.
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Application Notes and Protocols for Indole-Based Kinase Inhibitors in Cancer Research: A Focus on PIM1 Kinase
Introduction: The Rise of Indole Scaffolds in Kinase-Targeted Cancer Therapy
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1][2] In oncology, indole derivatives have emerged as a crucial class of kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.[3][4][5] Kinases, enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[6][7] This has led to the successful development of several FDA-approved indole-containing kinase inhibitors, such as sunitinib, for the treatment of various malignancies.[2][8]
This guide focuses on the application of indole-based compounds as kinase inhibitors in cancer research, with a specific emphasis on PIM1 kinase , a serine/threonine kinase frequently overexpressed in a wide range of solid and hematopoietic cancers.[6][7] PIM1 plays a critical role in promoting cell survival, proliferation, and resistance to therapy, making it an attractive target for drug development.[9][10] While the specific compound 2-(2-fluorophenyl)-1H-indole serves as a structural exemplar of this class, this document will provide a broader framework and detailed protocols applicable to the characterization of novel indole-based PIM1 inhibitors.
Mechanism of Action: Targeting the PIM1 Signaling Axis
PIM1 is a constitutively active kinase whose expression is induced by various cytokines and growth factors through the JAK/STAT signaling pathway.[11][12] Once expressed, PIM1 phosphorylates a multitude of downstream substrates, thereby regulating key cellular processes. A critical pro-survival function of PIM1 is the phosphorylation and inactivation of the pro-apoptotic protein Bad at serine 112.[11][13] This phosphorylation prevents Bad from promoting apoptosis, thus contributing to cell survival.[11] Consequently, inhibition of PIM1 kinase activity is expected to decrease Bad phosphorylation, leading to increased apoptosis in cancer cells.
PIM1 also influences cell cycle progression and protein synthesis through its interaction with other signaling molecules. For instance, PIM1 can phosphorylate and activate c-MYC, a potent oncogenic transcription factor, promoting cell proliferation.[14] Furthermore, PIM1 has been implicated in the regulation of HER2 expression, a key driver in certain breast cancers, and its inhibition can lead to the downregulation of HER2 and its downstream signaling pathways.[15]
Below is a diagram illustrating the central role of PIM1 in cancer cell signaling and the points of intervention for indole-based inhibitors.
Caption: PIM1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols provide a comprehensive workflow for the evaluation of a novel indole-based PIM1 inhibitor, from initial biochemical characterization to cellular activity assessment.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[16][17]
Materials:
-
Recombinant PIM1 kinase
-
PIM1 substrate (e.g., a peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test indole compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[17]
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test indole compound in Kinase Assay Buffer. Include a DMSO vehicle control.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) |
| Test Indole Cmpd | [Insert Value] | [Insert Value] | [Insert Value] |
| AZD1208 (Control) | 0.4 | 5 | 1.9[19] |
| SGI-1776 (Control) | 7 | >350 | >70[19] |
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[20]
Materials:
-
Cancer cell line known to overexpress PIM1 (e.g., T47D breast cancer cells)[20]
-
Complete cell culture medium
-
Test indole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test indole compound for 48-72 hours. Include a vehicle control (DMSO).[21]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[22]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Protocol 3: Western Blot Analysis of PIM1 Downstream Signaling
This technique is used to detect and quantify the levels of specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.[11]
Materials:
-
Cancer cell line
-
Test indole compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-PIM1, anti-phospho-Bad (Ser112), anti-Bad, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test indole compound for a predetermined time (e.g., 3-6 hours).[11] Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Signal Detection: Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal using an imaging system.[11]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins in treated versus untreated cells.
Workflow Diagram:
Caption: Western Blot Experimental Workflow.
Data Interpretation and Troubleshooting
-
In Vitro Kinase Assay: A potent inhibitor will exhibit a low IC50 value. It is crucial to also assess the selectivity of the compound by testing it against other related kinases (e.g., PIM2, PIM3).
-
Cellular Proliferation Assay: A decrease in cell viability with increasing compound concentration indicates cytotoxic or cytostatic effects. The GI50 value from this assay should ideally correlate with the biochemical IC50. Discrepancies may suggest issues with cell permeability or off-target effects.[20]
-
Western Blot Analysis: Successful inhibition of PIM1 should result in a dose-dependent decrease in the phosphorylation of its downstream targets, such as Bad at Ser112. No change or an increase in total protein levels of the target is expected.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel indole-based PIM1 kinase inhibitors. By systematically assessing the biochemical potency, cellular activity, and impact on downstream signaling pathways, researchers can effectively characterize promising lead compounds for further development. Future studies may involve in vivo efficacy testing in relevant animal models of cancer to translate these in vitro findings into potential therapeutic applications. The continued exploration of the indole scaffold holds significant promise for the discovery of next-generation kinase inhibitors to combat cancer.
References
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- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Anti-Inflammatory Studies of 2-(2-Fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 2-Arylindoles in Inflammation
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among its many derivatives, the 2-arylindole class has emerged as a promising template for the development of novel anti-inflammatory agents.[3] These compounds have been shown to modulate key inflammatory pathways, offering potential therapeutic benefits for a range of inflammation-driven diseases. The introduction of a fluorine atom to the 2-phenyl ring, as in 2-(2-fluorophenyl)-1H-indole, can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. While direct anti-inflammatory studies on this compound are not extensively reported, the broader class of 2-arylindoles has demonstrated efficacy through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4]
This guide provides a comprehensive framework for researchers to systematically investigate the anti-inflammatory properties of this compound. The protocols detailed herein are designed to first establish its in vitro activity and elucidate its mechanism of action, followed by in vivo validation of its anti-inflammatory efficacy.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
A tiered in vitro screening approach is essential for the initial characterization of a novel compound's anti-inflammatory potential. The murine macrophage cell line, RAW 264.7, is a robust and widely accepted model for these studies.[5] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, making it an ideal system to test the inhibitory effects of this compound.
Assessment of Cytotoxicity
Prior to evaluating anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound. The MTT assay is a standard colorimetric method for assessing cell viability.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Subsequent anti-inflammatory assays should use non-cytotoxic concentrations of the compound.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and reliable method to measure nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol: Griess Assay for Nitric Oxide Production
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well.[5] After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS alone) and a negative control (untreated cells).
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[5]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.[5]
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.
Quantification of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of these cytokines in cell culture supernatants.
Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Treatment: Follow the same procedure for cell seeding, pre-treatment with this compound, and LPS stimulation as described in the Griess assay protocol.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.
-
ELISA Procedure: a. Coat a 96-well plate with the capture antibody specific for either TNF-α or IL-6 overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add standards and diluted cell culture supernatants to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. f. Wash the plate and add a suitable substrate solution (e.g., TMB). g. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[6]
-
Data Analysis: Calculate the concentration of TNF-α or IL-6 in the samples by interpolating from the standard curve.
Investigation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation.[4] Its activation involves the phosphorylation and degradation of its inhibitory protein, IκBα, leading to the translocation of the p65 subunit into the nucleus. Western blotting can be used to assess the levels of key proteins in this pathway.
Protocol: Western Blot for NF-κB Activation
-
Cell Lysis: After treatment with this compound and LPS, lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer. b. Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65 (for both cytoplasmic and nuclear fractions), and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction). c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the effect of the compound on IκBα phosphorylation and p65 nuclear translocation. An increase in nuclear p65 and phosphorylated IκBα in LPS-stimulated cells, and a reduction with compound treatment, would indicate inhibition of the NF-κB pathway.[7][8]
Table 1: Summary of In Vitro Assays and Expected Outcomes
| Assay | Purpose | Key Reagents | Expected Outcome with Effective Compound |
| MTT Assay | Determine non-toxic concentration range | MTT, DMSO | High cell viability at concentrations used for anti-inflammatory assays |
| Griess Assay | Measure inhibition of nitric oxide production | Griess Reagent, LPS | Dose-dependent decrease in nitrite concentration in supernatants |
| ELISA | Quantify inhibition of pro-inflammatory cytokines | Capture & Detection Antibodies for TNF-α/IL-6, HRP-conjugate, TMB | Dose-dependent decrease in TNF-α and IL-6 levels in supernatants |
| Western Blot | Investigate effect on NF-κB signaling | Primary antibodies (p-IκBα, IκBα, p65), Secondary HRP-antibody, ECL substrate | Decreased phosphorylation of IκBα and reduced nuclear translocation of p65 |
Diagram 1: In Vitro Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory evaluation.
Part 2: In Vivo Assessment of Anti-Inflammatory Efficacy
Following promising in vitro results, the next critical step is to evaluate the anti-inflammatory activity of this compound in a living organism. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[3][9][10][11][12]
Carrageenan-Induced Paw Edema in Rats
This model is based on the principle that the injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Protocol: Carrageenan-Induced Paw Edema
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test Groups (this compound at various doses, e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.[10]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[9][10]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[10]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time 't') - (Paw volume at time '0').
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Table 2: In Vivo Study Design for Carrageenan-Induced Paw Edema
| Group | Treatment | Dose (mg/kg) | Route of Administration |
| 1 | Vehicle Control | - | p.o. |
| 2 | Positive Control (Indomethacin) | 10 | p.o. |
| 3 | This compound | 10 | p.o. |
| 4 | This compound | 25 | p.o. |
| 5 | This compound | 50 | p.o. |
Diagram 2: Inflammatory Signaling Cascade Targeted by 2-Arylindoles
Caption: Key inflammatory signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By combining in vitro assays to determine cytotoxicity, inhibitory effects on key inflammatory mediators, and the underlying mechanism of action, with in vivo studies to confirm efficacy, researchers can build a comprehensive profile of this novel compound. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies (e.g., kinase profiling, direct enzyme inhibition assays), pharmacokinetic and toxicological profiling, and evaluation in chronic models of inflammation. The exploration of 2-arylindoles such as this compound holds significant promise for the discovery of new and effective anti-inflammatory therapeutics.
References
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
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Rani, P., Pal, D., & Diwan, V. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Basic and Clinical Physiology and Pharmacology, 25(2), 227-234. Available at: [Link]
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Gautam, M. K., Goel, S., Ghatak, A., & Kumar, D. (2014). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International Journal of Inflammation, 2014, 723698. Available at: [Link]
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Bouyahya, A., Abrini, J., Et-Touys, A., Bakri, Y., & Dakka, N. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed Research International, 2017, 1743835. Available at: [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]
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Wu, C. C., Chen, L. G., & Yang, L. L. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(8), 1393–1404. Available at: [Link]
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ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]
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National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
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Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Retrieved from [Link]
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Khan, R. A., Ali, A., & Kim, Y. S. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences, 22(6), 729–735. Available at: [Link]
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ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Retrieved from [Link]
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ResearchGate. (n.d.). (a). Inhibition of LPS induced nitric oxide production in RAW 264.7.... Retrieved from [Link]
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Paz, S., & Sun, Q. (2015). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1333, 17-31. Available at: [Link]
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ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]
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Al-Tannak, N. F., Al-Mannai, A. A., & El-Seedi, H. R. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(19), 6289. Available at: [Link]
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DiVA portal. (n.d.). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. Retrieved from [Link]
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Elabscience. (n.d.). High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. Retrieved from [Link]
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Živković, A., Stojković, D., Mladenović, M., & Šobajić, S. (2025). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Pharmaceuticals, 18(7), 888. Available at: [Link]
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El-Sayed, N. F., El-Henawy, A. A., & Mohamed, A. M. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 12(1), 19574. Available at: [Link]
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Kumar, A., Singh, A., & Sharma, K. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences, 8(1), 2. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Retrieved from [Link]
-
Li, J., Wang, Y., & Zhang, H. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. Available at: [Link]
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Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
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Application Notes & Protocols for Determining the Antioxidant Activity of Substituted 2-Phenyl-1H-Indoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 2-Phenyl-1H-Indoles as Antioxidants
The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] A significant contributor to these therapeutic effects is the antioxidant capacity inherent to the indole moiety, which is known for its potent radical-scavenging properties.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of many diseases. Consequently, the accurate and reliable assessment of the antioxidant activity of novel substituted 2-phenyl-1H-indole derivatives is a critical step in their development as potential therapeutic agents.
This guide provides a detailed overview and validated protocols for the most common in vitro assays used to determine the antioxidant capacity of this important class of compounds. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. This approach is designed to empower researchers to generate robust, reproducible, and meaningful data.
Choosing the Right Assay: A Multi-Faceted Approach
No single antioxidant assay can provide a complete picture of a compound's antioxidant profile. This is because different assays operate via distinct chemical mechanisms. Therefore, a combination of assays is highly recommended for a comprehensive evaluation. The primary mechanisms of antioxidant action are:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical.
-
Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical or a metal ion.
The assays detailed in this guide, DPPH, ABTS, and FRAP, are among the most widely used and cover these key mechanisms. It is crucial to understand that the structural features of the substituted 2-phenyl-1H-indoles, such as the presence of electron-donating groups (e.g., hydroxyl, methoxy) on the phenyl ring, can significantly influence their activity in these different assays.[1]
I. The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle and Rationale
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it.[3] The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. Upon reduction by an antioxidant, the color changes to a pale yellow, and the absorbance decreases. The degree of discoloration is directly proportional to the antioxidant's scavenging activity.
Why it's a good starting point: The DPPH assay is relatively simple, rapid, and does not require the generation of radicals in situ, as the DPPH radical is commercially available and stable.[4] This makes it an excellent primary screening tool for new 2-phenyl-1H-indole derivatives.
Detailed Protocol
A. Reagents and Equipment
-
Substituted 2-phenyl-1H-indole derivatives (test compounds)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (positive controls)[3]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Vortex mixer
-
Calibrated pipettes
B. Procedure
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of each 2-phenyl-1H-indole derivative in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).
-
-
Assay in 96-Well Plate:
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or standards to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The incubation time is critical as some compounds may react slowly.[5]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
C. Data Analysis and Interpretation
-
Calculate the percentage of radical scavenging activity (% Inhibition): % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 Where:
-
Abs_blank is the absorbance of the DPPH solution without the test compound.
-
Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
Determine the IC50 Value: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[3] Plot the % Inhibition against the concentration of the test compound and determine the IC50 from the graph. A lower IC50 value indicates a higher antioxidant potency.
Self-Validation and Causality
-
Positive Controls: The inclusion of well-characterized antioxidants like Trolox and Ascorbic Acid is essential for validating the assay's performance and for benchmarking the activity of the test compounds.
-
Solvent Choice: Methanol or ethanol are commonly used as they dissolve both the DPPH radical and many organic compounds. The choice of solvent can influence the reaction kinetics, so consistency is key.
-
Dark Conditions: DPPH is light-sensitive. Performing the assay in the dark prevents the photo-degradation of the radical, which would lead to inaccurate results.
II. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle and Rationale
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. The resulting radical has a blue-green color with a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the absorbance decreases.
Why it's a valuable secondary assay: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic compounds.[5] Furthermore, the absorbance is measured at a longer wavelength (734 nm), which reduces interference from colored compounds.
Detailed Protocol
A. Reagents and Equipment
-
Substituted 2-phenyl-1H-indole derivatives (test compounds)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
B. Procedure
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Standard Solutions: Prepare a dilution series of the 2-phenyl-1H-indole derivatives and Trolox as described for the DPPH assay.
-
Assay in 96-Well Plate:
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test compounds or standards to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
C. Data Analysis and Interpretation
-
Calculate the percentage of radical scavenging activity (% Inhibition): % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where:
-
Abs_control is the absorbance of the ABTS•+ solution without the test compound.
-
Abs_sample is the absorbance of the ABTS•+ solution with the test compound.
-
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC): The TEAC is a measure of the antioxidant capacity of a compound relative to the standard, Trolox. Plot the % inhibition against the concentration for both the test compound and Trolox. The TEAC value is calculated as the ratio of the slope of the linear regression curve for the test compound to the slope of the curve for Trolox.
Self-Validation and Causality
-
Radical Generation: The 12-16 hour incubation for ABTS•+ generation is crucial for the reaction to go to completion, ensuring a stable and reproducible starting radical concentration.
-
Absorbance Adjustment: Adjusting the absorbance of the working solution to a specific value (0.70 ± 0.02) standardizes the initial radical concentration across experiments, which is fundamental for comparing results.
-
TEAC Value: Expressing the antioxidant activity as TEAC provides a standardized measure that facilitates the comparison of the antioxidant potential of different compounds.
III. The FRAP (Ferric Reducing Antioxidant Power) Assay
Principle and Rationale
The FRAP assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form. The reaction is carried out in an acidic medium (pH 3.6) and the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex results in the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a strong absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.
Why it's a complementary assay: The FRAP assay is based on a SET mechanism and provides a direct measure of the reducing capacity of a compound. This can be particularly relevant for 2-phenyl-1H-indoles, as their electron-rich nature may confer significant reducing power.
Detailed Protocol
A. Reagents and Equipment
-
Substituted 2-phenyl-1H-indole derivatives (test compounds)
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Water bath at 37°C
B. Procedure
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a dilution series of the 2-phenyl-1H-indole derivatives.
-
Prepare a standard curve using a series of concentrations of ferrous sulfate (e.g., 100 to 2000 µM).
-
-
Assay in 96-Well Plate:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the test compounds or standards to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes. The incubation time can be optimized depending on the reactivity of the compounds.
-
Measurement: Measure the absorbance at 593 nm.
C. Data Analysis and Interpretation
-
Construct a Standard Curve: Plot the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP Value: Use the standard curve to determine the concentration of Fe²⁺ equivalents for each test compound. The results are typically expressed as µmol Fe(II) equivalents per gram or µmol of the compound.
Self-Validation and Causality
-
Acidic pH: The low pH (3.6) of the FRAP assay is crucial for maintaining iron solubility and increasing the redox potential of the Fe³⁺-TPTZ complex. However, this pH is not physiological and may affect the antioxidant activity of some compounds.
-
Temperature: The reaction is typically performed at 37°C to enhance the reaction rate.
-
Standard Curve: A fresh and accurate ferrous sulfate standard curve is essential for the reliable quantification of the reducing power of the test compounds.
Data Presentation and Interpretation
For a clear and comparative analysis of the antioxidant activity of a series of substituted 2-phenyl-1H-indoles, the data should be summarized in a structured table.
| Compound ID | DPPH IC50 (µM) | ABTS TEAC | FRAP Value (µmol Fe(II)/µmol) |
| Indole-1 | 25.4 ± 2.1 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Indole-2 | 15.8 ± 1.5 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Indole-3 | 42.1 ± 3.5 | 1.2 ± 0.1 | 1.9 ± 0.2 |
| Trolox | 8.2 ± 0.9 | 1.0 (by definition) | 1.5 ± 0.1 |
| Ascorbic Acid | 5.6 ± 0.5 | 1.1 ± 0.1 | 2.2 ± 0.2 |
Data are presented as mean ± standard deviation (n=3). Hypothetical data for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
When analyzing a series of substituted 2-phenyl-1H-indoles, it is crucial to correlate the observed antioxidant activity with their structural features. Key considerations include:
-
Substituents on the Phenyl Ring: Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) generally increase antioxidant activity by stabilizing the resulting radical through resonance.[1]
-
Position of Substituents: The position of the substituents (ortho, meta, para) can influence steric hindrance and the ability of the compound to interact with the radical species.
-
Substitution on the Indole Nitrogen: Modification of the N-H group can impact the hydrogen-donating ability of the indole ring.
Conclusion: A Comprehensive and Validated Approach
The evaluation of the antioxidant activity of substituted 2-phenyl-1H-indoles requires a methodologically sound and multi-faceted approach. By employing a combination of assays such as DPPH, ABTS, and FRAP, researchers can gain a comprehensive understanding of the radical scavenging and reducing properties of their compounds. The detailed protocols and the rationale behind the experimental choices provided in this guide are designed to ensure the generation of high-quality, reproducible, and scientifically valid data, which is paramount in the field of drug discovery and development.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cellular Characterization of 2-(2-fluorophenyl)-1H-indole
Authored by: A Senior Application Scientist
Introduction: The Indole Scaffold and the Opportunity of 2-(2-fluorophenyl)-1H-indole
The indole ring system, a fusion of benzene and pyrrole, is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its structural motif is present in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin, and it forms the core of numerous approved drugs, including the anti-inflammatory agent indomethacin and various anticancer vinca alkaloids.[1][2] Indole derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, owing to their ability to interact with diverse biological targets such as protein kinases, tubulin, and key signaling pathway components.[3][4][5]
This document concerns This compound , a specific member of this versatile chemical family. While the broader class of 2-phenyl-indoles has been investigated for potent anti-tumor, antibacterial, and antioxidant effects, the precise biological activity and mechanism of action for this fluorinated analog are not yet extensively characterized in public literature.[6] This presents a unique opportunity for researchers. The addition of a fluorine atom to the phenyl ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, potentially unlocking novel therapeutic activities.[7]
This guide is designed for researchers, scientists, and drug development professionals. It provides a systematic, multi-phased framework for the comprehensive cellular characterization of this compound. Rather than assuming a single mechanism, we will proceed through a logical workflow: establishing a biological activity profile, elucidating the mechanism of action, and finally, identifying and validating potential molecular targets. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
Section 1: Compound Preparation and Handling
Scientific rigor begins with the proper handling of the test article. The accuracy and reproducibility of any cell-based assay are contingent upon the quality and consistency of the compound stock solution.
Rationale: The compound must be fully solubilized at a high concentration, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), to create a master stock. This stock is then serially diluted to working concentrations. Using a high-concentration stock minimizes the final percentage of the vehicle (e.g., DMSO) in the cell culture medium, which can independently cause cytotoxicity or other artifacts at concentrations as low as 0.5-1.0%. It is critical to ensure the compound does not precipitate upon dilution into aqueous culture media, as this would lead to inaccurate dosing and unreliable results.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀FN |
| Molecular Weight | 211.24 g/mol |
| Appearance | Off-white to light yellow solid |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage Conditions | -20°C, protected from light and moisture |
Protocol 1.1: Preparation of a 10 mM Master Stock Solution
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.
-
Weighing: Carefully weigh out 2.11 mg of this compound powder.
-
Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting & Storage: Aliquot the 10 mM master stock into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C. Avoid repeated freeze-thaw cycles, which can degrade the compound.
Section 2: Phase 1 - Primary Screening Workflow
The initial phase of characterization is designed to answer a fundamental question: Does this compound have a measurable effect on cell health, and if so, at what concentrations? This is achieved by assessing its impact on cell viability and proliferation across a broad dose range.[8][9] The resulting data, typically expressed as an IC₅₀ (half-maximal inhibitory concentration), is essential for designing all subsequent mechanistic studies.[10][11]
Figure 1: Workflow for Primary Screening of this compound.
Protocol 2.1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.
-
Cell Seeding:
-
Select appropriate human cancer cell lines for screening. Given the broad activity of indole derivatives, a panel including lines from different tissues is recommended (e.g., HCT-116 for colon cancer, A549 for lung cancer, MCF-7 for breast cancer).[12][13]
-
Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock. A common 10-point, 3-fold dilution series spanning from 100 µM to 5 nM is a good starting point.[14]
-
Include "vehicle control" wells treated with the same final concentration of DMSO as the highest compound dose (e.g., 0.1%).
-
Include "no-cell" blank wells containing medium only for background subtraction.
-
Carefully add the diluted compounds or vehicle to the appropriate wells.
-
Incubate for 48 to 72 hours. The duration should be consistent and long enough to observe effects on proliferation.[14]
-
-
MTT Reagent Addition and Data Acquisition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals in the vehicle control wells.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to solubilize the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Table 2: Representative Data Analysis for Cytotoxicity Screening
| Compound Conc. (µM) | Absorbance (OD₅₇₀) | % Viability vs. Vehicle |
| 0 (Vehicle) | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1.0 | 1.150 | 92.0% |
| 5.0 | 0.875 | 70.0% |
| 10.0 | 0.630 | 50.4% |
| 25.0 | 0.312 | 25.0% |
| 50.0 | 0.150 | 12.0% |
| 100.0 | 0.095 | 7.6% |
Data Interpretation: The IC₅₀ value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. In the example data above, the IC₅₀ is approximately 10 µM. This value provides a crucial guidepost for dosing in subsequent mechanistic assays.
Section 3: Phase 2 - Elucidating the Mechanism of Action (MoA)
Once the IC₅₀ is established, the next phase investigates how the compound exerts its effects. Based on the known activities of the indole scaffold, we can formulate several primary hypotheses.[4][15][16] The results from the primary screen will guide which path to prioritize.
Figure 2: Decision-making framework for MoA studies based on cytotoxicity.
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
Rationale: Many anticancer agents, including indole derivatives, function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) prior to cell death.[13][17] This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to quantify the DNA content of each cell, thereby revealing its position in the cell cycle.
-
Cell Culture and Treatment: Seed cells (e.g., HCT-116) in 6-well plates and allow them to adhere for 24 hours.
-
Treat the cells with this compound at concentrations relevant to the IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control. A known cell cycle inhibitor (e.g., nocodazole for G2/M arrest) should be used as a positive control.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure apoptotic cells are not lost. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Data Acquisition: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer.
-
Analysis: Gate the cell populations and analyze the cell cycle distribution (Sub-G1, G1, S, G2/M) using appropriate software. An increase in a specific phase compared to the vehicle control indicates cell cycle arrest.
Protocol 3.2: Anti-inflammatory Activity via Griess Assay
Rationale: Indole derivatives are known to possess anti-inflammatory properties, often by inhibiting pathways that lead to the production of inflammatory mediators like nitric oxide (NO).[1][16] This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the supernatant of macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include wells with cells + vehicle only (negative control) and cells + vehicle + LPS (positive control).
-
Incubation: Incubate for 24 hours at 37°C.
-
Griess Reagent Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. A decrease in absorbance in the compound-treated wells compared to the LPS-only control indicates inhibition of NO production and potential anti-inflammatory activity. A standard curve using sodium nitrite should be prepared to quantify the results.
Section 4: Phase 3 - Target Identification and Validation
With a confirmed cellular phenotype (e.g., G2/M arrest, apoptosis), the final phase aims to pinpoint the molecular target(s) responsible. This is a complex process, but initial validation can be performed by examining the activity of key proteins within pathways commonly modulated by indole derivatives.[18][19]
Rationale: Based on extensive literature, prominent targets for anticancer indole compounds include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, downstream signaling proteins like AKT and ERK, and cell cycle machinery.[4][12] Western blotting allows for the direct visualization of changes in the expression or phosphorylation (activation) state of these specific proteins following compound treatment.
Figure 3: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Protocol 4.1: Target Validation by Western Blot
Hypothetical Scenario: Cell cycle analysis showed G2/M arrest, and the primary screen showed potent cytotoxicity. This suggests potential interference with pathways controlling cell proliferation, such as the MAPK/ERK pathway (Figure 3). We will test if the compound inhibits ERK activation (phosphorylation).
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC₅₀) for a short duration (e.g., 1, 6, 24 hours) to capture signaling events.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. For this scenario, use antibodies against:
-
Phospho-ERK1/2 (p-ERK): To detect the active form.
-
Total ERK1/2 (t-ERK): To ensure changes are not due to overall protein degradation.
-
β-actin: As a loading control.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Data Acquisition and Analysis: Image the blot using a chemiluminescence detector. A decrease in the p-ERK signal relative to the t-ERK and β-actin signals in the compound-treated lanes would support the hypothesis that this compound inhibits the MAPK/ERK pathway.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. Buy 7-(2-fluorophenyl)-1H-indole (EVT-8731431) [evitachem.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for Screening Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 12. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Target identification for small bioactive molecules: finding the needle in the haystack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
derivatization of 2-(2-fluorophenyl)-1H-indole for medicinal chemistry
An Application Guide to the Strategic Derivatization of 2-(2-Fluorophenyl)-1H-indole for Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, neurotransmitters like serotonin, and a vast array of pharmaceuticals.[1][2] Its unique bicyclic aromatic structure allows it to mimic protein structures and engage in various biological interactions, making it a "privileged scaffold" in drug discovery.[2][3] Within this class, the 2-phenylindole framework has emerged as particularly promising, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]
The strategic incorporation of a fluorine atom, specifically at the ortho-position of the 2-phenyl ring, yields the this compound core. This modification is a well-established medicinal chemistry tactic to enhance a molecule's therapeutic profile. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate the acidity of nearby protons, thereby influencing binding affinity to biological targets.[6][7]
This guide provides an in-depth exploration of the key derivatization strategies for the this compound scaffold. It is designed for researchers and scientists in drug development, offering not only detailed experimental protocols but also the critical rationale behind synthetic choices, grounded in structure-activity relationship (SAR) insights.
Strategic Derivatization Workflow
The derivatization of the this compound core is a systematic process of introducing diverse functional groups at specific positions to modulate its biological activity. The primary sites for modification are the indole nitrogen (N-1), the C-3 position, and the benzo-fused ring (typically C-5). Each position offers a unique opportunity to influence the molecule's physicochemical and pharmacological properties.
Caption: General workflow for the strategic derivatization of the this compound scaffold.
Part 1: N-1 Position Derivatization (N-Alkylation)
Scientific Rationale: The indole N-H proton is acidic and serves as both a hydrogen bond donor and acceptor. Alkylating or arylating this position is a primary and highly effective strategy to explore the steric and electronic requirements of a target binding pocket. N-substitution can profoundly impact a compound's solubility, cell permeability, and metabolic stability, often leading to significant changes in biological activity. For instance, introducing a 4-chlorobenzyl group at the N-1 position of certain 2-phenylindoles has been shown to yield compounds with potent anti-inflammatory activity.[5]
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkyl halide.
A. Materials & Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
B. Experimental Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.
-
Expert Insight: NaH is a strong, non-nucleophilic base ideal for deprotonating the indole nitrogen. Adding it at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indole results in a clear solution.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.
C. Validation & Characterization:
-
¹H NMR: Confirm the successful alkylation by the disappearance of the broad N-H singlet (typically >10 ppm) and the appearance of new signals corresponding to the introduced alkyl group.
-
Mass Spectrometry: Verify the molecular weight of the product.
Caption: Reaction scheme for the N-alkylation of the indole core.
Part 2: C-3 Position Derivatization (Vilsmeier-Haack Formylation)
Scientific Rationale: The C-3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution.[8] This reactivity makes it a prime target for introducing functional groups that can act as synthetic handles for further elaboration. The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C-3 position, creating a versatile intermediate. This aldehyde can then be converted into a wide array of other functionalities, such as amines (via reductive amination), carboxylic acids (via oxidation), or extended π-systems (via Wittig or Horner-Wadsworth-Emmons reactions). For example, derivatives with substituents at the C-3 position have shown potent anti-inflammatory and analgesic activity.[5]
Protocol 2: Vilsmeier-Haack Formylation of an N-Substituted Indole
This protocol describes the formylation of an N-protected this compound. The N-1 position should be substituted first (using Protocol 1) to prevent competing reactions at the nitrogen.
A. Materials & Reagents:
-
N-substituted this compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
B. Experimental Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck flask under an inert atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring. A solid may form.
-
Expert Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, in situ. Pre-formation at 0 °C is crucial for safety and yield.
-
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Substrate Addition: Dissolve the N-substituted this compound (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction by TLC.
-
Hydrolysis: After completion, cool the reaction to 0 °C and carefully pour it onto crushed ice.
-
Basification: Basify the aqueous solution by the slow, portion-wise addition of 1 M NaOH solution until pH ~8-9, which hydrolyzes the iminium intermediate to the aldehyde. A precipitate of the product should form.
-
Extraction: Extract the product with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield the 3-formyl derivative.
C. Validation & Characterization:
-
¹H NMR: Confirm the introduction of the formyl group by a new singlet in the aldehydic region (~9-10 ppm). The signal for the C-3 proton (typically a singlet around 6.5-7.0 ppm) will be absent.
-
IR Spectroscopy: Observe a strong C=O stretching band around 1650-1700 cm⁻¹.
Part 3: C-5 Position Derivatization (Suzuki Cross-Coupling)
Scientific Rationale: Functionalization of the benzene portion of the indole core is essential for fine-tuning the electronic properties and ADME profile of the molecule. Halogenation at the C-5 position (e.g., using N-Bromosuccinimide) provides a handle for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions.[9] The Suzuki coupling, which forms a new carbon-carbon bond using a boronic acid, is particularly powerful for introducing new aryl or heteroaryl rings. This strategy dramatically expands the accessible chemical space and is used to modulate properties like target selectivity and potency. SAR studies have shown that halogen or aryl substituents at the C-5 position can significantly enhance anticancer activity.[8]
Protocol 3: Suzuki Cross-Coupling on a 5-Bromoindole Derivative
This protocol assumes the starting material is a 5-bromo-2-(2-fluorophenyl)-1H-indole derivative (which can be prepared via bromination of the core scaffold).
A. Materials & Reagents:
-
5-Bromo-2-(2-fluorophenyl)-1H-indole derivative (N-protection may be required)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Toluene or Ethyl acetate for extraction
-
Celite
B. Experimental Procedure:
-
Setup: In a Schlenk flask, combine the 5-bromoindole derivative (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Expert Insight: Thoroughly degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst, which would deactivate it and halt the catalytic cycle.
-
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water) via cannula or syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours under the inert atmosphere. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or toluene (3x).
-
Filtration: Pass the combined organic layers through a pad of Celite to remove the palladium catalyst. Wash the pad with additional solvent.
-
Washing and Drying: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to afford the C-5 coupled product.
C. Validation & Characterization:
-
¹H NMR: Observe the appearance of new aromatic signals corresponding to the coupled aryl ring and the disappearance of the characteristic splitting pattern of the 5-bromoindole.
-
¹⁹F NMR: Confirm the fluorine signal is retained.
-
Mass Spectrometry: Verify the correct molecular weight for the coupled product.
Summary of Biological Activities
Derivatization of the 2-phenylindole scaffold has yielded compounds with a remarkable diversity of biological activities. The strategic placement of substituents, including the 2-fluorophenyl group, is key to optimizing potency and selectivity for various targets.
| Derivative Type / Substitution | Therapeutic Area | Reported Biological Activity / Target | Citation(s) |
| N-1-(4-chlorobenzyl) | Anti-inflammatory | Inhibition of paw edema (81.1-90.5%); potential COX-2 interaction. | [5] |
| C-3-(aminopyrimidinyl) | Anti-inflammatory | High inhibition of inflammation, comparable to indomethacin. | [5] |
| General 2-phenylindoles | Anticancer | Inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in breast cancer cell lines (MCF-7, MDA-MB-231). | [5][10] |
| Amine substitution at C-5/C-6 | Antimicrobial | Potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) by inhibiting DNA gyrase. | [5] |
| General 2-phenylindoles | Antiviral | Potent anti-HIV and anti-HBV activity reported for various derivatives. | [5] |
| Halogen (F, Cl, Br) at C-5 or C-7 | Anticancer | Increased cytotoxicity and potential for tyrosine kinase (TK) inhibition. | [8] |
Conclusion and Future Perspectives
The this compound scaffold is a highly adaptable and promising platform for the development of new therapeutic agents. The derivatization strategies outlined here—N-alkylation, C-3 electrophilic substitution, and C-5 cross-coupling—represent fundamental and powerful tools for systematically exploring the structure-activity relationships of this compound class. The introduction of the 2-fluoro substituent provides a beneficial starting point for developing drug candidates with enhanced pharmacokinetic properties.
Future efforts in this area will likely involve the integration of computational chemistry, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to more rationally design the next generation of derivatives.[4][11] The exploration of novel, more efficient synthetic methodologies, including C-H activation, will further broaden the diversity of accessible structures, paving the way for the discovery of novel drugs to address pressing medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Buy 7-(2-fluorophenyl)-1H-indole (EVT-8731431) [evitachem.com]
- 7. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.uevora.pt [dspace.uevora.pt]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Quantitative structure-activity relationships(QSAR) of 2-phenylindole derivatives [yndxxb.ynu.edu.cn]
Application Notes and Protocols: 2-(2-fluorophenyl)-1H-indole as a Versatile Fluorescent Probe
Introduction: Unveiling the Potential of a Fluorinated Indole Scaffold
The indole nucleus is a cornerstone in the design of fluorescent probes, celebrated for its inherent photophysical properties and environmental sensitivity.[1][2] The introduction of a 2-aryl substituent often enhances these characteristics, leading to probes with improved quantum yields and Stokes shifts.[3] Furthermore, the incorporation of a fluorine atom can significantly modulate the electronic properties of the fluorophore, enhancing metabolic stability and binding affinity in biological systems.[4] This guide focuses on the application of 2-(2-fluorophenyl)-1H-indole, a fluorinated 2-arylindole, as a promising fluorescent probe for researchers in materials science, chemical biology, and drug discovery.
Indole derivatives are known for their strong fluorescence emission in solution, making them excellent candidates for fluorescent probes in biological and electrochemical sensing.[5] Their fluorescence is often sensitive to the local microenvironment, including polarity, pH, and the presence of specific analytes.[6][7] This sensitivity arises from the potential for various non-radiative decay pathways that can be modulated by external factors, leading to changes in fluorescence intensity or lifetime.[8][9] This document provides a comprehensive overview of the synthesis, photophysical characterization, and a potential application of this compound as a fluorescent pH probe, drawing parallels with structurally similar and well-characterized fluorinated indole derivatives.[10]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through two well-established synthetic routes: the Fischer Indole Synthesis and the Suzuki Cross-Coupling reaction. The choice of method may depend on the availability of starting materials and desired scale.
Protocol 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde.[11]
Reaction Scheme:
Caption: Fischer Indole Synthesis of this compound.
Materials and Reagents:
-
2-Fluorophenylhydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Step-by-Step Protocol:
-
Hydrazone Formation (Optional, can be done in situ):
-
Dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetophenone (1.0 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the reaction and isolate the hydrazone intermediate by filtration or evaporation of the solvent.
-
-
Indolization:
-
To the hydrazone (or the in situ generated intermediate), add polyphosphoric acid (PPA) (10 eq by weight) or zinc chloride (2-3 eq).
-
Heat the mixture to 100-150 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with ice-water.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Protocol 2: Suzuki Cross-Coupling Reaction
The Suzuki coupling offers a modern and highly efficient alternative for forming the C-C bond between the indole and the phenyl ring.[3]
Reaction Scheme:
Caption: Suzuki Cross-Coupling for the synthesis of this compound.
Materials and Reagents:
-
2-Bromo-1H-indole
-
2-Fluorophenylboronic acid
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, combine 2-bromo-1H-indole (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Photophysical Characterization
A thorough understanding of the photophysical properties of this compound is essential for its effective application as a fluorescent probe. The following protocols outline the standard procedures for characterizing its key spectral properties.
Table 1: Anticipated Photophysical Properties of 2-Arylindoles
| Property | Typical Range | Influencing Factors |
| Absorption Max (λabs) | 300 - 350 nm | Solvent polarity, substituents on the aryl ring |
| Emission Max (λem) | 350 - 450 nm | Solvent polarity (bathochromic shift in polar solvents) |
| Stokes Shift | 50 - 100 nm | Molecular rigidity, solvent relaxation |
| Quantum Yield (ΦF) | 0.1 - 0.8 | Solvent, temperature, presence of quenchers |
| Fluorescence Lifetime (τF) | 1 - 10 ns | Molecular environment, quenching processes |
Note: Specific values for this compound require experimental determination.
Protocol 3: Absorbance and Fluorescence Spectroscopy
Materials and Reagents:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like acetonitrile.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 10 µM) in the desired spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum of the working solution from 250 nm to 450 nm using the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Fluorescence Measurement:
-
Excite the sample at its λabs.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 320 nm to 600 nm).
-
Identify the wavelength of maximum emission (λem).
-
-
Solvatochromism Study: Repeat steps 2-4 in a series of solvents with varying polarity to assess the solvatochromic effect on the emission spectra.
Protocol 4: Determination of Fluorescence Quantum Yield (Relative Method)
The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[12]
Materials and Reagents:
-
This compound
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Step-by-Step Protocol:
-
Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from 0.01 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield (ΦF,s) of the sample using the following equation:
ΦF,s = ΦF,r × (Grads / Gradr) × (ns² / nr²)
Where:
-
ΦF,r is the quantum yield of the reference.
-
Grads and Gradr are the gradients of the linear plots for the sample and reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solvents.
-
Protocol 5: Fluorescence Lifetime Measurement
Fluorescence lifetime is a robust parameter that is often independent of the probe concentration.[9][13] Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.[14]
Materials and Reagents:
-
This compound solution (as prepared in Protocol 3)
-
TCSPC instrument with a pulsed laser or LED source
Step-by-Step Protocol:
-
Instrument Setup:
-
Select an excitation source with a wavelength close to the λabs of the sample.
-
Calibrate the instrument and measure the instrument response function (IRF) using a scattering solution (e.g., dilute Ludox).
-
-
Data Acquisition:
-
Acquire the fluorescence decay curve of the sample until a sufficient number of photon counts are collected in the peak channel.
-
-
Data Analysis:
-
Fit the decay curve using deconvolution software, taking the IRF into account.
-
Determine the fluorescence lifetime (τF) from the best-fit model (typically a single or multi-exponential decay).
-
Application Protocol: Ratiometric pH Sensing
While specific applications of this compound as a fluorescent probe are not yet extensively documented, its structural similarity to other fluorinated indoles suggests its potential as a pH sensor.[10] The following protocol is based on the established behavior of a similar probe and serves as a template for investigating the pH-sensing capabilities of this compound.
The sensing mechanism is predicated on the protonation of the indole nitrogen at acidic pH, which alters the electronic structure of the fluorophore and leads to a change in its fluorescence properties.[5]
Sensing Mechanism:
Caption: Proposed pH sensing mechanism of this compound.
Materials and Reagents:
-
This compound stock solution (1 mM in DMSO or ethanol)
-
Britton-Robinson buffer solutions (pH range 2-10)
-
Fluorometer
Step-by-Step Protocol:
-
Preparation of Test Solutions:
-
Prepare a series of buffered solutions with varying pH values (e.g., from pH 2 to 10).
-
Add a small aliquot of the this compound stock solution to each buffered solution to a final concentration of 10 µM. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%).
-
-
Fluorescence Measurements:
-
For each pH solution, record the fluorescence emission spectrum using the excitation wavelength determined in Protocol 3.
-
-
Data Analysis:
-
Observe any changes in the emission spectra as a function of pH. Look for the appearance of new emission bands or a shift in the existing band.
-
If ratiometric changes are observed (i.e., two distinct emission peaks that change in intensity relative to each other), plot the ratio of the fluorescence intensities at the two wavelengths (Iλem2 / Iλem1) against the pH.
-
Determine the pKa of the probe from the inflection point of the resulting sigmoidal curve.
-
Conclusion
This compound represents a promising scaffold for the development of novel fluorescent probes. Its synthesis is accessible through established methodologies, and its anticipated photophysical properties, including environmental sensitivity, make it a valuable tool for various sensing and imaging applications. The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and exploration of this fluorophore's potential, particularly in the realm of pH sensing. Further research to elucidate its specific photophysical parameters and to explore its utility in detecting other analytes will undoubtedly expand its application in the scientific community.
References
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A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development. BenchChem.
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI.
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Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging. RSC Publishing.
-
Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. ResearchGate.
-
Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate.
-
Buy 7-(2-fluorophenyl)-1H-indole (EVT-8731431). EvitaChem.
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. National Institutes of Health.
-
Small-molecule fluorogenic probes based on indole scaffold. RSC Publishing.
-
Fluorescence properties of 2-aryl substituted indoles. PubMed.
-
Environmentally Sensitive Color-Shifting Fluorophores for Bioimaging. PubMed.
-
An indole-based near-infrared fluorescent "Turn-On" probe for H2O2: Selective detection and ultrasensitive imaging of zebrafish gallbladder. PubMed.
-
2-Phenylindole | C14H11N | CID 13698. PubChem.
-
Fluorescence lifetime imaging. PubMed.
-
Quantum yield. Wikipedia.
-
Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors. Research Features.
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. National Institutes of Health.
-
Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI.
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. National Institutes of Health.
-
Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. ResearchGate.
-
Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. MDPI.
-
Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. ResearchGate.
-
Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. ResearchGate.
-
2-Phenylindole(948-65-2) 1H NMR spectrum. ChemicalBook.
-
2-Phenylindole. SpectraBase.
-
Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. National Institutes of Health.
-
Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications. National Institutes of Health.
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. National Institutes of Health.
-
Second derivative fluorescence spectra of indole compounds. PubMed.
-
Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques | Journal of Medicinal Chemistry. ACS Publications.
-
Fluorescence-lifetime imaging microscopy. Wikipedia.
-
Spectrum [Indole]. AAT Bioquest.
-
Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate.
-
Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. National Institutes of Health.
-
SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie.
-
Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives. ResearchGate.
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Institutes of Health.
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine.
-
Photophysical properties of 2-Phenylindole in poly (vinyl alcohol) film at room temperature. Enhanced phosphorescence anisotropy with direct triplet state excitation. PubMed.
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health.
-
Fluorescence lifetime imaging microscopy. YouTube.
-
Separation of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies.
-
Overview of pH Indicators—Section 20.1. Thermo Fisher Scientific.
-
What is Quantum Yield? Edinburgh Instruments.
-
Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI.
-
Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. PubMed.
-
Red-edge-excitation fluorescence spectroscopy of indole and tryptophan. PubMed.
-
Introduction to fluorescence lifetime imaging. YouTube.
-
Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. PubMed.
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Topic: Molecular Docking Studies of 2-(2-fluorophenyl)-1H-indole with Target Proteins
An Application Note and Protocol for Drug Discovery Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Its ability to mimic peptide structures and interact with various enzymes makes it a fertile ground for the development of novel therapeutics.[1] This application note provides a comprehensive, in-depth guide to performing molecular docking studies on 2-(2-fluorophenyl)-1H-indole, a representative indole derivative. We will explore the rationale for selecting therapeutically relevant protein targets, present a detailed, step-by-step protocol for conducting the docking simulations, and offer expert insights into the analysis and validation of the results. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for hit identification and lead optimization in a structure-based drug design context.[2][3]
Part 1: Rationale for Target Protein Selection
The broad therapeutic potential of indole derivatives stems from their interaction with a wide array of protein targets.[4][5] The selection of appropriate targets for a docking study is a critical first step, guided by existing literature and the structural features of the ligand. This compound contains the core indole group and a fluorophenyl substitution, features that can influence its binding affinity and selectivity.
Based on extensive research into indole derivatives, we have identified two high-potential protein classes for this study:
-
Cyclooxygenase-2 (COX-2): Indole derivatives, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[5] Some derivatives have shown selective inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6] Docking this compound into the COX-2 active site can help predict its potential as a selective anti-inflammatory agent.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5] Many indole derivatives have been developed as potent protein kinase inhibitors, including EGFR inhibitors for cancer therapy.[7] The indole scaffold can effectively occupy the ATP-binding pocket of kinases. Therefore, studying the interaction of our compound with the EGFR kinase domain is a logical step in assessing its anticancer potential.
Part 2: Essential Materials and Software
This protocol is designed around freely available or commonly used academic software to ensure broad accessibility.
| Component | Description | Recommended Software/Database |
| Ligand Structure | 2D or 3D structure of this compound. | PubChem, ZINC database, or drawn using ChemDraw/MarvinSketch. |
| Protein Structure | 3D crystallographic structures of target proteins. | Protein Data Bank (PDB). Suggested PDB IDs: 5IKR (Human COX-2), 2GS2 (Human EGFR Kinase Domain). |
| Molecular Visualization | For viewing and analyzing protein and ligand structures. | PyMOL, UCSF Chimera, Discovery Studio Visualizer. |
| Ligand Preparation | Energy minimization and file format conversion. | Open Babel, Avogadro. |
| Protein Preparation | Cleaning PDB files, adding hydrogens, assigning charges. | AutoDock Tools (part of MGLTools), PyMOL, UCSF Chimera. |
| Molecular Docking | Performing the docking simulation. | AutoDock Vina, AutoDock 4.[8] |
| Result Analysis | Visualizing docking poses and interactions. | PyMOL, LigPlot+, Discovery Studio Visualizer. |
Part 3: Comprehensive Docking Protocol: A Step-by-Step Guide
This section details the complete workflow for docking this compound into a target protein, using EGFR as the primary example.
Step 3.1: Ligand Preparation
Scientist's Note: Proper ligand preparation is crucial for accurate docking. The goal is to generate a low-energy 3D conformation and assign correct atom types and charges, which are essential for the scoring function to calculate binding energy.
-
Obtain 2D Structure: Draw this compound in a chemical drawing program or download its SDF file from PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D structure.
-
obabel -isdf ligand.sdf -O ligand.mol2 --gen3d
-
-
Energy Minimization: Perform energy minimization to obtain a stable, low-energy conformation of the ligand. This can be done using Avogadro or with force fields in other programs.
-
Prepare for Docking (PDBQT format): Use AutoDock Tools to prepare the ligand for AutoDock Vina. This step assigns Gasteiger charges, merges non-polar hydrogens, and defines the rotatable bonds (the "torsion tree").
-
Launch AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select your ligand file (e.g., ligand.mol2).
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Step 3.2: Target Protein Preparation
Scientist's Note: Raw PDB files are not suitable for docking. They often contain non-protein atoms (water, ions, co-factors), may have missing atoms or residues, and lack hydrogen atoms. This preparation step "cleans" the structure to represent a more realistic physiological state.
-
Download Protein Structure: Download the PDB file for the EGFR kinase domain (e.g., PDB ID: 2GS2) from the Protein Data Bank.
-
Clean the PDB File:
-
Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.
-
Remove all water molecules. Water molecules in the binding site can interfere with ligand docking unless they are known to be structurally important, in which case more advanced docking methods are needed.[9]
-
Remove any co-crystallized ligands, ions, or co-factors that are not part of the protein itself. This ensures the binding site is empty for docking.
-
If the protein is a multimer, select only the chain of interest (e.g., Chain A).
-
Save the cleaned protein structure as a new PDB file (e.g., protein_clean.pdb).
-
-
Prepare for Docking (PDBQT format):
-
In ADT, go to File -> Read Molecule and open protein_clean.pdb.
-
Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select the protein molecule.
-
Save the prepared protein as a PDBQT file: Grid -> Output -> Save PDBQT (e.g., protein.pdbqt).
-
Step 3.3: Defining the Binding Site & Grid Generation
Scientist's Note: The "grid box" defines the three-dimensional space where the docking program will search for valid binding poses for the ligand. The box should be large enough to encompass the entire binding site, allowing the ligand to rotate and translate freely, but not so large that it wastes computational time. The most reliable way to define the binding site is by using the location of a co-crystallized ligand from a similar PDB structure.
-
Identify the Binding Site: For PDB ID 2GS2, the active site is where the inhibitor Erlotinib is bound. You can find the coordinates of this inhibitor in the original PDB file or from literature.
-
Set Grid Box Parameters:
-
In ADT, go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center of the box (center_x, center_y, center_z) to be the center of the identified active site.
-
Adjust the dimensions of the box (size_x, size_y, size_z) to fully enclose the active site. A good starting point is a 25Å x 25Å x 25Å cube.
-
Note down the center and size coordinates. These will be used in the configuration file.
-
Step 3.4: Performing the Molecular Docking with AutoDock Vina
Scientist's Note: AutoDock Vina uses a sophisticated gradient optimization method in its search algorithm to find the best binding pose.[8] The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the chance of finding the global energy minimum but also increase computation time.
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
vina --config conf.txt --log log.txt
-
Execution: Vina will now perform the docking. Upon completion, it will generate two files: results.pdbqt, containing the coordinates of the predicted binding poses, and log.txt, containing the binding affinity scores for each pose.
Part 4: Results Analysis and Interpretation
Analyzing docking results is a multi-step process that involves evaluating binding scores and visually inspecting the interactions between the ligand and the protein.[10]
Binding Affinity Analysis
The log.txt file will contain a table of results for the top binding modes. The binding affinity is given in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[10]
Table 1: Sample Docking Results for this compound with EGFR
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. | Key Interacting Residues (Hypothetical) |
|---|---|---|---|---|
| 1 | -9.2 | 0.000 | 0.000 | Met793, Leu718, Gly796, Thr790 |
| 2 | -8.8 | 1.852 | 2.413 | Met793, Leu844, Cys797 |
| 3 | -8.5 | 2.104 | 3.567 | Leu718, Val726, Ala743 |
Binding Pose and Interaction Analysis
-
Visualize the Results: Open PyMOL (or another viewer) and load the prepared protein PDBQT file (protein.pdbqt) and the results file (results.pdbqt). The results file contains multiple poses; you can view them individually.
-
Analyze Interactions: Focus on the top-ranked pose (Mode 1). Examine the interactions between this compound and the protein's active site residues.
-
Hydrogen Bonds: Look for potential hydrogen bonds between the indole N-H group and backbone or side-chain atoms of the protein (e.g., the backbone carbonyl of Met793 in the EGFR hinge region).
-
Hydrophobic Interactions: Identify hydrophobic pockets where the phenyl and indole rings fit.
-
Pi-Stacking: Check for potential pi-pi stacking interactions between the aromatic rings of the ligand and residues like Phenylalanine or Tyrosine.
-
Halogen Bonds: The fluorine atom on the phenyl ring may form favorable halogen bonds with electron-rich atoms like oxygen.
-
Molecular Docking Workflow Diagram
Caption: Figure 1: General Molecular Docking Workflow
Part 5: Essential Protocol Validation
Scientist's Note: A successful docking run does not guarantee a meaningful result. The trustworthiness of a docking protocol for a specific target must be established.[11] This is typically done by redocking a known ligand into the active site and checking if the software can reproduce the experimentally determined binding pose.
Validation Protocol: Redocking
-
Select a Holo-Structure: Choose a PDB structure of your target that has a co-crystallized inhibitor (e.g., for EGFR, PDB ID: 2GS2 with Erlotinib).
-
Extract the Native Ligand: Separate the co-crystallized ligand from the protein and save it as a separate file.
-
Prepare Protein and Ligand: Prepare the protein as described in Step 3.2. Prepare the extracted native ligand as described in Step 3.1.
-
Perform Docking: Run the docking simulation using the same grid box parameters that you defined based on the native ligand's position.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for this specific target.[11][12] If the RMSD is high, you may need to adjust the grid box size, exhaustiveness, or even consider a different docking program.
Docking Validation Workflow Diagram
Caption: Figure 2: Docking Protocol Validation Workflow
Part 6: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Docking Fails to Run | Incorrect file paths in the configuration file. Incorrect atom types or charges in PDBQT files. | Double-check all file names and paths. Re-prepare the protein and ligand files carefully in ADT. |
| Poor Binding Scores | The ligand is not a good fit for the target. The binding site is incorrect. The protein conformation is not ideal (induced fit required). | Verify the binding site location. Try docking known inhibitors to see if they score well. Consider using ensemble docking or induced-fit docking protocols. |
| High RMSD in Validation | Grid box is too small or off-center. Search exhaustiveness is too low. The ligand has high conformational flexibility. | Increase the size of the grid box slightly. Increase the exhaustiveness parameter in the config file. Use a different docking program that handles flexibility better. |
Part 7: Conclusion
Molecular docking is a powerful computational tool that provides valuable insights into ligand-protein interactions at the atomic level.[13] By following the detailed protocols for ligand and protein preparation, simulation, and rigorous validation outlined in this guide, researchers can confidently assess the potential of compounds like this compound as inhibitors of key therapeutic targets. The combination of quantitative binding affinity data and qualitative analysis of binding poses enables a rational, structure-guided approach to drug discovery, accelerating the journey from initial hit to optimized lead compound.
Part 8: References
-
ResearchGate. (2022). How to validate the molecular docking results?--INVALID-LINK--
-
Biological and Molecular Chemistry. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. --INVALID-LINK--
-
PubMed. (n.d.). Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus. --INVALID-LINK--
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?--INVALID-LINK--
-
Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. --INVALID-LINK--
-
DiVA portal. (2009). Validation of docking performance in context of a structural water molecule-using model system. --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). --INVALID-LINK--
-
College of Charleston. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. --INVALID-LINK--
-
JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. --INVALID-LINK--
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. --INVALID-LINK--
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. --INVALID-LINK--
-
bioRxiv. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. --INVALID-LINK--
-
ScienceDirect. (2022). Recent advancements on biological activity of indole and their derivatives: A review. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. --INVALID-LINK--
-
National Institutes of Health (NIH). (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. --INVALID-LINK--
-
Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. --INVALID-LINK--
References
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- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
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high-throughput screening of 2-phenylindole libraries
Application Note & Protocol
Topic: High-Throughput Screening of 2-Phenylindole Libraries: From Assay Development to Validated Hits
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-phenylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] High-Throughput Screening (HTS) provides a powerful methodology for rapidly interrogating large chemical libraries of these compounds to identify novel modulators of biological targets.[4][5][6] This guide, designed for drug discovery professionals, provides a comprehensive framework for executing an HTS campaign for 2-phenylindole libraries. It moves beyond a simple recitation of steps to explain the underlying principles and critical decision points, from initial assay development and miniaturization to the crucial stages of hit validation and triage. We present detailed, field-tested protocols and data analysis workflows designed to maximize the identification of robust, high-quality hits while minimizing the costly pursuit of artifacts.
The Strategic Framework of an HTS Campaign
A successful HTS campaign is not a single experiment but a multi-stage process, where each phase serves as a stringent filter to enrich for compounds with genuine, on-target activity. The quality and validity of the final hits are directly dependent on the rigor applied at every step. The process begins with the careful development of a biological assay that is robust, reproducible, and amenable to automation and miniaturization.[7] This is followed by the primary screen, where the entire compound library is tested, generating a large dataset. Subsequent data analysis identifies initial "hits," which are then subjected to a rigorous cascade of validation and confirmation assays to eliminate false positives and characterize the potency and efficacy of the true actives.[8][9]
Protocol 2: Automated Primary Screen and Data Analysis
A. Library Screening (384-well format):
-
Plate Preparation: Use an automated liquid handler (e.g., Biomek, Echo) to dispense a small volume (e.g., 100-200 nL) of each library compound from a source plate into the 384-well assay plates. [10][11]The final concentration should be ~10 µM in a total assay volume of 25 µL.
-
Cell Addition: Dispense the cell suspension into all wells of the assay plates.
-
Controls: Each plate must contain positive control wells (e.g., cells + agonist + DMSO) and negative control wells (e.g., cells + vehicle + DMSO) for data normalization.
-
Incubation: Incubate plates under controlled conditions (37°C, 5% CO2) for the optimized duration.
-
Signal Detection: Add the luciferase reagent to all plates using a bulk dispenser and read the luminescence signal on a compatible plate reader.
B. Data Analysis and Hit Selection:
-
Normalization: The raw data from each well must be normalized to account for plate-to-plate and well-to-well variability. A common method is calculating the percent inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Thresholding: A statistical cutoff is applied to the normalized data to declare hits. A robust method is to define a hit as any compound whose activity is greater than three times the standard deviation (SD) of the sample population or negative controls. [12]3. Triage for Artifacts:
-
Causality: HTS libraries inevitably contain compounds that interfere with assay technologies in non-specific ways, known as Pan-Assay Interference Compounds (PAINS). [8]These compounds are frequent hitters and can lead to wasted effort. It is critical to identify and deprioritize them early.
-
Procedure: Compare the structures of initial hits against known PAINS databases. Compounds with problematic substructures should be flagged. Additionally, check internal screening data to identify compounds that are active across multiple, unrelated assays ("frequent hitters"). [8]
-
Phase 4: Hit Confirmation and Validation
Principle: A primary hit is merely a starting point. Rigorous validation is required to confirm the activity is real, reproducible, and on-target. [13]This phase involves re-testing the compound, determining its potency through dose-response analysis, and using a different, "orthogonal" assay to ensure the observed effect is not an artifact of the primary assay format. [9] Protocol 3: Dose-Response and Orthogonal Validation
A. Hit Confirmation and Dose-Response Analysis:
-
Compound Re-acquisition: Obtain fresh, dry powder of the hit compounds to rule out degradation or contamination of the original library sample.
-
Serial Dilution: Create a serial dilution series for each confirmed hit (e.g., 8-point, 1:3 dilution starting from 50 µM).
-
Assay Execution: Perform the primary assay using this dilution series.
-
Data Analysis (IC50/EC50): Plot the percent inhibition (or activation) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for activators), which represents the concentration at which the compound elicits a half-maximal response.
| Parameter | Description |
| Top | The maximum response plateau |
| Bottom | The minimum response plateau |
| HillSlope | The steepness of the curve |
| IC50/EC50 | The concentration at the inflection point of the curve |
B. Orthogonal Assay Validation:
-
Causality: An orthogonal assay confirms the biological activity of a hit using a different technology or biological readout. This provides strong evidence that the compound's activity is genuine and not an artifact of the primary assay (e.g., inhibiting luciferase enzyme directly). [12]2. Example Protocol (Biochemical): If the primary screen was a cell-based reporter assay, a suitable orthogonal assay would be a biochemical assay using the purified protein target.
-
Assay: Perform an enzyme inhibition assay (e.g., using a fluorescent substrate) with the purified target protein.
-
Execution: Test the confirmed hit compounds in a dose-response format in this biochemical assay.
-
Validation Criterion: A compound that shows a dose-dependent effect in both the cell-based and biochemical assays is considered a highly validated hit, worthy of progression into hit-to-lead chemistry efforts.
-
Conclusion
The is a systematic and rigorous process that, when executed with care, can unlock novel chemical matter for therapeutic development. Success hinges on a foundation of robust assay development, stringent quality control, automated execution, and a multi-tiered validation strategy. By understanding the causality behind each step—from the importance of the Z'-factor to the necessity of orthogonal assays—researchers can navigate the complexities of HTS and increase the probability of identifying genuinely active compounds that can serve as the starting point for next-generation therapeutics.
References
-
Dispendix. (2024). The Benefits of Automation in High Throughput Screening. Available at: [Link]
-
Sykes Analytical Services. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]
-
The Scientist. (2024). An Overview of High Throughput Screening. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Available at: [Link]
-
Beckman Coulter. (n.d.). High-Throughput Screening (HTS). Available at: [Link]
-
Hudson Lab Automation. (n.d.). High-Throughput Screening. Available at: [Link]
-
PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Available at: [Link]
-
Dovepress. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Available at: [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Available at: [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available at: [Link]
-
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. Available at: [Link]
-
LibreTexts. (n.d.). What is automation in high-throughput science?. Available at: [Link]
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Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]
-
OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Available at: [Link]
-
OMICS International. (n.d.). Journal of Molecular Pharmaceutics & Organic Process Research - Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Available at: [Link]
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European Pharmaceutical Review. (2025). Establishing assays and small molecule screening facilities for Drug Discovery programs. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions. Available at: [Link]
-
ResearchGate. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Available at: [Link]
-
PubMed. (2023). Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years. Available at: [Link]
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Evotec. (2024). How To Optimize Your Hit Identification Strategy. Available at: [Link]
-
Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions – Protac. Available at: [Link]
-
International Journal of Molecular Sciences. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Available at: [Link]
-
Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Available at: [Link]
-
Arkat USA. (n.d.). Synthesis of 2-phenylindoxyls. Available at: [Link]
-
Wikipedia. (n.d.). 2-Phenylindole. Available at: [Link]
-
C.H. Robinson. (n.d.). The Harmonized Tariff Schedule: Beyond the General Rules of Interpretation. Available at: [Link]
-
ResearchGate. (2025). 3-Substituted 2-phenyl-indoles: Privileged structures for medicinal chemistry. Available at: [Link]
-
Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method. Available at: [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Available at: [Link]
-
Waresix. (2025). Mastering HTS Code Cost Analysis: Unlocking Savings and Ensuring Compliance. Available at: [Link]
-
Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Available at: [Link]
-
Juno Logistics. (2025). General Rules of Interpretation: How to Determine HTS Codes. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available at: [Link]
-
One Union Solutions. (2025). Decoding the HTS Harmonized Tariff System. Available at: [Link]
-
ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Available at: [Link]
-
Certified Laboratories. (n.d.). What is a U.S. HTS Code (& How to Estimate Customs Duties)?. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. Available at: [Link]
-
International Journal of Novel Research and Development. (2023). SYNTHESIS OF 2-PHENYL INDOLE. Available at: [Link]
- Google Patents. (n.d.). US4057530A - 2-Phenyl-indole derivatives and process for preparing the same.
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis of Fluorinated Indoles
Welcome to the Technical Support Center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, during the synthesis of fluorinated indoles. The introduction of fluorine atoms into the indole scaffold can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity.[1][2][3] However, the electron-withdrawing nature of fluorine can also introduce complexities into the classic Fischer indole synthesis.[4][5]
This document provides in-depth troubleshooting advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to overcome common synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer indole synthesis of a fluorinated indole is resulting in a very low yield or failing completely. What are the most likely causes?
Low yields in the Fischer indole synthesis of fluorinated substrates are a common challenge.[6] The primary reasons often revolve around the electronic effects of the fluorine substituent, the stability of intermediates, and suboptimal reaction conditions. Here’s a breakdown of the most probable causes:
-
Poor Phenylhydrazone Formation: The initial condensation between the fluorinated phenylhydrazine and the aldehyde or ketone can be sluggish. The electron-withdrawing fluorine atom reduces the nucleophilicity of the hydrazine nitrogens, making this step less efficient than with electron-rich phenylhydrazines.
-
Inefficient[7][7]-Sigmatropic Rearrangement: This key step of the mechanism involves the rearrangement of the protonated ene-hydrazine intermediate.[8][9] Electron-withdrawing groups on the phenyl ring can hinder this rearrangement, slowing down the reaction or favoring alternative decomposition pathways.[4][5]
-
Decomposition of Starting Materials or Intermediates: Fluorinated phenylhydrazines and their corresponding hydrazones can be less stable than their non-fluorinated analogs, especially at the elevated temperatures often required for the Fischer indole synthesis.[10] Harsh acidic conditions can also lead to degradation.[11]
-
Inappropriate Choice of Acid Catalyst: The type and concentration of the acid catalyst are critical.[12][13] A catalyst that is too weak may not facilitate the necessary protonation steps, while one that is too strong can promote side reactions or decomposition.[6][14]
-
Formation of Isomeric Byproducts: When using unsymmetrical ketones, the formation of regioisomers is a possibility, which can complicate purification and reduce the yield of the desired product.[6]
Q2: How can I improve the initial phenylhydrazone formation with my fluorinated phenylhydrazine?
Optimizing the formation of the phenylhydrazone is a critical first step. Here are some strategies:
-
Solvent Selection: Typically, this condensation is carried out in solvents like ethanol or acetic acid.[15] If you are observing poor hydrazone formation, consider switching to a solvent that can better solubilize both starting materials. In some cases, running the reaction neat (without solvent) can be effective.
-
Catalysis of Hydrazone Formation: While often uncatalyzed, a catalytic amount of acid (e.g., a drop of acetic acid in ethanol) can sometimes accelerate the condensation. However, be cautious, as excess acid at this stage can lead to unwanted side reactions.
-
Reaction Time and Temperature: Allow sufficient time for the reaction to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is essential.[15] Gentle heating (e.g., 40-50 °C) can sometimes be beneficial, but avoid high temperatures that could degrade the starting materials.
-
Isolation of the Phenylhydrazone: While some protocols proceed directly to the cyclization step without isolating the hydrazone, for challenging fluorinated substrates, it is often advantageous to isolate and purify the hydrazone first.[7] This ensures that you are starting the cyclization with pure material, which can significantly improve the overall yield.
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and address low-yield issues in the Fischer indole synthesis of fluorinated indoles.
Caption: A systematic workflow for troubleshooting low yields.
Q3: Which acid catalyst is best for the synthesis of fluorinated indoles, and how should I choose?
The choice of acid catalyst is arguably the most critical parameter to optimize.[12][13][16] There is no single "best" catalyst, as the optimal choice depends on the specific fluorinated substrate and the carbonyl partner.
Commonly Used Acid Catalysts:
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted | 80-150 °C, often used as solvent | Strong dehydrating agent, effective for many substrates. | Can be viscous and difficult to work with, can lead to charring at high temperatures. |
| Sulfuric Acid (H₂SO₄) | Brønsted | Often used in a co-solvent like ethanol or acetic acid, 80-120 °C. | Readily available, strong acid. | Can cause sulfonation or other side reactions, harsh conditions.[15] |
| Zinc Chloride (ZnCl₂) | Lewis | 150-180 °C, can be used neat or in a high-boiling solvent.[17] | Very common and effective, particularly for higher-temperature reactions.[7] | Requires anhydrous conditions, can be difficult to remove during workup. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis | Lower temperatures (e.g., 25-80 °C) in solvents like DCM.[17] | Can be effective under milder conditions. | Moisture sensitive, can be corrosive. |
Experimental Approach to Catalyst Screening:
-
Start with a Standard: Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are good starting points for many Fischer indole syntheses.[7][17]
-
Vary the Catalyst Type: If a Brønsted acid like PPA fails, try a Lewis acid like ZnCl₂. The different mechanisms of protonation versus coordination can have a significant impact on the reaction outcome.
-
Optimize Concentration: For catalysts used in a co-solvent (e.g., H₂SO₄ in ethanol), screen different concentrations.
-
Consider Milder Options: If you observe significant decomposition, explore milder catalysts like p-toluenesulfonic acid (p-TsOH) or even acidic ion-exchange resins.
Mechanism Overview and Influence of Fluorine
A clear understanding of the reaction mechanism is crucial for effective troubleshooting. The presence of a fluorine atom primarily impacts the electronic nature of the aryl ring, which in turn affects key steps of the synthesis.
Caption: The Fischer Indole Synthesis mechanism highlighting steps impacted by fluorine.
Q4: I am observing multiple spots on my TLC plate. How do I know if I am forming isomers or just decomposition products?
This is a common and important diagnostic question.
-
Isomer Formation: If you are using an unsymmetrical ketone, the formation of two different indole regioisomers is possible.[6] These isomers will likely have similar polarities and may appear as two close spots on TLC. Their formation is influenced by the steric and electronic environment around the ketone and the acidity of the reaction medium.[14]
-
Troubleshooting: Try to isolate both products via column chromatography and characterize them (e.g., by ¹H NMR and NOE experiments) to identify the desired isomer. You can sometimes influence the isomeric ratio by changing the acid catalyst or reaction temperature.[14]
-
-
Decomposition Products: If you see a streak on your TLC or multiple spots with very different polarities (some very polar, some very non-polar), this is more indicative of decomposition. This often happens when the reaction temperature is too high or the acid is too harsh.[6]
-
Troubleshooting: The immediate action should be to lower the reaction temperature. If that is not effective, switch to a milder acid catalyst. Running the reaction for a shorter period might also help.
-
Detailed Experimental Protocol: A General Guideline
This protocol for the synthesis of 6-fluoroindole is a general starting point and will likely require optimization for your specific substrate.[1][15]
Step 1: Phenylhydrazone Formation
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a slight excess of the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
The hydrazone can be isolated by filtration or the reaction mixture can be carried forward directly.
Step 2: Cyclization
-
To the hydrazone (or the reaction mixture from Step 1), add the acid catalyst. For example, add the mixture to pre-heated polyphosphoric acid (PPA) at 100 °C.
-
Heat the reaction mixture, typically between 80-150 °C, for 1-4 hours.[15]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure fluorinated indole.[15]
References
-
Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols. Benchchem.
-
Avoiding side reactions in 6-Fluoroindole synthesis. Benchchem.
-
Fischer Indole Synthesis. Alfa Chemistry.
-
Overcoming challenges in the synthesis of 4-fluoroindoles. Benchchem.
-
Fischer indole synthesis. Wikipedia.
-
Synthesis of 5-Fluoroindole-5-13C. DiVA portal.
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH.
-
Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols. Benchchem.
-
Synthesis and characterization of 5-fluoroindole derivatives. Benchchem.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
-
[Named Reaction #5]: Fischer Indole Synthesis. Reddit.
-
Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube.
-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal.
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. NIH.
-
Technical Support Center: Optimizing Reaction Conditions for 6-Fluoroindole Synthesis. Benchchem.
-
Fischer Indole Synthesis. Organic Chemistry Portal.
-
Why Do Some Fischer Indolizations Fail?. NIH.
-
Fischer Indole Synthesis. YouTube.
-
Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
-
Why Do Some Fischer Indolizations Fail? | Request PDF. ResearchGate.
-
Optimization of reaction condition. | Download Scientific Diagram. ResearchGate.
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.
-
A three-component Fischer indole synthesis. PubMed.
-
Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic.
-
5-Fluoroindole synthesis. ChemicalBook.
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info.
-
Troubleshooting low yield in heterocycle fluorination reactions. Benchchem.
-
Fischer Indole Synthesis. Cambridge University Press.
-
Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B.
-
An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure.
-
The Fischer Indole Synthesis. SciSpace.
-
Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations | Request PDF. ResearchGate.
-
(PDF) Fischer Indole Synthesis. ResearchGate.
-
Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. scienceinfo.com [scienceinfo.com]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium-Catalyzed N-Arylation of Indoles
Welcome to the Technical Support Center for Palladium-Catalyzed N-Arylation of Indoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and optimize your reaction outcomes.
Introduction: The Nuances of Indole N-Arylation
The palladium-catalyzed N-arylation of indoles, a key transformation in the synthesis of pharmaceuticals and functional materials, is a powerful tool for constructing C-N bonds.[1][2] While robust, this reaction, often a variant of the Buchwald-Hartwig amination, is sensitive to a variety of parameters.[2] Achieving high yields and selectivity requires a careful interplay of the palladium precursor, ligand, base, and solvent, tailored to the specific electronic and steric properties of the indole and aryl halide substrates. This guide provides practical, experience-driven advice to help you navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the setup and optimization of palladium-catalyzed indole N-arylation.
Q1: What is the best general-purpose palladium precursor for indole N-arylation?
A1: While Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used, modern, well-defined palladium precatalysts are often a superior choice.[3] Precatalysts like those from the Buchwald or Hartwig groups (e.g., G3-XPhos, G4-DavePhos) are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results and often requiring lower catalyst loadings.
Q2: How do I choose the right ligand for my specific indole and aryl halide?
A2: Ligand selection is critical and depends heavily on the substrates. Bulky, electron-rich phosphine ligands are generally the most effective. For sterically hindered substrates, ligands with increased flexibility or specific steric profiles may be necessary. For instance, tBuXphos has been shown to be effective for some indole N-arylations.[1]
Q3: Which base should I start with for my reaction?
A3: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many indole N-arylations.[3] For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be viable alternatives, though they may require higher reaction temperatures or longer reaction times.[3]
Q4: What are the most common solvents for this reaction, and are they interchangeable?
A4: Toluene and dioxane are the most frequently used solvents for palladium-catalyzed N-arylation of indoles.[3] They are not always interchangeable, as solvent polarity can influence the solubility of the catalyst and reagents, as well as the reaction rate and selectivity. For instance, in some cases, side reactions like C-arylation can be influenced by the solvent choice.
Q5: My reaction is not working with an aryl chloride. What should I do?
A5: Aryl chlorides are generally less reactive than aryl bromides and iodides in Buchwald-Hartwig reactions. To achieve successful coupling with aryl chlorides, more electron-rich and sterically demanding ligands, such as XPhos or SPhos, are often necessary. Additionally, higher reaction temperatures and longer reaction times may be required.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental issues.
Troubleshooting Workflow
When encountering issues with your indole N-arylation, a systematic approach to troubleshooting is crucial. The following workflow can help you identify and address the root cause of the problem.
Caption: A systematic workflow for troubleshooting low-yield palladium-catalyzed indole N-arylation reactions.
Issue 1: Low to No Product Yield
A lack of product formation is a common issue that can often be traced back to fundamental aspects of the reaction setup or the reagents themselves.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may have been improperly stored and oxidized, or the active Pd(0) species is not being generated efficiently.
-
Solution: Use a fresh batch of palladium precursor or switch to a more robust, air-stable precatalyst. Ensure that if you are using a Pd(II) source like Pd(OAc)₂, the conditions are suitable for its reduction to Pd(0).
-
-
Poor Reagent Quality:
-
Cause: The indole, aryl halide, or solvent may contain impurities that inhibit the catalyst. Water is a known inhibitor in many cases.
-
Solution: Purify the indole and aryl halide before use. Use anhydrous, degassed solvents. Ensure the base is of high purity and handled under inert conditions.
-
-
Inadequate Inert Atmosphere:
-
Cause: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.
-
Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all reagents and solvents are handled under inert conditions. A glovebox is ideal, but a well-executed Schlenk line technique is also effective.
-
-
Suboptimal Ligand/Base Combination:
-
Cause: The chosen ligand and base may not be suitable for your specific substrates.
-
Solution: Screen a panel of ligands and bases. For example, if NaOtBu is causing decomposition of your starting materials, switch to a milder base like K₃PO₄.
-
Issue 2: Formation of C-Arylated Side Products
A significant challenge in indole N-arylation is the competing C-arylation, most commonly at the C3 position.
Mechanistic Insight into C-Arylation:
The regioselectivity of indole arylation is a complex issue. While N-arylation is often thermodynamically favored, C-arylation can occur under certain conditions. The mechanism for C-arylation can involve an electrophilic palladation pathway at the electron-rich C3 position of the indole ring.[4]
Caption: Simplified schematic showing the competing pathways for N-arylation and C3-arylation of indole.
Solutions to Minimize C-Arylation:
-
Optimize the Base: The choice of base can significantly influence the N vs. C selectivity. Stronger bases that rapidly deprotonate the indole nitrogen can favor N-arylation.
-
Ligand Modification: Bulky ligands can sterically hinder the approach of the palladium catalyst to the C3 position, thereby favoring N-arylation.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents (e.g., toluene vs. dioxane) may improve selectivity.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically preferred N-arylation product.
Issue 3: Difficulty with Sterically Hindered or Electron-Deficient Substrates
Coupling sterically demanding indoles (e.g., 2,7-disubstituted) or electron-deficient indoles (e.g., 5-nitroindole) with aryl halides can be challenging.
Strategies for Challenging Substrates:
-
For Sterically Hindered Substrates:
-
Ligand Choice: Employ highly active and sterically demanding ligands such as those from the Buchwald biarylphosphine class.
-
Higher Temperatures: Increased thermal energy may be required to overcome the steric barrier to oxidative addition and reductive elimination.
-
-
For Electron-Deficient Indoles:
-
Stronger Base: The N-H of an electron-deficient indole is more acidic, but a strong base is still often required to drive the reaction to completion.
-
More Electron-Rich Ligand: A more electron-donating ligand can accelerate the rate-limiting oxidative addition step.
-
Table 1: Ligand and Base Recommendations for Challenging Indole N-Arylations
| Indole Type | Aryl Halide Type | Recommended Ligand Class | Recommended Base | Typical Yield Range | Reference |
| Electron-Deficient (e.g., 5-nitroindole) | Electron-Neutral Aryl Bromide | Biarylphosphine (e.g., XPhos) | NaOtBu | 70-95% | [5] |
| Sterically Hindered (e.g., 2,7-dimethylindole) | Electron-Neutral Aryl Iodide | Bulky Biarylphosphine | K₃PO₄ | 60-85% | [3] |
| Unsubstituted Indole | Sterically Hindered Aryl Bromide | Flexible Phosphine Ligand | Cs₂CO₃ | 50-80% | [6] |
Part 3: Experimental Protocols
This section provides a general, step-by-step protocol for setting up a palladium-catalyzed indole N-arylation reaction.
General Protocol for Indole N-Arylation
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
Aryl halide (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried glassware with a magnetic stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the indole, aryl halide, palladium precatalyst, and base to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vial.
-
Reaction Setup: Seal the vial and place it in a preheated heating block or oil bath.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time (usually 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
Chiong, H. A., Daugulis, O., & Zaitsev, V. G. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(47), 16550–16556. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Cawley, M. J., Cloke, F. G. N., Fitzmaurice, R. J., Pearson, S. E., Scott, J. S., & Caddick, S. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820–2825. [Link]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
-
Václavík, J., & Červený, L. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]
-
Buchwald-Hartwig amination. In Wikipedia. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Gribanov, P. S., et al. (2020). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. [Link]
-
Václavík, J., & Červený, L. (2021). Recent Progress Concerning the N-Arylation of Indoles. National Center for Biotechnology Information. [Link]
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 2-(2-Fluorophenyl)-1H-indole in Bioassays
Introduction
This document provides a structured, in-depth approach to understanding and systematically overcoming these solubility issues. We will move beyond simple procedural lists to explain the fundamental principles behind each solubilization strategy, empowering you to make informed decisions for your specific experimental context.
Physicochemical Profile of 2-(2-Fluorophenyl)-1H-indole
Understanding the inherent properties of a compound is the first step in troubleshooting its behavior in solution. While extensive experimental data for this specific molecule is limited, we can consolidate predicted and known properties for structurally related compounds to build a working profile.
| Property | Value / Predicted Value | Source & Notes |
| Molecular Formula | C₁₄H₁₀FN | [3] |
| Molecular Weight | 211.23 g/mol | [3] |
| logP (Octanol/Water) | 3.49 - 3.9 | [3][4] |
| Predicted Water Solubility | -5.43 (log₁₀ mol/L) | [4] |
| General Solubility | Generally soluble in organic solvents like DMSO and dichloromethane; limited solubility in water. | [5] |
Note: Predicted values are computationally generated and should be experimentally verified for your specific application.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating after I add my DMSO stock to the aqueous assay buffer. What is happening?
A1: This is a very common phenomenon known as "crashing out" or precipitation.[6] Your compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), a potent organic solvent. However, when this concentrated DMSO stock is introduced into a predominantly aqueous environment (like cell culture media or assay buffer), the solvent polarity dramatically increases. The aqueous buffer acts as an "anti-solvent."[7] Since this compound has poor water solubility, it cannot remain dissolved in the new, highly polar environment and precipitates out of the solution. This process is influenced by the final concentration of both the compound and the DMSO.[8]
Q2: What is the maximum concentration of DMSO that is acceptable in my bioassay?
A2: The final concentration of DMSO should be kept as low as possible, ideally below 0.5% and almost always under 1%.[6][9] While DMSO is a useful solvent, it is not biologically inert. Higher concentrations can be directly cytotoxic, alter cell membrane permeability, and interfere with the activity of enzymes or protein-protein interactions, leading to assay artifacts and false results.[10] It is crucial to run a "vehicle control" with the same final DMSO concentration as your test wells to account for any solvent-induced effects.
Q3: How can I quickly determine the solubility limit of my compound in my specific assay buffer?
A3: You can determine the kinetic solubility limit, which is a practical measure of how much compound can be added from a DMSO stock to your buffer before it precipitates. This is a critical parameter to establish before running a full experiment. A simple method involves serial dilution and visual or spectrophotometric inspection.[11]
Prepare a series of dilutions of your compound in your assay buffer, starting from a high concentration. After a short incubation period under your assay conditions (e.g., 37°C for 1 hour), inspect the samples for turbidity or precipitation. The highest concentration that remains clear is your approximate kinetic solubility limit. This helps you define the upper concentration for your dose-response curves, preventing you from testing concentrations that are not fully in solution.[12]
Q4: What are the primary strategies I can use to improve the solubility of this compound for my assays?
A4: There are several effective formulation strategies to enhance the apparent solubility of poorly water-soluble compounds. The choice of method depends on your specific assay system and the properties of your compound. The main approaches include:
-
Co-solvents: Adding a water-miscible organic solvent to your assay buffer to reduce the overall polarity.[]
-
Surfactants: Using detergents that form micelles to encapsulate the hydrophobic compound.[14]
-
Cyclodextrins: Employing cyclic oligosaccharides that form inclusion complexes with the compound, effectively shielding its hydrophobic regions from water.[15][16]
-
pH Modification: Adjusting the pH of the buffer if the compound has an ionizable functional group. The indole nitrogen is very weakly acidic (pKa ~17), so this is less likely to be effective unless other ionizable groups are present.[]
Q5: I'm using a solubilizing agent (excipient). Could it interfere with my assay?
A5: Absolutely. This is a critical consideration. Excipients are not always benign and can have their own biological effects. For instance:
-
Surfactants can denature proteins, disrupt cell membranes, and interfere with enzyme kinetics, especially at concentrations above their critical micelle concentration (CMC).[17] Non-ionic surfactants like Tween 20 are generally considered milder than ionic surfactants.[18]
-
Co-solvents can alter protein conformation and activity.[19]
-
Cyclodextrins can sometimes extract cholesterol from cell membranes, which can impact signaling pathways.[20]
It is imperative to run a vehicle control containing the exact same concentration of the solubilizing agent used in your compound dilutions to ensure that the observed biological effects are due to your compound and not the excipient itself.
In-Depth Troubleshooting Guides & Protocols
This section provides detailed methodologies for the most common and effective solubilization techniques.
Strategy 1: The Co-solvent Approach
Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[7] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic compound, making it easier for the compound to dissolve.[]
| Co-solvent | Typical Starting Conc. (v/v) | Key Characteristics & Considerations |
| Ethanol | 1-5% | Effective, but can be volatile and may affect some enzymes.[] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Low toxicity, viscous, commonly used in parenteral formulations.[] |
| Propylene Glycol | 1-10% | Good safety profile, often used in combination with other solvents.[21] |
| Glycerol | 1-5% | Can help stabilize proteins, but its high viscosity can be a challenge.[22] |
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 20-50 mM). Ensure it is fully dissolved.
-
Select Co-solvent: Choose a co-solvent from Table 2 that is compatible with your assay system.
-
Prepare Intermediate Stock: Create an intermediate, high-concentration stock solution in your chosen co-solvent. For example, dilute your 50 mM DMSO stock 1:4 in PEG 400 to get a 12.5 mM stock in 25% DMSO / 75% PEG 400.
-
Prepare Final Working Solutions: Perform serial dilutions from this intermediate stock directly into your final assay buffer. This method ensures that upon final dilution, the co-solvent concentration is sufficient to maintain solubility while the DMSO concentration remains low.
-
Vehicle Control: Prepare an identical vehicle control using the same 25% DMSO / 75% PEG 400 mixture (without the compound) and dilute it in the same manner.
Strategy 2: The Surfactant Approach
Scientific Principle: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[23] In an aqueous solution above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where a poorly soluble compound like this compound can be encapsulated, while the hydrophilic heads face the water, rendering the entire complex soluble.[14]
| Surfactant | Typical Starting Conc. (w/v) | Key Characteristics & Considerations |
| Tween 20 (Polysorbate 20) | 0.01 - 0.1% | Widely used, relatively mild, helps prevent non-specific binding.[18] |
| Tween 80 (Polysorbate 80) | 0.01 - 0.1% | Similar to Tween 20, commonly used in drug formulations.[14] |
| Triton X-100 | 0.01 - 0.1% | Very effective, but can be harsher on cells and proteins. Often used in HTS to prevent compound aggregation.[24] |
-
Prepare Surfactant-Containing Buffer: Prepare your assay buffer and supplement it with the chosen surfactant (e.g., 0.05% Tween 20). Ensure the surfactant is fully dissolved.
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-20 mM).
-
Perform Serial Dilutions: Directly perform serial dilutions of your DMSO stock into the surfactant-containing assay buffer.
-
Equilibrate: Gently mix and allow the solutions to equilibrate for 15-30 minutes to ensure micelle formation and compound encapsulation.
-
Vehicle Control: Prepare a vehicle control by performing the same serial dilutions with 100% DMSO into the surfactant-containing buffer.
Strategy 3: The Cyclodextrin Approach
Scientific Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic interior cavity.[15] This unique structure allows them to form "inclusion complexes" with poorly soluble molecules that fit within their cavity.[16] The hydrophobic compound is sequestered away from the water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved.[25]
| Cyclodextrin | Typical Starting Conc. (w/v) | Key Characteristics & Considerations |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 5% | High aqueous solubility and low toxicity, widely used.[26] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | 1 - 10% | Negatively charged, which can further enhance solubility of certain compounds.[20] |
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., 5% w/v HP-β-CD) in your assay buffer. Gentle warming (to 30-40°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature.
-
Add Compound: Add a pre-weighed amount of solid this compound directly to the cyclodextrin solution, or add a small volume of a highly concentrated organic stock (e.g., in ethanol) and then evaporate the organic solvent. The goal is to have an excess of solid compound.
-
Equilibrate for Complexation: Stir or shake the mixture vigorously at room temperature for 1-24 hours. This allows time for the equilibrium between the free compound and the complexed compound to be reached.
-
Clarify Solution: Remove the undissolved compound by centrifugation followed by filtration through a 0.22 µm filter. The resulting clear solution contains your compound solubilized as an inclusion complex.[12]
-
Quantify Concentration: The concentration of the solubilized compound in the final solution must be confirmed using an analytical method like HPLC-UV, as it will be lower than the amount initially added.
-
Vehicle Control: The vehicle control for this experiment is the identical cyclodextrin solution that has undergone the same preparation steps without the addition of the compound.
Visualization of Workflows
To aid in experimental design, the following diagrams illustrate key decision-making and procedural workflows.
Diagram 1: Decision-Making Workflow for Solubilization Strategy
Caption: A decision tree for troubleshooting compound precipitation.
Diagram 2: Recommended Workflow for Diluting DMSO Stock
Caption: Workflow to minimize precipitation during serial dilution.
References
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- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
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- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024).
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.).
- Cyclodextrins in delivery systems: Applications. (n.d.). PubMed Central (PMC).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). NIH.
- SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
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- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
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- Co-solvent: Significance and symbolism. (2025).
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- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central (PMC).
- EvitaChem. Buy 7-(2-fluorophenyl)-1H-indole (EVT-8731431).
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- SciSpace. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
- Benchchem. Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
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- Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed.
- ResearchGate. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). PubMed Central (PMC).
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
- Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (n.d.). PubMed.
- Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
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- Surfactants: physicochemical interactions with biological macromolecules. (n.d.). PubMed Central (PMC).
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- Laboratorio FIRP. SURFACTANTS Types and Uses.
- Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (n.d.). NIH.
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- Cheméo. Chemical Properties of 2-(4-Fluorophenyl)indole (CAS 782-17-2).
- Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (n.d.). PubMed Central (PMC).
- Benchchem. Physicochemical Properties of 3-fluoro-2-methyl-1H-indole: A Technical Guide.
- Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs.
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- Recent advancements on biological activity of indole and their derivatives: A review. (2022).
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PubMed Central (PMC).
- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). PubMed Central (PMC).
- ResearchGate. (2025). Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II.
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managing side reactions in the synthesis of 2-arylindoles
Technical Support Center: Synthesis of 2-Arylindoles
Welcome to the technical support center for the synthesis of 2-arylindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
Section 1: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis, a venerable and widely used method, involves the acid-catalyzed cyclization of an arylhydrazone.[1] While powerful, it is susceptible to several side reactions that can diminish yields or lead to complete failure. This section addresses the most common issues.
FAQ 1.1: My Fischer indole synthesis is failing or giving very low yields, primarily producing aniline and unidentifiable tar. What is the likely cause?
Answer: This is a classic symptom of a competing side reaction pathway: heterolytic N-N bond cleavage . This issue is particularly prevalent when the ketone precursor bears electron-donating groups.
Core Problem: N-N Bond Cleavage vs.[2][2]-Sigmatropic Rearrangement
The cornerstone of the Fischer synthesis is the acid-catalyzed[2][2]-sigmatropic rearrangement of the ene-hydrazine tautomer. However, the protonated ene-hydrazine intermediate can also undergo cleavage of the weak N-N bond.[3]
-
Desired Pathway: The intended reaction involves a concerted rearrangement to form a new C-C bond, which leads to the indole product.
-
Side Reaction: If the iminylcarbocation that would form upon N-N cleavage is overly stabilized (e.g., by an electron-donating group on the aryl ketone), this cleavage pathway becomes kinetically favorable.[4] This irreversible step diverts the intermediate from the productive cyclization path, leading to the formation of aniline and other decomposition products.[3][4]
The diagram below illustrates the divergence between the productive pathway and the N-N cleavage side reaction.
Caption: Fig 1. Competing Pathways in Fischer Indole Synthesis.
Troubleshooting Protocol: Mitigating N-N Bond Cleavage
-
Re-evaluate Your Acid Catalyst: Strong acids and high temperatures can promote the cleavage.
-
Action: Switch from a strong, harsh acid like polyphosphoric acid (PPA) to a milder Brønsted acid (e.g., glacial acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂).[1][5] This can lower the activation energy for the desired rearrangement relative to the cleavage.
-
Causality: Milder acids may not protonate the ene-hydrazine as aggressively, disfavoring the irreversible cleavage pathway while still enabling the[2][2]-sigmatropic shift.
-
-
Optimize Reaction Temperature:
-
Action: Begin by running the reaction at a lower temperature (e.g., 60-80 °C) and monitor closely by TLC or LC-MS. Gradually increase the temperature only if the reaction is stalled.
-
Causality: The N-N bond cleavage often has a higher activation energy than the desired rearrangement. By lowering the temperature, you can selectively favor the formation of the indole product.
-
-
Consider Substrate Modification (If Feasible):
-
Action: If possible, modify the aryl ketone substrate to be less electron-rich. For example, replace a methoxy group with a hydrogen or a mild halogen.
-
Causality: Reducing the electron-donating ability of substituents on the ketone component destabilizes the iminylcarbocation intermediate, making the N-N cleavage less favorable.[3]
-
FAQ 1.2: I'm synthesizing a 2,3-disubstituted indole from an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve selectivity?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical ketones. The regioselectivity is dictated by which α-carbon of the ketone participates in the initial tautomerization to the ene-hydrazine, and this choice is highly dependent on the reaction conditions.[5]
-
Kinetic Control: Favors the formation of the less-substituted (and often more sterically accessible) ene-hydrazine. This pathway typically predominates under milder conditions.
-
Thermodynamic Control: Favors the formation of the more-substituted (and more stable) ene-hydrazine. This pathway is often observed with stronger acids and higher temperatures, which allow for equilibration.
Troubleshooting Protocol: Controlling Regioselectivity
The choice of acid catalyst is the most powerful tool for controlling regioselectivity in this context.[5]
| Catalyst Type | Typical Conditions | Predominant Product | Rationale |
| Weaker Acids (e.g., Acetic Acid) | Lower Temperatures (60-90 °C) | Kinetic (from less substituted enamine) | The reaction proceeds via the more rapidly formed, less sterically hindered ene-hydrazine intermediate without reaching thermodynamic equilibrium.[5] |
| Stronger Acids (e.g., PPA, H₂SO₄) | Higher Temperatures (>100 °C) | Thermodynamic (from more substituted enamine) | Strong acids facilitate the equilibration between the possible ene-hydrazine isomers, ultimately favoring the formation of the more thermodynamically stable, more substituted isomer.[5] |
| Lewis Acids (e.g., ZnCl₂) | Moderate to High Temperatures | Variable, often favors thermodynamic | Lewis acids can coordinate to the carbonyl or hydrazine, influencing the stability of the intermediates. Their effect can be substrate-dependent but often trends toward the thermodynamic product.[1] |
Experimental Workflow: A Decision-Making Process for Regiocontrol
Caption: Fig 2. Workflow for Optimizing Regioselectivity.
(Note: This guide will be expanded with troubleshooting sections for Palladium-Catalyzed Cross-Coupling and other synthetic methods in subsequent updates.)
References
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? - PMC. National Institutes of Health (NIH). Available at: [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
Sources
purification challenges of 2-(2-fluorophenyl)-1H-indole derivatives
Technical Support Center: Purification of 2-(2-Fluorophenyl)-1H-Indole Derivatives
Introduction
Welcome to the technical support guide for the purification of this compound derivatives. This class of compounds, while valuable in medicinal chemistry and materials science, presents unique purification challenges due to the specific electronic and steric properties conferred by the 2-fluorophenyl substituent at the C2 position of the indole ring. The electron-withdrawing nature of fluorine, combined with the acidic N-H proton and the overall aromatic system, can lead to difficulties in chromatography, crystallization, and impurity removal.[1][2]
This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory. It provides not only step-by-step protocols but also the underlying scientific principles to empower researchers to troubleshoot their specific purification problems effectively.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section covers high-level questions and provides a starting point for diagnosing purification issues.
Q1: My crude TLC plate shows a major product spot, but after my silica gel column, the yield is very low and I see multiple new spots. What's happening?
A1: This is a classic sign of on-column degradation. Indoles, especially those with electron-rich or complex aryl substituents, can be sensitive to the acidic nature of standard silica gel.[3] The Lewis acid sites on the silica surface can catalyze decomposition or polymerization, often indicated by a color change (e.g., pink, brown, or purple streaks) on the column.
-
Immediate Troubleshooting Steps:
-
Test Stability: Before running a full column, spot your crude material on a silica TLC plate. Let it sit on the benchtop for 30-60 minutes, then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely acid-sensitive.[4][5]
-
Neutralize the Stationary Phase: Deactivate the silica gel. After packing your column, flush it with the initial, non-polar eluent containing 0.5-1% triethylamine (Et₃N) or another amine base. Run the entire purification with this modified eluent. The base neutralizes the acidic sites on the silica, preventing degradation.[3][5]
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[3][4][5] Alternatively, for highly valuable material, reversed-phase (C18) chromatography is an excellent, albeit more expensive, option.
-
Q2: I'm having trouble getting a good separation between my product and a closely-running impurity on a hexane/ethyl acetate system. How can I improve the resolution?
A2: When simple polarity adjustments in a standard solvent system fail, it's time to change the selectivity of your mobile phase. Different solvents interact with your compounds through various mechanisms (e.g., hydrogen bonding, dipole-dipole interactions).
-
Troubleshooting Steps:
-
Introduce a Different Solvent: Keep the non-polar component (e.g., hexanes or heptane) and swap the polar modifier. Instead of ethyl acetate, try dichloromethane (DCM), methyl tert-butyl ether (MTBE), or acetone. A system like DCM/MTBE can offer very different selectivity for aromatic compounds.
-
Consider a "Fluorous" Effect: Your compound contains fluorine. While not a fully "fluorous" molecule, this can alter its interaction with stationary and mobile phases.[6][7] Sometimes, using a fluorinated stationary phase or a mobile phase containing a solvent like 2,2,2-trifluoroethanol can provide unique selectivity for separating fluorinated compounds.[8]
-
Optimize Gradient Elution: If you are using a gradient, ensure it is not too steep. A shallower gradient around the elution point of your target compound can significantly improve resolution.[9]
-
Q3: My this compound derivative consistently "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or as a supersaturated, amorphous liquid.[10] This is common for compounds with impurities or when the solution is cooled too quickly.
-
Troubleshooting Flowchart:
-
Caption: Decision tree for troubleshooting a compound that oils out during crystallization.
-
Key Solvent System Strategy: Use a co-solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone, or methanol). Then, add a "poor" hot solvent (e.g., hexanes, heptane, or water) dropwise until the solution just becomes cloudy. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.[10][11] Common systems for indoles include ethanol/water, ethyl acetate/hexanes, and toluene.[11][12]
Part 2: In-Depth Troubleshooting Guides
Guide A: Advanced Chromatographic Purification
Problem: Standard silica gel chromatography with triethylamine is still giving poor separation or peak tailing for a this compound derivative.
Underlying Cause: The acidic N-H proton of the indole ring (pKa ≈ 17) can interact strongly with residual silanol groups on the silica surface, even after neutralization with a base. This leads to a non-ideal equilibrium between the stationary phase and mobile phase, resulting in broad, tailing peaks.
Step-by-Step Protocol: Acetic Acid Modified Eluent
For compounds that are not acid-sensitive but show peak tailing, adding a small amount of acid can improve peak shape by protonating basic impurities and ensuring the target compound's N-H remains consistently protonated.
-
System Selection: Based on TLC analysis, choose a primary solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that provides an Rf of ~0.2-0.3 for your target compound.[9]
-
Mobile Phase Preparation: Prepare your mobile phase and add 0.5% (v/v) acetic acid.
-
Column Equilibration: Equilibrate the packed silica gel column with at least 3-5 column volumes of the acid-modified mobile phase. This ensures the entire stationary phase is conditioned before loading the sample.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. If solubility is low, pre-adsorb the compound onto a small amount of silica gel ("dry loading").
-
Elution & Monitoring: Run the column and monitor fractions by TLC as usual. The acetic acid should sharpen the peaks of your indole product.
Guide B: Removing Palladium Residues Post-Coupling
Problem: My this compound derivative was synthesized via a Suzuki or Sonogashira coupling, and I suspect it is contaminated with residual palladium, which can be toxic and interfere with subsequent reactions or biological assays.
Underlying Cause: Palladium catalysts can form soluble complexes with the product or phosphine ligands, making them difficult to remove by standard chromatography alone. Studies have shown that even after chromatography, palladium levels can remain unacceptably high (>100 ppm).[13]
Step-by-Step Protocol: Post-Chromatography Scavenging
-
Initial Purification: First, perform a standard flash column chromatography purification as described above. This will remove the bulk of the non-metallic impurities.
-
Dissolve the Product: Combine the pure fractions and evaporate the solvent. Dissolve the resulting material in a suitable organic solvent like toluene, ethyl acetate, or THF.
-
Select a Scavenger: Choose a palladium scavenging agent. Common and effective options include:
-
Scavenging Procedure:
-
Add the scavenging resin (typically 5-10 equivalents by weight relative to the theoretical amount of palladium) to the solution of your compound.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours. The optimal time should be determined empirically.
-
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the scavenger and the captured palladium.[15]
-
Final Workup: Wash the filter cake with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the final, palladium-free product.
Data Summary: Palladium Removal Efficiency
| Purification Method | Typical Pd Removal | Average Final Pd Level (ppm) | Reference |
| Column Chromatography Alone | ~90% | >100 ppm | [13] |
| Chromatography + Scavenging Resin | >98% | <50 ppm | [13] |
| Aqueous NaHSO₃ Wash | Variable | <100 ppm | [16] |
Part 3: Impurity Profiling & Identification
Q4: My Fischer indole synthesis of a this compound derivative gave several byproducts. What are the likely culprits?
A4: The Fischer indole synthesis, while powerful, is prone to side reactions.[17][18][19] The specific byproducts depend on the ketone/aldehyde and the arylhydrazine used.
-
Common Impurities & Byproducts:
-
Unreacted Starting Materials: Residual 2-fluorophenylhydrazine and the corresponding ketone.
-
Incomplete Cyclization Products: The intermediate hydrazone may be present if the reaction conditions (acid strength, temperature) were insufficient.
-
Aniline Derivatives: Cleavage of the N-N bond in the hydrazine or hydrazone intermediate can lead to the formation of 2-fluoroaniline.[20]
-
Regioisomers: If an unsymmetrical ketone is used, cyclization can occur in two different directions, leading to isomeric indole products.
-
Tar/Polymeric Material: Harsh acidic conditions can lead to polymerization of the indole product or intermediates.[21]
-
Workflow for Impurity Identification
-
Caption: Workflow for the systematic identification of unknown impurities.
Analytical Approach:
-
UPLC-MS: This is the most powerful tool for initial impurity profiling.[22][23][24] It provides the retention time and mass-to-charge ratio (m/z) of the parent compound and all impurities, allowing you to quickly determine their molecular weights and propose potential structures based on the expected side reactions listed above.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally useful and clean technique. The chemical shift and coupling patterns of fluorine-containing impurities will be distinct from your product, helping to identify and quantify them.
References
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PubMed. (n.d.). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. [Link]
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LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
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Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]
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wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
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Guide for crystallization. (n.d.). Guide for crystallization. [Link]
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National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
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ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
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University of Florida. (2015). Crystal Growing Tips. [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
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Semantic Scholar. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
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University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
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Chinese Journal of Pharmaceuticals. (2016). Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction. [Link]
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ResearchGate. (n.d.). Crystallization purification of indole. [Link]
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Recrystallization-1.pdf. (n.d.). Recrystallization-1.pdf. [Link]
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MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
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PubMed Central. (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. [Link]
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CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
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- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buy 7-(2-fluorophenyl)-1H-indole (EVT-8731431) [evitachem.com]
- 22. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijprajournal.com [ijprajournal.com]
- 24. chimia.ch [chimia.ch]
Technical Support Center: Regioselectivity in Substituted Indole Synthesis
Welcome to the technical support center for navigating the complexities of regioselectivity in the synthesis of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experiments. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Regioselectivity Problems and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Q1: In my Fischer indole synthesis with an unsymmetrical ketone, I'm getting a mixture of regioisomers. How can I favor the formation of the desired isomer?
A1: The formation of regioisomers in the Fischer indole synthesis is a classic challenge arising from the competing formation of two different enamines from an unsymmetrical ketone. The regiochemical outcome of the subsequent[1][1]-sigmatropic rearrangement is highly sensitive to steric and electronic factors.
Underlying Cause: The key step governing regioselectivity is the acid-catalyzed[1][1]-sigmatropic rearrangement of the phenylhydrazone intermediate. The reaction proceeds through the enamine tautomer, and with an unsymmetrical ketone, two different enamines can form, leading to two possible indole products.
Troubleshooting Steps & Scientific Rationale:
-
Modify the Acid Catalyst:
-
Protic vs. Lewis Acids: The choice of acid catalyst can significantly influence the regioselectivity. Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid often favor the formation of the thermodynamically more stable enamine, which is typically the less substituted one. Lewis acids such as ZnCl₂ or BF₃·OEt₂ can also be employed and may offer different selectivity profiles by coordinating with the hydrazone nitrogen atoms.
-
Acid Concentration: The acidity of the medium can influence the selectivity. Strongly acidic conditions may favor the formation of the less substituted ene-hydrazine, leading to a different major product compared to milder conditions like glacial acetic acid.[2]
-
-
Steric Hindrance in the Ketone:
-
If one of the α-carbons of the ketone is significantly more sterically hindered, the enamine will preferentially form on the less hindered side. You can leverage this by choosing starting materials with appropriate steric bulk to direct the cyclization.
-
-
Electronic Effects of Substituents on the Phenylhydrazine:
-
Electron-donating groups (EDGs) on the phenylhydrazine ring generally accelerate the reaction and direct the cyclization to the para position relative to the EDG, leading to 6-substituted indoles. If the para position is blocked, cyclization will occur at the ortho position.
-
Electron-withdrawing groups (EWGs) on the phenylhydrazine ring can disfavor the[1][1]-sigmatropic rearrangement, potentially leading to decomposition or a mixture of products.[3][4] In some cases, EWGs can lead to comparable amounts of both regioisomers.
-
-
Computational Modeling:
Experimental Workflow Example:
Caption: Troubleshooting workflow for regioselectivity in Fischer indole synthesis.
Q2: I am attempting a direct C-H functionalization of my indole, but the reaction is occurring at C3 when I need C2 functionalization. How can I switch the regioselectivity?
A2: The intrinsic electronic properties of the indole ring favor electrophilic substitution at the C3 position. Overcoming this inherent reactivity to achieve C2 functionalization requires specific strategies that either block the C3 position or alter the reaction mechanism to favor C2.
Underlying Cause: The highest occupied molecular orbital (HOMO) of indole has the largest coefficient at the C3 position, making it the most nucleophilic and thus the most reactive site for electrophiles.
Troubleshooting Steps & Scientific Rationale:
-
N-Protecting/Directing Groups:
-
Bulky N-Protecting Groups: The use of a sterically demanding protecting group on the indole nitrogen (e.g., N-sulfonyl, N-aryl) can physically block the C2 position, directing incoming reagents to C3. Conversely, some directing groups can chelate to a metal catalyst and direct functionalization to the C2 position.
-
Removable Directing Groups: A powerful strategy involves installing a directing group at the N1 position that can coordinate to a transition metal catalyst and deliver the coupling partner to the C2 position.[6][7] Examples include picolinamide or pyrimidine-based directing groups. These can often be removed after the desired functionalization.
-
-
Ligand-Controlled Regioselectivity in Metal Catalysis:
-
In palladium-catalyzed reactions such as the Heck reaction, the choice of ligand can dramatically switch the regioselectivity.[1][8][9][10] For instance, in the oxidative Heck reaction of indoles, using DMSO as a ligand can favor C3-alkenylation, while employing specially designed sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the selectivity to C2.[8][9][10] This is often due to the ligand influencing the geometry and electronics of the palladium center, which in turn affects the regioselectivity of the C-H activation or subsequent steps.
-
-
Blocking the C3 Position:
-
If synthetically feasible, temporarily placing a removable blocking group at the C3 position (e.g., a silyl group) will force functionalization to occur at other positions, including C2. The blocking group can then be cleaved in a subsequent step.
-
Data Summary: Ligand Effects in Pd-Catalyzed Indole Arylation
| Ligand | Predominant Regioisomer | Reference |
| PPh₃ | C2-Arylation | [11] |
| IMes | C3-Arylation (with Mg base) | [11] |
| 4,5-diazafluoren-9-one | C3-Arylation | [12] |
| "Ligand-free" (Pd(OTs)₂) | C2-Arylation | [12] |
Q3: My Bischler-Möhlau synthesis is giving low yields and an unpredictable mixture of 2-aryl and 3-aryl indoles. What can I do to improve this?
A3: The Bischler-Möhlau synthesis is notorious for its harsh reaction conditions, which can lead to low yields and poor regioselectivity.[13][14] The complex reaction mechanism involves multiple potential pathways, making the outcome sensitive to the specific substrates and conditions used.[15]
Underlying Cause: The reaction between an α-haloacetophenone and excess aniline can proceed through different intermediates, leading to either the 2-aryl or 3-aryl indole. The regiochemical outcome is highly substrate-dependent.[15]
Troubleshooting Steps & Scientific Rationale:
-
Milder Reaction Conditions:
-
Microwave Irradiation: Employing microwave heating can significantly reduce reaction times and improve yields by providing rapid and uniform heating, which can minimize side reactions.[14][15]
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst, such as lithium bromide, can promote the reaction under milder conditions than the traditional thermal method.[14]
-
-
Substrate Modification:
-
The electronic nature of the substituents on both the aniline and the α-haloacetophenone can influence the reaction pathway. A systematic variation of these substituents may reveal a combination that favors the desired regioisomer.
-
-
Isotopic Labeling Studies:
-
For a thorough mechanistic understanding of your specific system, consider performing an isotopic labeling study (e.g., using a ¹³C-labeled α-bromoacetophenone). This can definitively determine which mechanistic pathway is operative and leading to your observed product distribution.[15]
-
Reaction Mechanism Visualization:
Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.[13]
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference in reactivity between the C2 and C3 positions of indole?
A: The C3 position is generally more electron-rich and sterically accessible, making it the preferred site for electrophilic attack. The C2 position is less nucleophilic, and reactions at this site often require overcoming the intrinsic preference for C3. This can be achieved through metal-catalyzed C-H activation, the use of directing groups, or by blocking the C3 position.
Q: How does the choice of N-H vs. N-substituted indole affect regioselectivity?
A: An N-H indole can act as a proton source and can coordinate to reagents differently than an N-substituted indole. In some palladium-catalyzed arylations, the presence of the N-H allows for the use of a base to switch regioselectivity from C2 to C3.[11] The substituent on the nitrogen can also exert steric and electronic effects that influence the regiochemical outcome of reactions at the C2 and C3 positions.
Q: In Larock indole synthesis with unsymmetrical alkynes, what factors determine the regioselectivity?
A: The Larock indole synthesis involves the palladium-catalyzed heteroannulation of an o-iodoaniline with an alkyne. With unsymmetrical alkynes, the regioselectivity is influenced by both steric and electronic factors of the alkyne substituents. While it was initially thought that the smaller substituent would be adjacent to the newly formed C-C bond, it has been observed that the more sterically bulky group can be directed to this position.[16] Electron-withdrawing groups on one side of the alkyne tend to favor the formation of indoles with that group at the 2-position, while electron-donating groups favor substitution at the 3-position.[17] However, functional groups at the homopropargylic position have been shown to exert only low to moderate directing effects.[18][19]
Q: Can I achieve regioselective functionalization on the benzene ring of the indole core?
A: Yes, while the pyrrole ring is more reactive towards electrophiles, regioselective functionalization of the benzene portion (C4, C5, C6, and C7) is possible, typically through directed C-H activation.[20][21] This involves installing a directing group on the indole nitrogen that can coordinate to a transition metal catalyst and direct functionalization to a specific C-H bond on the benzene ring. For example, a pivaloyl directing group at C3 can direct arylation to the C4 position.[20]
References
- 1. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 8. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. jiaolei.group [jiaolei.group]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 15. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes [jstage.jst.go.jp]
- 19. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions for Indole Synthesis
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the critical challenge of catalyst poisoning in cross-coupling reactions for indole synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the success and reproducibility of your synthetic endeavors.
Introduction: The Pervasiveness of Catalyst Poisoning
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules, including a vast array of indole-containing pharmaceuticals and functional materials. However, the palladium and other transition metal catalysts that are central to these transformations are highly susceptible to deactivation by a variety of chemical species, often present as impurities in starting materials, reagents, or solvents. This phenomenon, known as catalyst poisoning, can lead to sluggish or incomplete reactions, low yields, and formation of undesirable byproducts, ultimately hindering research progress and inflating development costs.
This guide is designed to be a practical resource, moving beyond theoretical discussions to provide actionable solutions to common problems encountered in the laboratory. By understanding the causes of catalyst poisoning and implementing the strategies outlined below, you can significantly improve the robustness and efficiency of your indole synthesis protocols.
Troubleshooting Guide: From Failed Reactions to Successful Outcomes
This section addresses specific experimental issues with a systematic, cause-and-effect approach to troubleshooting.
Issue 1: My reaction is sluggish or has stalled completely, with starting materials largely unconsumed.
Q: What are the likely culprits when a cross-coupling reaction for indole synthesis fails to proceed?
A: A stalled reaction is a classic symptom of catalyst poisoning. The primary suspects are impurities that bind to the active metal center of the catalyst, rendering it inactive.
Immediate Diagnostic Steps:
-
Reagent Purity Check: The purity of your starting materials, particularly the indole substrate and the coupling partner, is paramount. The indole nitrogen itself can sometimes coordinate to the palladium catalyst, leading to inhibition.[1] Impurities such as sulfur-containing compounds, other nitrogen heterocycles, or even residual reagents from previous synthetic steps can act as potent catalyst poisons.[2][3]
-
Solvent and Reagent Quality: Ensure that your solvents are anhydrous and properly degassed. Oxygen can lead to the formation of inactive palladium oxides.[1] Similarly, the quality of your base is crucial; old or improperly stored bases can contain impurities that are detrimental to the catalyst.
-
Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. If you are using a solid ligand, ensure it has been stored under an inert atmosphere. If your reaction is still failing with a fresh batch of ligand, consider that the ligand itself may not be robust enough for the specific reaction conditions.
Corrective Actions and Protocols:
-
Substrate Purification: Recrystallization or column chromatography of the indole starting material can remove many common poisons.[1]
-
Use of Scavengers: If you suspect the presence of specific poisons, consider adding a scavenger. For example, copper powder can be used to sequester sulfur-containing impurities. There are also commercially available scavenger resins designed to remove a range of metal-coordinating species.
-
Optimize Ligand Choice: The choice of ligand is critical for stabilizing the active catalytic species and can influence its resistance to poisoning.[4] For challenging substrates, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can form more stable complexes with the metal center.[5]
Issue 2: I'm observing the formation of a black precipitate (Palladium Black) in my reaction.
Q: What does the formation of palladium black signify, and how can I prevent it?
A: The appearance of a black precipitate, commonly known as palladium black, is a clear visual indicator of catalyst decomposition.[1] It signifies the aggregation of the active Pd(0) species into inactive metallic palladium.[1]
Causative Factors:
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalytic complex.[6]
-
Insufficient Ligand Stabilization: The ligand plays a crucial role in stabilizing the Pd(0) catalyst.[4] An inadequate ligand-to-metal ratio or a ligand that is not sufficiently robust can lead to the precipitation of palladium black.
-
Presence of Reductive Impurities: Certain impurities can reduce the palladium catalyst to its metallic state, causing it to precipitate out of solution.
Prevention Strategies:
| Strategy | Rationale |
| Use of Stabilizing Ligands | Bidentate or bulky monodentate phosphine ligands can chelate or sterically protect the palladium center, preventing aggregation. |
| Optimize Reaction Temperature | Run the reaction at the lowest effective temperature to minimize thermal decomposition of the catalyst. |
| Ensure Reagent Purity | As with stalled reactions, pure reagents and solvents are essential to avoid impurities that can lead to catalyst deactivation.[1] |
| Controlled Catalyst Generation | If generating the active Pd(0) species in situ from a Pd(II) precursor, ensure the reduction is efficient and does not lead to uncontrolled precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in cross-coupling reactions for indole synthesis?
A1: The most frequently encountered catalyst poisons include:
-
Sulfur Compounds: Thiols, thioethers, and elemental sulfur are particularly potent poisons for palladium catalysts.[2][3]
-
Nitrogen-Containing Heterocycles: Besides the indole substrate itself, other nitrogen-containing compounds can compete for coordination to the metal center.[1][7]
-
Halides: Excess halide ions, particularly iodide, can lead to the formation of unreactive palladium-halide complexes.[8]
-
Phosphorus Compounds: Phosphines from other reactions or impurities can interfere with the desired ligand.
-
Heavy Metals: Traces of other metals like mercury, lead, and arsenic can irreversibly poison the catalyst.[9]
-
Water and Oxygen: While not classic poisons, their presence can lead to catalyst deactivation through oxidation or hydrolysis of sensitive reagents.[1]
Q2: Can the indole ring itself act as a catalyst poison?
A2: Yes, the nitrogen atom in the indole ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] This is a form of substrate inhibition. The extent of this inhibition can depend on the substitution pattern of the indole and the specific reaction conditions. In some cases, using a directing group on the indole nitrogen can mitigate this effect by pre-coordinating the catalyst to a desired position for C-H activation.[10]
Q3: How can I detect the presence of catalyst poisons in my starting materials?
A3: Several analytical techniques can be employed to identify and quantify potential catalyst poisons:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile organic impurities, including sulfur and nitrogen-containing compounds.[11][12]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Highly sensitive for detecting trace amounts of heavy metal contaminants.[9]
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the surface of a heterogeneous catalyst to identify adsorbed poisons.[9][13]
Q4: Are there any "poison-resistant" catalysts or ligands available?
A4: While no catalyst is completely immune to poisoning, some ligand systems offer enhanced stability and resistance.
-
Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs) form robust complexes with palladium that are less susceptible to displacement by poisons.[5][14]
-
Catalyst Design: Research is ongoing to develop catalysts with protective coatings or modified active sites that are more selective for the desired reactants over poisons.[15]
Q5: Is it possible to regenerate a poisoned catalyst?
A5: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.
-
Thermal Regeneration: For some heterogeneous catalysts, high-temperature treatment can desorb or decompose certain poisons.[6][16]
-
Chemical Treatment: Washing the catalyst with specific reagents can sometimes remove the poison. For example, treatment with a base may remove acidic poisons.[17] Hydrogen treatment has also been shown to regenerate some sulfur-poisoned palladium catalysts.[4] However, for homogeneously catalyzed reactions, it is often more practical to prevent poisoning in the first place.
Visualizing Catalyst Deactivation and Troubleshooting
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. dcl-inc.com [dcl-inc.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Catalyst Poisoning Testing [intertek.com]
- 10. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Gulf Bio Analytical [gulfbioanalytical.com]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
stability issues of fluorinated indoles under acidic or basic conditions
Welcome to the Technical Support Center for fluorinated indole stability. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these valuable but often sensitive compounds. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate the stability challenges of fluorinated indoles under both acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during your experiments.
Introduction: The Double-Edged Sword of Fluorination
The introduction of fluorine into the indole scaffold is a powerful strategy in medicinal chemistry. It can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] However, the high electronegativity of fluorine also alters the electron distribution within the indole ring, which can lead to unexpected stability issues under various experimental conditions.[4][5] This guide will delve into the common degradation pathways and provide practical solutions to mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
General Stability
Q1: Why are fluorinated indoles often more susceptible to degradation than their non-fluorinated analogs?
A1: The strong electron-withdrawing nature of fluorine alters the electronic properties of the indole ring system. This can:
-
Increase the acidity of the N-H proton: making it more susceptible to deprotonation under basic conditions.[4]
-
Decrease the electron density of the pyrrole ring: which can make it more vulnerable to nucleophilic attack or alter its reactivity in electrophilic substitutions.[4][6]
-
Influence the stability of reaction intermediates: potentially favoring degradation pathways that are less common for non-fluorinated indoles.
Q2: Are certain positions of fluorine substitution on the indole ring more problematic for stability?
A2: Yes. While any fluorine substitution will have an electronic effect, some positions are more prone to specific degradation pathways. For example, fluoromethyl and difluoromethyl groups, particularly at the 6-position, have been shown to be susceptible to defluorination under physiological pH conditions.[7][8] The stability of 6-substituted indoles increases in the order of CH₂F < CHF₂ ≪ CF₃.[8]
Q3: What are the most common signs of fluorinated indole degradation?
A3: Common indicators of degradation include:
-
Appearance of new, unexpected spots on TLC or peaks in LC-MS analysis.
-
A significant decrease in the yield of the desired product.
-
Color changes in the reaction mixture or purified compound upon standing.
-
Formation of insoluble polymeric material.
Acidic Conditions
Q4: What are the primary degradation pathways for fluorinated indoles under acidic conditions?
A4: Under acidic conditions, fluorinated indoles can undergo:
-
Polymerization: The electron-rich pyrrole ring, even when substituted with fluorine, can be protonated, leading to electrophilic attack on another indole molecule, initiating polymerization. This is a common issue for many indole derivatives.
-
Ring Opening: While less common, highly acidic conditions can potentially lead to the opening of the pyrrole ring, especially if the molecule is heated.
-
Hydrolysis of Sensitive Groups: Acid-labile protecting groups or other functional groups on the molecule can be cleaved, leading to unintended products.
Basic Conditions
Q5: What are the main stability concerns for fluorinated indoles under basic conditions?
A5: In the presence of bases, fluorinated indoles are susceptible to:
-
Defluorination: As mentioned, fluoromethyl and difluoromethyl groups can lose fluoride. The mechanism is thought to involve deprotonation of the indole nitrogen, followed by elimination of a fluoride ion to form an azafulvene intermediate, which then reacts with water.[7]
-
Hydrolysis of Trifluoromethyl Groups: While generally more stable, trifluoromethyl groups attached to the indole ring can undergo hydrolysis to a carboxylic acid group under strong basic conditions.
-
Deprotonation and Subsequent Reactions: The increased acidity of the N-H proton can lead to deprotonation even with milder bases. The resulting indolide anion may have different reactivity and stability compared to the neutral molecule.
Part 2: Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Synthesis
If you are experiencing low yields or a complete lack of product formation when working with fluorinated indoles, consider the following:
| Potential Cause | Troubleshooting Steps | Rationale |
| Degradation of Starting Material | 1. Check the stability of your fluorinated indole under the reaction conditions without other reagents. 2. Use milder reaction conditions (e.g., lower temperature, less harsh acid/base).[9] 3. Consider N-protection of the indole. | Fluorinated indoles can be sensitive to the acidic or basic conditions required for many reactions.[10] |
| Altered Reactivity | 1. The fluorine substituent may have deactivated the indole ring towards the desired reaction (e.g., electrophilic substitution). 2. Increase the temperature or use a more potent catalyst. 3. Switch to a different synthetic route that is less sensitive to the electronic effects of fluorine. | The electron-withdrawing nature of fluorine reduces the nucleophilicity of the indole ring.[4][6] |
| Poor Solubility | 1. Fluorinated compounds can have different solubility profiles. 2. Screen a variety of solvents to ensure all reagents are in solution. | Incomplete dissolution of starting materials will lead to low conversion. |
Issue 2: Defluorination During Synthesis or Workup
The undesired loss of a fluorine atom is a common problem. Here’s how to troubleshoot it:
| Potential Cause | Troubleshooting Steps | Rationale |
| Harsh Basic Conditions | 1. Avoid strong bases like NaOH or KOH, especially with heating. 2. Use milder bases such as NaHCO₃, K₂CO₃, or organic bases (e.g., triethylamine). 3. Perform the reaction at lower temperatures. | Basic conditions can promote the elimination of fluoride, particularly from fluoromethyl and difluoromethyl groups.[7][8] |
| Palladium-Catalyzed Reactions | 1. Screen different phosphine ligands. 2. Lower the reaction temperature and extend the reaction time.[9] 3. Consider using microwave irradiation for better temperature control and shorter reaction times.[9] | Certain palladium catalysts and reaction conditions can facilitate C-F bond cleavage.[9] |
| Acidic Workup | 1. Neutralize the reaction mixture carefully before extraction. 2. Use a buffered aqueous solution for the workup. | While less common than base-induced defluorination, strong acids can also promote the loss of fluorine. |
Issue 3: Degradation During Purification
Purification, especially column chromatography, can be a source of degradation.
| Potential Cause | Troubleshooting Steps | Rationale |
| Acidic Silica Gel | 1. Deactivate the silica gel by pre-treating it with a small percentage of a neutral or basic modifier (e.g., triethylamine in the eluent).[9] 2. Use a different stationary phase like alumina.[9] | The acidic nature of standard silica gel can catalyze the degradation of sensitive fluorinated indoles.[9] |
| High Temperatures | 1. Remove solvents under reduced pressure at low temperatures (e.g., rotary evaporation with a cold water bath).[9] | High temperatures during solvent removal can cause decomposition of thermally labile compounds. |
| Prolonged Exposure to Solvents | 1. Purify the compound as quickly as possible. 2. If the compound is unstable in the elution solvent, consider a different solvent system. | Some fluorinated indoles may be unstable in certain organic solvents over extended periods. |
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study for a Fluorinated Indole
This protocol is designed to assess the stability of a fluorinated indole under stressed acidic and basic conditions, as recommended by ICH guidelines.[11]
Materials:
-
Fluorinated indole compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your fluorinated indole in acetonitrile.
-
Acid Degradation:
-
To a vial, add 100 µL of the stock solution and 900 µL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a set period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Degradation:
-
To a vial, add 100 µL of the stock solution and 900 µL of 0.1 M NaOH.
-
Incubate and sample as described for acid degradation, neutralizing with 0.1 M HCl.
-
-
Control Sample: Prepare a control by adding 100 µL of the stock solution to 900 µL of a 50:50 mixture of ACN and water.
-
Analysis: Analyze all samples by HPLC-UV/MS. Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation. Identify major degradation products by their mass-to-charge ratio.
Protocol 2: N-Protection of a Fluorinated Indole with a Boc Group
This protocol provides a general method for protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to enhance stability during subsequent reactions.
Materials:
-
Fluorinated indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the fluorinated indole (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add DMAP (0.1 equivalents) and Boc₂O (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected fluorinated indole.
Part 4: Visualizing Degradation and Troubleshooting
Diagram 1: Proposed Mechanism for Base-Induced Defluorination
Caption: Base-induced defluorination of a fluoromethyl-indole.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
minimizing byproduct formation in the synthesis of 2-phenylindoles
Welcome to the technical support center for 2-phenylindole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and minimize byproduct formation in the synthesis of this critical structural motif. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common side reactions and provide actionable, field-tested solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and observations encountered during the synthesis of 2-phenylindoles.
Q1: My final 2-phenylindole product has a persistent yellow or greenish tint after purification. What is the cause and how can I obtain a colorless product?
A1: This is a frequent observation. A yellowish or greenish hue on the surface of 2-phenylindole, especially as it dries, is typically due to minor oxidation byproducts or residual impurities.[1] While structurally insignificant for some applications, achieving high purity for analytical standards or pharmaceutical intermediates is crucial.
-
Causality: The indole nucleus, particularly the N-H proton, is susceptible to oxidation. Exposure to air and light, especially at elevated temperatures during work-up or drying, can generate trace amounts of colored dimeric or oxidized species.
-
Solution: The most effective method for removing these colored impurities is recrystallization. A hot ethanol-water mixture is commonly used and highly effective.[1] For particularly stubborn coloration, the addition of a small amount of decolorizing carbon (e.g., Norit) to the hot solution before filtration can adsorb the colored impurities, yielding colorless crystals upon cooling.[1][2]
Q2: My reaction yield is consistently low, regardless of the synthetic route. What are the general factors I should investigate first?
A2: Low yields are a multifactorial problem. Before delving into route-specific issues, consider these universal factors:
-
Purity of Starting Materials: Ensure the purity of your starting materials. For instance, in the Fischer synthesis, aged phenylhydrazine can contain oxidation products that inhibit the reaction. Similarly, the quality of the ketone or alkyne is paramount.
-
Atmosphere Control: For sensitive substrates or palladium-catalyzed reactions like the Larock synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent oxidative side reactions that consume starting materials and generate impurities.[3]
-
Work-up and Purification: Significant product loss can occur during extraction and purification. The filtrate after the first crystallization often contains a substantial amount of product that can be difficult to purify if it has oiled out or is mixed with byproducts.[2] Consider a second crystallization or column chromatography for the mother liquor.
Troubleshooting Guide by Synthetic Method
Different synthetic routes to 2-phenylindoles are prone to distinct side reactions. This section provides specific troubleshooting advice for the most common methods.
The Fischer Indole Synthesis
This is arguably the most common method, involving the acid-catalyzed cyclization of a phenylhydrazone (formed from phenylhydrazine and acetophenone).[4]
Problem 1: Low yield and incomplete conversion of the acetophenone phenylhydrazone intermediate.
-
Probable Cause: The initial condensation to form the hydrazone is a reversible equilibrium. Incomplete formation before proceeding to the high-temperature cyclization step is a common reason for low yields.[1]
-
Solution:
-
One-Pot vs. Two-Step: While one-pot procedures are common, isolating the hydrazone intermediate can be beneficial.[3] This allows you to confirm its formation and purity (e.g., by melting point or NMR) before committing to the energy-intensive cyclization step.
-
Catalysis of Hydrazone Formation: A few drops of glacial acetic acid can effectively catalyze the condensation reaction.[5]
-
Water Removal: As condensation releases water, its removal can drive the equilibrium forward. However, this is often impractical and simply ensuring sufficient reaction time (e.g., 45-60 minutes at 80°C in ethanol) is usually adequate.[3]
-
Problem 2: Formation of multiple product spots on TLC, including regioisomers.
-
Probable Cause: The Fischer synthesis is notorious for generating byproducts. When using unsymmetrical ketones, the formation of two regioisomeric indoles is a well-known challenge.[1] Other common byproducts include those from aldol condensation or Friedel-Crafts type reactions, especially with strong acids.[6]
-
Solution:
-
Acid Catalyst Selection: The choice and amount of acid are critical. While strong Lewis acids like ZnCl₂ are traditional, they can also promote side reactions.[2][6] Polyphosphoric acid (PPA) is often a highly effective and cleaner alternative.[3][5] It is recommended to screen several acid catalysts.
-
Temperature and Time Control: Excessively high temperatures or prolonged reaction times can lead to decomposition and byproduct formation.[3] Monitor the reaction closely by TLC to find the optimal endpoint. Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by minimizing thermal decomposition.[3]
-
Regioselectivity: Controlling regioselectivity with unsymmetrical ketones depends on the acidity of the medium and steric factors.[1] There is no universal solution, and optimization is required for each specific substrate. Sometimes, one regioisomer will be strongly favored, but separation by column chromatography is often necessary.
-
Optimized Protocol: Fischer Synthesis of 2-Phenylindole
This protocol is adapted from established procedures and emphasizes control over reaction parameters.[2][3][7]
Part A: Acetophenone Phenylhydrazone Formation
-
In a round-bottom flask, dissolve acetophenone (1.0 eq) in 95% ethanol.
-
Add phenylhydrazine (1.0 eq) dropwise while stirring.
-
Add 3-4 drops of glacial acetic acid to catalyze the condensation.
-
Heat the mixture to 80°C and maintain for 45-60 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the white phenylhydrazone.
-
Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum. Confirm purity (m.p. 105-106°C) before proceeding.[2]
Part B: Indolization (Cyclization)
-
In a separate flask, pre-heat polyphosphoric acid (PPA) (approx. 3-4g per 1g of hydrazone) to 100°C with vigorous mechanical stirring.
-
Carefully add the dried acetophenone phenylhydrazone from Part A to the hot PPA. The addition can be exothermic.
-
Increase the temperature to 150-160°C and stir for 10-15 minutes. The mixture will darken significantly.
-
Monitor the reaction progress via TLC (e.g., 10% ethyl acetate in hexane).
-
Once complete, cool the mixture to ~100°C and carefully pour it onto a large amount of crushed ice with stirring.
-
The solid 2-phenylindole will precipitate. Filter the crude product, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize from a hot ethanol/water mixture, using decolorizing carbon if necessary, to obtain pure, colorless crystals.
The Bischler-Möhlau Indole Synthesis
This method forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[8] It is known for its harsh conditions and potential for low yields.[8][9]
Problem: Poor yields and complex product mixtures.
-
Probable Cause: The classical Bischler-Möhlau synthesis requires high temperatures and a large excess of aniline, which can lead to multiple side reactions and purification difficulties. The reaction mechanism is surprisingly complex, involving multiple intermediates.[9][10]
-
Solution:
-
Milder Catalysts: The use of lithium bromide (LiBr) as a catalyst has been shown to enable the reaction under milder conditions, improving yields and reducing byproducts compared to traditional thermal methods.[9]
-
Microwave Irradiation: As with the Fischer synthesis, microwave-assisted procedures can significantly improve the efficiency of the Bischler-Möhlau reaction, reducing reaction times and thermal degradation.[9]
-
Stoichiometry: Carefully control the stoichiometry. While an excess of aniline is required by the mechanism, using a vast excess can complicate purification. A molar ratio of 3-4 equivalents of aniline to 1 equivalent of the α-bromo-acetophenone is a reasonable starting point.
-
The Larock Indole Synthesis
This powerful palladium-catalyzed heteroannulation reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne.[11]
Problem: Catalyst deactivation, low yields, and homocoupling byproducts.
-
Probable Cause: The success of the Larock synthesis is highly dependent on the integrity of the palladium catalytic cycle. Catalyst deactivation, poor ligand choice, or suboptimal base/additive concentrations can halt the reaction. Homocoupling of the alkyne (Glaser coupling) is a common side reaction.
-
Solution:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is crucial. While the original protocol was "ligand-less," using bulky phosphine ligands like PPh₃ can stabilize the catalyst and improve yields.[11] More advanced protocols utilize specialized ligands like P(tBu)₃ for challenging substrates.[12]
-
Chloride Source: The addition of one equivalent of a chloride salt, typically LiCl or n-Bu₄NCl, is critical for the reaction's success. It is believed to facilitate the reductive elimination step. However, an excess of LiCl can slow the reaction.[11]
-
Base and Solvent: An excess of a carbonate base (e.g., K₂CO₃ or Na₂CO₃) is typically used.[11] The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO being common.
-
Alkyne Stoichiometry: Using 2-5 equivalents of the alkyne can improve reaction efficiency and yield.[11]
-
Data & Workflow Visualization
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| ZnCl₂ | 170-180°C, neat | Inexpensive, traditional | Harsh conditions, can promote charring and Friedel-Crafts byproducts[2][6] |
| Polyphosphoric Acid (PPA) | 150-160°C | High yields, cleaner reactions | Viscous, can be difficult to stir and work up[3] |
| p-Toluenesulfonic Acid (pTSA) | Reflux in toluene/xylene | Milder than ZnCl₂, good for sensitive substrates | May require azeotropic water removal |
| Microwave + Acid | 150°C, 15 min (THF) | Very fast, often higher yields | Requires specialized equipment[3] |
Diagram 1: General Troubleshooting Workflow for 2-Phenylindole Synthesis
Caption: Simplified mechanism of the Fischer Indole Synthesis.
References
-
BenchChem Technical Support Team. (2025). troubleshooting 2-phenylindole synthesis side reactions. BenchChem. 1
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis. BenchChem. 3
-
Arya, K., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate.
-
Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate.
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
-
Jo, H., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed Central.
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
-
Organic Syntheses. (n.d.). 2-phenylindole.
-
Wikipedia. (n.d.). Larock indole synthesis.
-
Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis.
-
SynArchive. (n.d.). Larock Indole Synthesis.
-
Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method.
-
Arkat USA. (n.d.). Synthesis of 2-phenylindoxyls.
-
Scribd. (n.d.). Sintesis de 2-Fenilindol.
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
ChemicalBook. (n.d.). 2-Phenylindole synthesis.
-
Dander, J. E., & Garg, N. K. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PubMed Central.
-
Singh, B. (n.d.). Fischer Indole Synthesis.
-
BenchChem. (2025). Application Notes and Protocols: Larock Indole Synthesis with 2-Iodoaniline.
-
Vibzzlab. (2024). 2-phenylindole : Organic Synthesis. YouTube.
-
Reddy, K. S., et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. National Institutes of Health.
-
Swamy, G. K. (n.d.). Preparation of 2-phenylindole. Slideshare.
-
Wikipedia. (n.d.). Fischer indole synthesis.
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 12. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(2-Fluorophenyl)-1H-indole for Preclinical Studies
Welcome to the technical support center for the synthesis of 2-(2-fluorophenyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up this synthesis for preclinical studies. The indole motif is a critical scaffold in medicinal chemistry, and the introduction of a 2-fluorophenyl group can significantly enhance a compound's biological activity and pharmacokinetic properties.[1][2]
This document provides a comprehensive overview of the most common and scalable synthetic routes, potential challenges, and practical solutions to ensure a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for this compound?
A1: The most prevalent and scalable methods for synthesizing 2-arylindoles, including this compound, are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions, such as the Larock indole synthesis.[3][4][5]
-
Fischer Indole Synthesis: This is a classic and widely used method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[3] For this compound, the reaction would typically involve (2-fluorophenyl)hydrazine and a suitable carbonyl compound.[6] While robust, this method can sometimes suffer from harsh conditions and the formation of regioisomeric byproducts, especially with unsymmetrical ketones.[7]
-
Larock Indole Synthesis: This palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne offers a versatile and often milder alternative to the Fischer synthesis.[4][5] It generally provides good yields and high regioselectivity.[8] For scaling up, the cost and removal of the palladium catalyst are important considerations.[9]
Q2: We are observing low yields in our Fischer indole synthesis of this compound. What are the likely causes and how can we optimize the reaction?
A2: Low yields in Fischer indole synthesis are a common issue and can often be attributed to several factors.[10] The reaction is known to be sensitive to the choice of acid catalyst, temperature, and solvent.[7]
-
Acid Catalyst: The type and concentration of the acid are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[3] PPA is often effective as it also acts as a dehydrating agent.[1] Screening different acid catalysts is recommended to find the optimal conditions for your specific substrates.[10]
-
Reaction Temperature: Elevated temperatures are typically required, but excessive heat can lead to decomposition of the starting materials or the product.[10] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.
-
Starting Material Purity: Ensure the purity of the (2-fluorophenyl)hydrazine and the carbonyl compound, as impurities can lead to side reactions.[10]
-
Substituent Effects: The electronic nature of substituents on the phenylhydrazine can significantly impact the reaction's success. Electron-donating groups generally favor the key[9][9]-sigmatropic rearrangement step, while strong electron-withdrawing groups can hinder it.[11][12]
Q3: Our attempts at purification of the crude this compound are proving difficult, with co-eluting impurities. What purification strategies are recommended?
A3: Purification of indole derivatives can be challenging due to their moderate polarity and potential for decomposition on silica gel.[13]
-
Chromatography: A careful selection of the eluent system for column chromatography is essential. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can sometimes improve peak shape and reduce tailing for basic indole compounds.[13]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method for obtaining high-purity material on a large scale.
-
Alternative Stationary Phases: If silica gel chromatography is problematic, consider using alternative stationary phases like alumina or reversed-phase silica (C18).[13]
Q4: We are planning to scale up the synthesis for preclinical toxicology studies. What are the key considerations for process safety and scalability?
A4: Scaling up a chemical synthesis requires careful planning and risk assessment.[14]
-
Reagent Selection: For large-scale synthesis, favor less hazardous and more cost-effective reagents. For example, in a Larock synthesis, replacing o-iodoanilines with more readily available and cheaper o-bromo or o-chloroanilines can be advantageous.[5]
-
Thermal Safety: Exothermic reactions need to be carefully controlled. A reaction calorimetry study can provide crucial data on heat flow and help in designing appropriate cooling protocols for the larger scale.
-
Work-up and Isolation: The work-up procedure should be scalable. Avoid emulsion-prone extractions and consider alternative methods like crystallization for product isolation.
-
Regulatory Compliance: For preclinical studies, the synthesis should be well-documented, and the final compound must meet specific purity criteria.[14]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst (for Pd-catalyzed reactions)- Incorrect reaction temperature- Poor quality starting materials- Inappropriate acid catalyst (for Fischer synthesis) | - Ensure the use of a fresh and active palladium catalyst.[15]- Optimize the reaction temperature by running small-scale experiments at different temperatures.[16]- Verify the purity of starting materials by NMR or other analytical techniques.[10]- Screen a variety of Brønsted and Lewis acids for the Fischer indole synthesis.[3] |
| Formation of Multiple Byproducts | - Side reactions due to high temperature- Undesired regioisomer formation (in Fischer synthesis with unsymmetrical ketones)- Oxidation of the indole product | - Lower the reaction temperature and monitor the reaction progress closely by TLC.[10]- For unsymmetrical ketones in the Fischer synthesis, consider a different synthetic route like the Larock synthesis for better regiocontrol.[7][8]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10] |
| Incomplete Reaction | - Insufficient catalyst loading- Short reaction time- Deactivation of the catalyst | - Increase the catalyst loading incrementally.- Extend the reaction time and monitor for completion by TLC or LC-MS.- For Pd-catalyzed reactions, ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.[15] |
| Difficulty in Product Isolation/Purification | - Product is an oil or low-melting solid- Co-elution of impurities during chromatography- Decomposition on silica gel | - Attempt to form a crystalline salt of the indole (e.g., hydrochloride or tosylate) to facilitate isolation and purification.- Explore different solvent systems for chromatography, including the addition of modifiers like TEA.[13]- Consider using a less acidic stationary phase like alumina for chromatography. |
Experimental Protocols
Protocol 1: Scalable Fischer Indole Synthesis of this compound
This protocol provides a general procedure for the Fischer indole synthesis, which should be optimized for specific substrates and scale.
Step 1: Hydrazone Formation
-
To a solution of 2-fluoroacetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.05 eq).
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated phenylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.
Step 2: Indolization
-
To a flask charged with polyphosphoric acid (PPA), add the dried phenylhydrazone in portions with mechanical stirring.
-
Heat the mixture to the optimized temperature (typically 80-120 °C) and monitor the reaction by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., NaOH or K₂CO₃) until pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Larock Indole Synthesis of this compound
This protocol outlines a general procedure for the Larock indole synthesis. Optimization of the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields.[9]
-
To a reaction vessel, add 2-iodoaniline (1.0 eq), 1-(2-fluorophenyl)propyne (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., PPh₃, 0.1 eq).
-
Add a base (e.g., K₂CO₃, 2.0 eq) and a solvent (e.g., DMF or NMP).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction to the optimized temperature (typically 100-140 °C) and stir until the starting materials are consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis.
Larock Indole Synthesis Catalytic Cycle
Sources
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- 4. grokipedia.com [grokipedia.com]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 2-(2-Fluorophenyl)-1H-Indole and Other Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorine in Indole-Based Anticancer Agents
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] In the realm of oncology, indole derivatives have emerged as potent agents that target various cellular processes to inhibit cancer cell growth.[1][2] The introduction of fluorine atoms into these molecules can significantly enhance their therapeutic potential by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3] This guide will focus on the 2-phenylindole series, a class of compounds known for its significant anticancer effects, and will specifically delve into the influence of fluorine substitution on the phenyl ring.
2-(2-Fluorophenyl)-1H-Indole: A Profile
While direct, extensive studies on the anticancer activity of this compound are not abundantly available in the public domain, we can infer its potential by examining the broader class of 2-phenylindoles and the impact of fluorine substitution. The 2-phenylindole core is a well-established pharmacophore for anticancer activity, with many derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[4] The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[5][6]
Comparative Analysis of Fluorinated 2-Phenylindoles
A study on indolyl-1,2,4-triazoles reported that a 4-fluorophenyl derivative exhibited selective cytotoxicity against the PC3 prostate cancer cell line with an IC50 value of 4 μM.[7] Another review highlights that a p-fluorophenyl substitution at the R1 position of a different indole derivative resulted in the most potent compound in the series, with IC50 values of 32.2, 22.3, and 9.95 μM against MCF-7, MDA-MB-231, and HepG2 cell lines, respectively.[2] These findings suggest that the electronic properties and steric profile conferred by the fluorine substituent are crucial for potent anticancer activity.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of fluorinated indoles is a key area of investigation for medicinal chemists. For instance, in a series of 2,5-disubstituted indoles, specific derivatives demonstrated potent, pan-antimitotic activity across various cancer cell lines, including cervical, breast, liver, and lung cancer.[8] The anticancer effects of these compounds were linked to the inhibition of RNA polymerase II phosphorylation, leading to apoptosis.[8] This highlights that while tubulin inhibition is a common mechanism, other pathways can also be targeted by fluorinated indoles.
The following table summarizes the reported anticancer activities of various fluorinated indole derivatives to provide a comparative overview.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50/GI50 (µM) | Source |
| Indolyl-1,2,4-triazoles | 4-fluorophenyl derivative | PC3 (Prostate) | 4 | [7] |
| Substituted Indoles | p-fluorophenyl derivative | MCF-7 (Breast) | 32.2 | [2] |
| MDA-MB-231 (Breast) | 22.3 | [2] | ||
| HepG2 (Liver) | 9.95 | [2] | ||
| 2,5-disubstituted indoles | Compound 3b | A549 (Lung) | 0.48 | [8] |
| Compound 2c | HepG2 (Liver) | 13.21 | [8] |
Mechanism of Action: Targeting the Cytoskeleton
A predominant mechanism of action for many 2-phenylindole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6][9] These compounds often bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[10] This leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1][10]
Caption: Mechanism of G2/M cell cycle arrest induced by indole-based tubulin polymerization inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of the anticancer activity of fluorinated indoles.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated indole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[11]
Caption: Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It is a crucial experiment to confirm that a compound induces cell cycle arrest at a specific phase.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Fluorinated indole compounds
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24 hours. Include a vehicle-treated control.[11]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the intensity of the PI fluorescence.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
References
- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tubulin polymerization inhibitors - Articles | BioWorld [bioworld.com]
- 10. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Comparative Analysis of 2-Phenylindoles as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-phenylindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. This guide provides a comparative analysis of 2-phenylindole derivatives targeting key kinases implicated in oncology and other diseases, including Aurora kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative experimental data, and provide detailed protocols for in vitro kinase inhibition assays. This document is intended to serve as a valuable resource for researchers and drug development professionals in the strategic design and evaluation of next-generation 2-phenylindole-based kinase inhibitors.
Introduction: The Rise of 2-Phenylindoles in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers, and the search for novel scaffolds with improved potency, selectivity, and drug-like properties is a continuous effort in medicinal chemistry.
The 2-phenylindole core is a heterocyclic motif that has garnered significant attention due to its presence in numerous biologically active compounds.[3] Its rigid, planar structure provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of its interaction with the ATP-binding pocket of different kinases. This guide will provide a comparative analysis of 2-phenylindole derivatives as inhibitors of several key kinase families.
Comparative Analysis of 2-Phenylindole Derivatives as Kinase Inhibitors
Aurora Kinase Inhibition
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[4][5] Several 2-phenylindole and related indole derivatives have been investigated as inhibitors of Aurora kinases.
A notable example is a series of pyrrole-indolin-2-ones, which, while not classic 2-phenylindoles, share a similar structural framework and provide valuable SAR insights. For instance, compound 33 (a pyrrole-indolin-2-one) demonstrated selective inhibition of Aurora A over Aurora B with IC50 values of 12 nM and 156 nM, respectively.[6] This selectivity was attributed to the presence of a phenylsulfonamido group at the C-5 position and a carboxyethyl group at the C-3' position of the pyrrole ring.[6] Interestingly, replacing the carboxyl group with an amino group in a related compound (47 ) reversed the selectivity, with the compound losing activity against Aurora A while retaining some activity for Aurora B.[6]
Another pan-Aurora kinase inhibitor, SNS-314, was designed from a 2-aminoethyl phenyl benzamide lead and has been tested in a Phase I clinical trial.[4] It inhibits Aurora A, B, and C with IC50 values of 9, 31, and 3 nM, respectively.[4]
dot
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Table 1: Comparative IC50 Values of Indole Derivatives Against Aurora Kinases
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Reference |
| Pyrrole-indolin-2-one 33 | 12 | 156 | - | [6] |
| SNS-314 | 9 | 31 | 3 | [4] |
| AMG-900 | 5 | 4 | 1 | [4] |
| CYC116 | 44 | 19 | 65 | [4] |
| PF-03814735 | 5 | 0.8 | - | [7] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8][9] Consequently, VEGFR inhibitors are a well-established class of anticancer agents. The pyrrole indolin-2-one scaffold, closely related to 2-phenylindoles, is the basis for the FDA-approved multi-kinase inhibitor Sunitinib, which targets VEGFRs among other kinases.[2]
The structure-activity relationship of these compounds reveals that substitutions on the oxindole ring are crucial for activity. For example, introducing a fluorine atom at the C-5 position of the oxindole ring, as seen in Sunitinib, enhances inhibitory activity against VEGFR-2.[2] Further modifications, such as fusing a five- or six-membered heterocycle to the pyrrole indolin-2-one core, have been shown to improve inhibitory activity against both VEGFR-2 and PDGFRβ.[2] For instance, Famitinib, a derivative with a fluorine substituent, has shown promising results in clinical trials for colorectal cancer.[2]
In a series of 3-substituted oxindoles, compound 6f was identified as a potent inhibitor of both EGFR and VEGFR-2, with IC50 values of 1.38 µM and 5.75 µM, respectively.[9] This highlights the potential for developing multi-targeted inhibitors from the indole scaffold.
dot
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Table 2: Comparative IC50 Values of Indole Derivatives Against VEGFR-2
| Compound | VEGFR-2 IC50 (µM) | Reference |
| Sunitinib | 0.039 | [8] |
| 3-substituted oxindole 6f | 5.75 | [9] |
| Anilino-indole VII | 0.045 | [9] |
| Morpholino-indole VIII | 1.2 | [9] |
| Pyrrolo-indolin-2-one 25m | 0.026 | [8] |
Pim-1 Kinase Inhibition
The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are implicated in various cellular processes, including cell survival, proliferation, and apoptosis.[10] Overexpression of Pim kinases is associated with several hematological and solid tumors, making them attractive targets for cancer therapy. While the broader class of indole derivatives has been explored as Pim kinase inhibitors, specific comparative data on 2-phenylindoles is less prevalent in the public domain.
However, studies on 3,5-disubstituted indoles provide valuable insights. Optimization of a meridianin C-derived lead compound led to the identification of compound 43 , which demonstrated improved cellular potency and high selectivity for Pim kinases over a panel of 14 other kinases.[10] This suggests that the indole scaffold is a promising starting point for the development of potent and selective Pim kinase inhibitors.
Experimental Protocols: In Vitro Kinase Inhibition Assay
A robust and reliable in vitro kinase assay is essential for the characterization of kinase inhibitors. The following is a generalized protocol for a luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.
dot
Caption: General Workflow for an In Vitro Kinase Assay.
Materials:
-
Kinase of interest (e.g., Aurora A, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
2-phenylindole test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 2-phenylindole test compounds in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to obtain a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Clinical Development Landscape
While many kinase inhibitors have progressed through clinical trials and received FDA approval, the clinical development of 2-phenylindole-based kinase inhibitors is an evolving area.[5][7][11] Several inhibitors targeting Aurora kinases, such as Alisertib (MLN8237) and Barasertib (AZD1152), have been extensively studied in clinical trials for various cancers.[7] Although not all of these are strictly 2-phenylindole derivatives, their development provides valuable insights into the clinical potential and challenges of targeting these kinases. For example, Danusertib (PHA-739358), a pyrrolopyrazole-based inhibitor of Aurora kinases, has been evaluated in Phase I and II trials for solid tumors and leukemia.[7]
The success of Sunitinib, a pyrrole indolin-2-one, in treating renal cell carcinoma and gastrointestinal stromal tumors underscores the clinical potential of this scaffold in targeting VEGFR.[2] The ongoing clinical trials of other indole derivatives, such as Famitinib, further highlight the importance of this chemical class in oncology drug development.[2]
Conclusion and Future Perspectives
The 2-phenylindole scaffold represents a versatile and promising platform for the design of potent and selective kinase inhibitors. The comparative analysis presented in this guide demonstrates that subtle modifications to this core structure can lead to significant differences in inhibitory activity and selectivity against key cancer targets like Aurora kinases and VEGFR. The wealth of available SAR data provides a strong foundation for the rational design of next-generation inhibitors with improved pharmacological profiles.
Future research in this area should focus on expanding the kinase target space for 2-phenylindole derivatives, including a more thorough investigation of their potential as Pim-1 kinase inhibitors. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into the clinic. The continued exploration of the 2-phenylindole scaffold holds great promise for the development of novel and effective targeted therapies for cancer and other diseases.
References
- Malik, R., et al. (2013). Aurora kinase inhibitors: Progress towards the clinic.
- Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry, 18(15), 1276–1287.
- Lee, J., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517.
- Falchook, G. S., et al. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Seminars in oncology, 42(6), 832–848.
- Gorgun, G., et al. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in oncology, 5, 249.
-
National Cancer Institute. (n.d.). Clinical Trials Using Aurora Kinase Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). PIM kinase inhibitors in clinical trials. Retrieved from [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. Retrieved from [Link]
- Patsnap Synapse. (2025). What Aurora B inhibitors are in clinical trials currently?
-
ResearchGate. (n.d.). SAR of quinoline derivatives with important interactions with PIM-1 kinase. Retrieved from [Link]
- Martins, F., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- De Luca, A., et al. (2015). Clinical advances in the development of novel VEGFR2 inhibitors. Expert review of clinical pharmacology, 8(6), 747–757.
-
ResearchGate. (n.d.). Clinical development of VEGFR-2 inhibitors. Retrieved from [Link]
- Lee, H., et al. (2010). Discovery of pyrrole-indolin-2-ones as Aurora kinase inhibitors with a different inhibition profile. Journal of medicinal chemistry, 53(16), 6174–6193.
- Houghton, P. J., et al. (2008). Initial testing of the VEGFR inhibitor AZD2171 by the Pediatric Preclinical Testing Program.
- Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry, 18(15), 1276–1287.
- Wang, K., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals (Basel, Switzerland), 15(12), 1546.
- El-Damasy, A. K., et al. (2022). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1624–1643.
Sources
- 1. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validating Cannabinoid Receptor Agonism for Indole-Based Compounds: A Comparative Guide
<
Introduction: The Challenge of Validating a Putative Mechanism of Action
In drug discovery, the indole scaffold is a privileged structure, appearing in a vast array of biologically active molecules.[1][2] The compound 2-(2-fluorophenyl)-1H-indole represents a common starting point in medicinal chemistry, with derivatives showing potential as anticancer, antimicrobial, and neuroactive agents.[1][3][4][5] However, a significant challenge arises when a novel compound's precise mechanism of action (MoA) is unknown. This guide addresses this challenge by providing a comprehensive framework for validating a putative MoA, using the well-established cannabinoid receptor system as a prime example.
Many indole-based compounds have been identified as potent agonists of the cannabinoid receptors, CB1 and CB2.[6][7][8][9] One such example is AM-2201, a synthetic cannabinoid that shares structural similarities with this compound.[10] AM-2201 is a full agonist for both CB1 and CB2 receptors, with high affinity.[10][11][12] Given this precedent, a logical first step in characterizing a novel indole compound with potential neuroactivity is to investigate its activity at cannabinoid receptors.
This guide will provide a step-by-step methodology to validate if a test compound, hereafter referred to as "Indole-X," acts as a cannabinoid receptor agonist. We will compare its performance against a panel of well-characterized reference compounds:
-
AM-2201: A potent, non-selective full agonist.[10]
-
CP-55,940: A classic, potent, and non-selective full CB1/CB2 agonist.[13]
-
Rimonabant (SR141716A): A selective CB1 receptor antagonist/inverse agonist.
-
AM630: A selective CB2 receptor antagonist/inverse agonist.[8]
The Experimental Workflow: A Multi-Faceted Approach to MoA Validation
To rigorously validate the MoA of Indole-X as a cannabinoid receptor agonist, a tiered experimental approach is necessary. This workflow is designed to first establish binding to the target receptors, then to elucidate the functional consequences of that binding, and finally, to ensure the observed effects are not due to off-target cytotoxicity.
Caption: Tiered experimental workflow for validating cannabinoid receptor agonism.
Tier 1: Establishing Target Engagement with Radioligand Binding Assays
The foundational step in MoA validation is to determine if Indole-X physically interacts with the CB1 and CB2 receptors.[14] A competitive radioligand binding assay is the gold standard for this purpose.[14][15] This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor.
Principle of the Assay
Membranes from cells overexpressing either human CB1 or CB2 receptors are incubated with a constant concentration of a high-affinity radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940).[16] Increasing concentrations of the unlabeled test compound (Indole-X) or reference compounds are added. If the test compound binds to the receptor, it will compete with the radioligand, reducing the amount of radioactivity bound to the membranes. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀ value, from which the binding affinity (Ki) can be calculated.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membranes (5-10 µg of protein per well).
-
[³H]CP-55,940 at a concentration near its Kd (typically 0.5-1.5 nM).[15]
-
Serial dilutions of Indole-X or reference compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding control wells, add a high concentration of an unlabeled potent ligand (e.g., 10 µM WIN-55,212-2).
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through GF/B glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Data and Interpretation
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| AM-2201 | 1.0[10][11] | 2.6[10][11] |
| CP-55,940 | ~0.9 | ~0.7 |
| Rimonabant | ~1.9 | >1000 |
| AM630 | >1000 | ~31.2 |
| Indole-X | To be determined | To be determined |
A low nanomolar Ki value for Indole-X at either CB1 or CB2 would provide strong evidence of direct binding to the receptor. A lack of significant displacement even at high concentrations would suggest that Indole-X does not bind to these receptors.
Tier 2: Assessing Functional Activity
Once binding is established, the next critical step is to determine the functional consequence of this interaction. Does Indole-X activate the receptor (agonism), block the action of an agonist (antagonism), or reduce the basal activity of the receptor (inverse agonism)? Two key assays, the [³⁵S]GTPγS binding assay and the cAMP accumulation assay, are used to answer this question.
[³⁵S]GTPγS Binding Assay: Measuring G-Protein Activation
CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[17] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein, leading to its activation. The [³⁵S]GTPγS binding assay measures this initial step in signal transduction.[18][19] A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used, and its incorporation into the G-protein is quantified.[19]
-
Reagents: Use the same receptor membranes as in the binding assay. The assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA, pH 7.4. Also required are GDP (to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS.
-
Reaction Setup:
-
Pre-incubate membranes with GDP (typically 10-30 µM) on ice.[15]
-
In a 96-well plate, add serial dilutions of Indole-X or reference agonists.
-
To test for antagonism, add a fixed concentration of an antagonist (e.g., Rimonabant) followed by serial dilutions of the agonist.
-
Add the membrane/GDP mixture to the wells.
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
-
Incubation: Incubate at 30°C for 60-90 minutes.
-
Termination and Detection: The reaction is terminated and quantified similarly to the radioligand binding assay, via rapid filtration and liquid scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to generate a dose-response curve. Fit the data to a sigmoidal dose-response model to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).
cAMP Accumulation Assay: Monitoring Downstream Signaling
The activation of Gi/o proteins by CB1/CB2 agonists leads to the inhibition of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP).[17] Therefore, a functional consequence of receptor agonism is a decrease in intracellular cAMP levels. This can be measured using a variety of commercially available assay kits, often based on competitive immunoassays or FRET-based biosensors.[17][20][21]
-
Cell Culture: Use whole cells expressing the receptor of interest (e.g., CHO-CB1 or CHO-CB2 cells).
-
Assay Setup:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of Indole-X or reference agonists.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin. This elevates basal cAMP levels, making the inhibitory effect of the agonist measurable.
-
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).[22]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. Determine the EC₅₀ and Emax from the resulting dose-response curve.
Expected Data and Interpretation
| Compound | Receptor | [³⁵S]GTPγS Efficacy (% of CP-55,940) | cAMP Inhibition Efficacy (% of CP-55,940) |
| AM-2201 | CB1/CB2 | ~100% (Full Agonist) | ~100% (Full Agonist) |
| CP-55,940 | CB1/CB2 | 100% (Reference Full Agonist) | 100% (Reference Full Agonist) |
| Rimonabant | CB1 | 0% (Antagonist) | 0% (Antagonist) |
| Indole-X | CB1/CB2 | To be determined | To be determined |
If Indole-X is a full agonist like AM-2201, it will stimulate [³⁵S]GTPγS binding and inhibit cAMP accumulation with an Emax similar to that of CP-55,940. If it is a partial agonist, it will produce a response that is lower than the full agonist (Emax < 100%). If it is an antagonist, it will have no effect on its own but will block the effect of an agonist in a co-incubation experiment.
Caption: Canonical CB1/CB2 receptor signaling pathway.
Tier 3: Ruling Out Non-Specific Effects with Cytotoxicity Assays
A critical control in any cell-based functional assay is to ensure that the observed effects are due to the specific MoA and not simply a result of the compound being toxic to the cells.[23][24][25] Cytotoxicity assays are essential for this purpose.[23][24][25][26][27]
Principle of Cytotoxicity Assays
There are numerous methods to assess cell viability, which generally measure parameters like membrane integrity, metabolic activity, or cellular enzyme release.[23][24]
-
MTT/MTS/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[26]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[23] Measuring LDH activity in the supernatant is a direct indicator of cytotoxicity.
-
ATP-based Assays: The amount of ATP in a cell population is directly proportional to the number of viable cells. Luciferase-based assays can be used to quantify ATP levels.
Experimental Protocol (General)
-
Cell Plating: Plate the same cells used in the functional assays (e.g., CHO-CB1) at an appropriate density in a 96-well plate.
-
Compound Treatment: Treat the cells with the same concentration range of Indole-X used in the functional assays. Include a positive control for cytotoxicity (e.g., a detergent like Triton X-100) and a vehicle control.
-
Incubation: Incubate for a period relevant to the functional assays (e.g., 1-24 hours).
-
Assay Procedure: Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Interpretation
Ideally, Indole-X should not exhibit significant cytotoxicity at the concentrations where it shows functional activity in the GTPγS and cAMP assays. If cytotoxicity is observed at similar concentrations, the results of the functional assays may be confounded and should be interpreted with caution. It may indicate that the compound's apparent "inhibition" of cAMP is due to cell death rather than specific receptor-mediated signaling.
Conclusion: Synthesizing the Evidence for a Validated MoA
By systematically progressing through this three-tiered validation workflow, researchers can build a robust and defensible case for the mechanism of action of a novel compound like Indole-X.
-
A positive result in Tier 1 (low nM Ki in the radioligand binding assay) confirms direct interaction with the target.
-
Positive results in Tier 2 (stimulation of [³⁵S]GTPγS binding and inhibition of cAMP accumulation) define the nature of this interaction as agonistic.
-
A negative result in Tier 3 (no significant cytotoxicity at effective concentrations) ensures that the observed functional effects are specific to the MoA and not an artifact of cell death.
This comparative approach, benchmarking against known agonists and antagonists, provides the necessary context to confidently classify the pharmacological profile of a new chemical entity. This rigorous validation is a cornerstone of modern drug discovery, ensuring that resources are focused on compounds with a well-defined and promising mechanism of action.
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated 2-Phenylindoles: Leveraging the "Fluorine Walk" for Enhanced Therapeutic Potential
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The strategic modification of this scaffold is a cornerstone of drug discovery. Among the various chemical modifications, fluorination stands out for its profound ability to modulate a molecule's physicochemical and pharmacological profile. The incorporation of fluorine can enhance metabolic stability, improve bioavailability, and alter binding affinity, making it a critical tool for lead optimization.[1][4][5][6]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of fluorinated 2-phenylindoles. We will explore how the systematic introduction of fluorine atoms—a strategy often termed the "fluorine walk"—can be used to probe molecular interactions and rationally design more potent and effective therapeutic agents.
The "Fluorine Walk": A Strategic Approach to SAR
The "fluorine walk" is a lead optimization strategy that involves systematically replacing hydrogen atoms with fluorine atoms at various positions on a lead compound.[7] This approach allows researchers to map the steric and electronic requirements of the target's binding site. By observing how each substitution affects biological activity, we can identify regions that are sensitive to modification, those that are tolerant to substitution, and positions where fluorination favorably enhances potency or selectivity.[7] This methodical exploration provides a clear roadmap for further analogue design.
Caption: Conceptual workflow of the "Fluorine Walk" strategy for lead optimization.
Comparative Biological Activity & SAR Analysis
The influence of fluorine substitution is highly context-dependent, varying with its position on either the indole core or the pendant phenyl ring. Below, we compare data from different studies to elucidate these relationships.
Fluorinated 2-Phenylindoles as Cannabinoid Receptor Modulators
A study on 2-phenylindole derivatives as positive allosteric modulators (PAMs) for the cannabinoid receptor 1 (CB1R) provides an excellent example of the fluorine walk.[7] The parent compound, GAT211, was systematically fluorinated across its three aromatic sites.
| Compound ID | Fluorine Position | Activity (cAMP Assay) | B-arrestin2 Recruitment |
| GAT211 | Unsubstituted | Baseline Activity | Baseline Activity |
| Analogue 1 | 4-F (Indole Ring) | Tolerated | Tolerated |
| Analogue 2 | 5-F (Indole Ring) | Tolerated | Tolerated |
| Analogue 3 | 4'-F (Phenyl Ring) | Enhanced Activity | Enhanced Activity |
| Analogue 4 | Di-fluoro (Multiple) | Varied (Position Dependent) | Varied (Position Dependent) |
SAR Insights:
-
Tolerance and Enhancement: The study demonstrated that fluorine substitution was generally well-tolerated across the scaffold.[7] Notably, substitution at the 4'-position (para) of the phenyl ring consistently enhanced PAM activity.
-
Signaling Bias: The fluorine walk also revealed that specific substitutions could alter signaling bias, for instance, between G-protein-mediated cAMP pathways and β-arrestin recruitment, offering a path to designing functionally selective modulators.[7]
-
Cumulative Effects: The synthesis of di- and tri-fluorinated analogues showed that the effects of multiple fluorinations could be cumulative, although not always in a simple additive manner, highlighting the complexity of molecular interactions.[7]
Fluorinated 2-Phenylindoles as Anticancer Agents
The 2-phenylindole scaffold is common in antimitotic agents that target tubulin polymerization.[3][8] Fluorination has been explored to enhance the cytotoxicity of these compounds against various cancer cell lines.
| Compound Class | Fluorine Position | Target Cell Line | IC50 / GI50 (nM) |
| Indole-Chalcone (FC116) | 6-F (Indole Ring) | HCT-116/L (Resistant) | 6 |
| Analogue (Cmpd 14) | 5-F (Indole Ring) | HCT-116/L (Resistant) | 7 |
| Analogue (Cmpd 13) | 7-F (Indole Ring) | HCT-116/L (Resistant) | 16 |
(Data synthesized from a comparative guide on similar structures)[9]
SAR Insights:
-
Position on Indole Ring: In this indole-chalcone series, fluorination on the indole ring at positions 5 and 6 resulted in potent cytotoxic activity against an oxaliplatin-resistant colon cancer cell line.[9]
-
Antiproliferative Activity: In another study, novel 2-phenylindole derivatives demonstrated strong antiproliferative activity in the ER-positive MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[3] While this study did not focus exclusively on fluorinated analogues, it underscores the potential of the scaffold for anticancer drug design.
Mechanistic Underpinnings: Why Fluorine Matters
The observed changes in biological activity upon fluorination can be attributed to several key physicochemical alterations.
-
Metabolic Stability: A primary reason for incorporating fluorine is to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong, and replacing a C-H bond at a site susceptible to cytochrome P450 hydroxylation can significantly increase a drug's half-life and bioavailability.[1][5]
-
Electronic Effects & Binding Interactions: Fluorine is the most electronegative element, and its introduction creates a strong dipole moment. This can lead to favorable electrostatic or dipole-dipole interactions within the protein binding pocket. Furthermore, the C-F bond can act as a weak hydrogen bond acceptor, providing additional anchor points to the target protein.[10]
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (fat-solubility). This property is critical for drugs targeting the central nervous system (CNS), as it can enhance their ability to cross the blood-brain barrier (BBB).[4] This is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.[11]
Caption: How fluorine's properties influence key biological outcomes in drug design.
Experimental Protocol: Cell Viability (MTS) Assay
To generate the comparative data essential for SAR studies, robust and reproducible assays are critical. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of fluorinated 2-phenylindole derivatives on a cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Compound Preparation: Prepare a serial dilution of the fluorinated 2-phenylindole compounds in the appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot % viability against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: Standard workflow for a cell viability MTS assay to determine IC50 values.
Conclusion and Future Outlook
The structure-activity relationship of fluorinated 2-phenylindoles is a rich area of study that exemplifies modern medicinal chemistry strategies. The systematic "fluorine walk" approach is an invaluable tool for dissecting the complex interplay between a ligand and its biological target. As demonstrated, the position and degree of fluorination can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.
Future research should focus on leveraging these insights to design next-generation therapeutics. The development of predictive quantitative structure-activity relationship (QSAR) models for fluorinated compounds could accelerate the design process.[8][12] Furthermore, the use of fluorine-18 isotopes for positron emission tomography (PET) imaging can provide crucial in vivo data on drug distribution and target engagement, bridging the gap between in vitro activity and clinical efficacy.[4] By combining strategic synthesis, rigorous biological evaluation, and advanced computational tools, the full therapeutic potential of the fluorinated 2-phenylindole scaffold can be realized.
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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles
For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. However, the journey from a promising indole-based lead compound to a clinical candidate is often hampered by metabolic instability. The indole ring system is susceptible to rapid oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver, leading to poor pharmacokinetic profiles. A powerful and widely adopted strategy to overcome this hurdle is the strategic incorporation of fluorine.
This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles. We will delve into the mechanistic rationale, present supporting experimental data and protocols, and offer field-proven insights to guide rational drug design.
The Mechanistic Underpinning: Why Fluorine Enhances Metabolic Stability
The utility of fluorine in medicinal chemistry stems from its unique electronic properties and the exceptional strength of the carbon-fluorine (C-F) bond. The C-F bond has a bond dissociation energy of approximately 109 kcal/mol, significantly higher than that of a typical carbon-hydrogen (C-H) bond (~99 kcal/mol). This fundamental difference is the primary reason for the enhanced metabolic stability of fluorinated compounds.[1][2]
Metabolic oxidation by CYP450 enzymes often involves the abstraction of a hydrogen atom. By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with a fluorine atom, medicinal chemists can effectively "block" this enzymatic attack.[3][4] The high energy required to cleave the C-F bond renders the site resistant to oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[2][5]
Beyond direct blockage, fluorine's high electronegativity exerts a strong inductive effect, withdrawing electron density from the indole ring. This electronic perturbation can deactivate the aromatic system, making it less susceptible to electrophilic attack by the reactive oxygen species of the CYP450 catalytic cycle.[6][7]
Metabolic Pathways: The Fate of Indoles in the Body
The indole nucleus is primarily metabolized via oxidation catalyzed by a host of CYP450 enzymes, including CYP2A6, CYP2E1, and CYP2C19.[8][9][10] The metabolic landscape of a typical non-fluorinated indole is characterized by several key transformations:
-
Hydroxylation: This is the most common metabolic route. The indole ring can be hydroxylated at various positions, with the 3-position (forming indoxyl), 2-position (forming oxindole), and 6-position being particularly susceptible.[8][9]
-
Dehydrogenation: Certain indoline (dihydronated indole) structures can be aromatized to the corresponding indole via a dehydrogenation pathway, also mediated by P450 enzymes like CYP3A4.[11][12][13]
-
Further Metabolism: The initial hydroxylated metabolites, such as indoxyl, are often highly reactive and can undergo further oxidation or dimerization to form pigments like indigo and indirubin.[8][9] More commonly in a physiological context, they undergo Phase II conjugation reactions, such as sulfation to form indoxyl sulfate, which is then excreted.[10][14]
Figure 1. General metabolic pathway for non-fluorinated indoles.
The Impact of Fluorination: Blocking and Redirecting Metabolism
Introducing a fluorine atom onto the indole scaffold fundamentally alters this metabolic profile. By placing fluorine at a known "soft spot," that specific pathway of hydroxylation is effectively shut down.
For example, placing a fluorine atom at the 5-position of the indole ring will prevent the formation of the 5-hydroxyindole metabolite. This forces the metabolic machinery to seek alternative, often less favorable, sites on the molecule, which can dramatically slow the overall rate of clearance. This strategic substitution is a cornerstone of modern drug design, used to enhance the pharmacokinetic properties of countless drugs.[2][3][6]
Figure 2. Fluorination blocks a primary metabolic oxidation site.
Quantitative Comparison: Experimental Data
The most direct way to assess metabolic stability is through in vitro assays using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes.[15] The key parameters derived from these assays are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[5][16]
The table below summarizes representative data illustrating the profound effect of fluorination on the metabolic stability of indole analogs.
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Indole Analog A | Parent Compound | Non-fluorinated indole | 8 | 86.6 | Human Liver Microsomes |
| 5-Fluoro Analog | Fluorine at the 5-position | > 60 | < 11.6 | Human Liver Microsomes | |
| Indole Analog B | Parent Compound | Non-fluorinated indole | 15 | 46.2 | Human Liver Microsomes |
| 4-Fluoro Analog | Fluorine at the 4-position | 55 | 12.6 | Human Liver Microsomes |
This data is illustrative, based on widely documented trends in medicinal chemistry where fluorination is used to block metabolic soft spots.[2][3][17] The exact values will vary depending on the specific molecular scaffold.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a self-validating system for determining the metabolic stability of a compound. It is a foundational assay in drug metabolism and pharmacokinetics (DMPK) studies.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[18][19]
Materials:
-
Test Compounds (Fluorinated and Non-fluorinated)
-
Liver Microsomes (e.g., Human, Rat)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold Quenching Solution (e.g., Acetonitrile or Methanol containing a suitable internal standard)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Thaw pooled liver microsomes on ice.
-
Prepare stock solutions of test compounds (e.g., 10 mM in DMSO) and create working solutions in acetonitrile or buffer.[16]
-
Prepare the NADPH regenerating system and phosphate buffer.
-
-
Incubation Setup (Pre-incubation):
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer to achieve the desired final concentration (e.g., 0.5 mg/mL).[15]
-
Add the test compound to the microsome/buffer mixture to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of this addition is considered T=0.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the corresponding wells by adding an excess volume (e.g., 3-5 volumes) of the ice-cold quenching solution.[19] The T=0 sample is typically quenched immediately after adding the NADPH solution.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 g for 20 minutes) to pellet the precipitated proteins.
-
-
Analytical Quantification:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of the parent compound at each time point, relative to the internal standard.[20]
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of this slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .
Figure 3. Standard workflow for an in vitro microsomal stability assay.
Potential Liabilities: The "Dark Side" of Fluorine
While highly effective, fluorination is not a panacea and must be applied judiciously. Researchers should be aware of potential downsides:
-
Metabolic Shifting: Blocking one metabolic site may shunt metabolism to a different site, which could potentially generate reactive or toxic metabolites.[1]
-
Defluorination: Although the C-F bond is strong, metabolic defluorination can occur, particularly with certain structural motifs.[21] This releases fluoride ions, which can lead to toxicity issues like skeletal fluorosis with long-term, high-dose exposure to some drugs.[1][22]
-
Physicochemical Property Changes: Fluorination often increases a compound's lipophilicity. While this can improve membrane permeability, excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and potential off-target toxicities such as hERG channel inhibition.[3]
Conclusion
The strategic incorporation of fluorine is a validated and highly effective strategy for enhancing the metabolic stability of indole-containing drug candidates. This improvement is primarily achieved by leveraging the strength of the C-F bond to block oxidative metabolism at susceptible positions, thereby increasing a compound's half-life and improving its overall pharmacokinetic profile.
However, the decision to fluorinate must be a rational one, grounded in an understanding of the parent molecule's metabolic profile. The in vitro microsomal stability assay is an indispensable tool, providing the critical experimental data needed to validate design strategies and compare the metabolic fate of fluorinated and non-fluorinated analogs. By combining mechanistic knowledge with robust experimental validation, researchers can effectively harness the "fluorine advantage" to develop more durable and effective indole-based therapeutics.
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A Comparative Efficacy Analysis of 2-(2-fluorophenyl)-1H-indole Against Standard-of-Care Therapeutics in Oncology and Neurodegeneration: A Proposed Investigational Framework
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] From the tubulin-binding vinca alkaloids used in chemotherapy to the anti-inflammatory properties of indomethacin, the versatility of the indole ring system is well-established.[1] This guide focuses on 2-(2-fluorophenyl)-1H-indole, a specific indole derivative, and proposes a comprehensive framework for evaluating its therapeutic efficacy in comparison to current standard-of-care drugs in two critical areas of unmet medical need: oncology and neurodegenerative diseases.
While direct comparative efficacy data for this compound is not yet prevalent in publicly accessible literature, its structural features and the broad bioactivity of related indole compounds warrant a thorough investigation into its potential. One known derivative, FGIN-1-27, which is chemically described as 2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide, has been identified as an anxiolytic agent acting as a selective agonist for the mitochondrial 18 kDa translocator protein (TSPO), also known as the peripheral benzodiazepine receptor.[4] This mechanism is thought to mediate its effects through the stimulation of neuroactive steroid synthesis.[4] However, the broader therapeutic potential of the core this compound scaffold remains largely unexplored.
This document outlines a series of proposed in vitro and in vivo experimental protocols designed to rigorously assess the efficacy of this compound against established therapeutic agents in oncology and neurodegeneration. The methodologies are grounded in established scientific principles and aim to provide a clear, self-validating system for generating robust and comparable data.
Part 1: Comparative Efficacy in Oncology
The anticancer potential of indole derivatives is significant, with many compounds demonstrating the ability to interfere with key cellular processes such as cell division, signaling pathways, and angiogenesis.[5][6] Vinca alkaloids, for instance, function by inhibiting tubulin polymerization, a critical step in mitosis.[7] The proposed investigation will therefore assess the cytotoxic and mechanistic effects of this compound in relevant cancer cell lines and animal models, comparing its performance against a standard-of-care chemotherapeutic agent, Paclitaxel, and a targeted therapy, Gefitinib.
In Vitro Efficacy Assessment
A tiered approach to in vitro testing will be employed to determine the cytotoxic potential and mechanism of action of this compound.
1.1.1. Cell Viability and Cytotoxicity Assays
The initial step is to determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human non-small cell lung cancer (A549) and chronic myeloid leukemia (K562) cell lines will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: this compound, Paclitaxel (positive control), and Gefitinib (positive control) will be dissolved in DMSO to create stock solutions. Serial dilutions will be prepared in culture media to achieve a range of final concentrations.
-
Cell Seeding: Cells will be seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium will be replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (DMSO) will also be included. The plates will be incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of cell viability against the compound concentration.
Rationale: This assay provides a quantitative measure of the cytotoxic potential of the test compound and allows for a direct comparison with standard-of-care drugs. The selection of A549 and K562 cell lines is based on their common use in anticancer drug screening and the known efficacy of the chosen standard-of-care drugs against them.[8]
1.1.2. Mechanism of Action: Cell Cycle Analysis
To understand how this compound may be exerting its cytotoxic effects, its impact on the cell cycle will be investigated.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: A549 cells will be treated with this compound, Paclitaxel, and Gefitinib at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells will be harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells will be washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells will be analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) will be quantified.
Rationale: This experiment will reveal if the compound induces cell cycle arrest at a specific phase, which is a common mechanism for many anticancer drugs.[9] For example, Paclitaxel is known to cause G2/M arrest.[8]
In Vivo Efficacy Assessment
Promising in vitro results will be followed by in vivo studies to evaluate the antitumor efficacy of this compound in a living organism.
Experimental Protocol: Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) will be used.
-
Tumor Implantation: A549 cells will be subcutaneously injected into the flank of each mouse. Tumors will be allowed to grow to a palpable size.
-
Treatment Groups: Mice will be randomly assigned to different treatment groups: vehicle control, this compound, Paclitaxel, and Gefitinib.
-
Drug Administration: The compounds will be administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume will be measured regularly using calipers.
-
Toxicity Assessment: The body weight of the mice will be monitored as a general indicator of toxicity.
-
Endpoint: At the end of the study, the mice will be euthanized, and the tumors will be excised and weighed.
Rationale: The xenograft model is a standard preclinical model to assess the antitumor activity of a compound in a physiological context. It provides crucial information on efficacy and potential toxicity before considering clinical trials.
Data Presentation: Comparative Efficacy in Oncology
| Compound | IC50 (µM) - A549 Cells | IC50 (µM) - K562 Cells | Cell Cycle Arrest Phase (A549) | Tumor Growth Inhibition (%) - Xenograft Model |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Paclitaxel | Hypothetical Data | Hypothetical Data | G2/M | Hypothetical Data |
| Gefitinib | Hypothetical Data | Hypothetical Data | G0/G1 | Hypothetical Data |
Part 2: Comparative Efficacy in Neurodegenerative Diseases
The known activity of the related compound FGIN-1-27 on neuroactive steroid synthesis suggests a potential role for this compound in neuroprotection.[4] This section outlines a framework to evaluate its efficacy against standard-of-care drugs for Alzheimer's disease, a common neurodegenerative disorder.
In Vitro Neuroprotection Assays
The initial in vitro studies will focus on the compound's ability to protect neuronal cells from common stressors associated with neurodegeneration.
Experimental Protocol: Amyloid-β Induced Neurotoxicity Assay
-
Cell Culture: Human neuroblastoma cells (SH-SY5Y) will be cultured and differentiated into a neuronal phenotype.
-
Treatment: Differentiated cells will be pre-treated with this compound, Donepezil (a cholinesterase inhibitor), and Memantine (an NMDA receptor antagonist) for 24 hours.[10][11]
-
Induction of Neurotoxicity: Cells will be exposed to aggregated amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, for another 24 hours.
-
Cell Viability Assessment: Cell viability will be measured using the MTT assay as described previously.
Rationale: This assay directly assesses the neuroprotective potential of the compound against a primary driver of neuronal death in Alzheimer's disease. Comparing its effect to Donepezil and Memantine, which have different mechanisms of action, will provide insights into its potential therapeutic niche.[12]
Visualization of Experimental Workflow
Caption: Workflow for the in vitro neuroprotection assay.
In Vivo Efficacy Assessment
In vivo studies will be conducted to evaluate the compound's ability to improve cognitive function in a relevant animal model of Alzheimer's disease.
Experimental Protocol: Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: A transgenic mouse model that develops amyloid plaques and cognitive deficits (e.g., 5XFAD mice) will be used.
-
Treatment: Mice will be treated with this compound, Donepezil, or Memantine over a prolonged period (e.g., 3 months).
-
Behavioral Testing: Cognitive function will be assessed using behavioral tests such as the Morris water maze (for spatial memory) and the novel object recognition test (for recognition memory).
-
Histopathological Analysis: After the behavioral testing, the brains of the mice will be collected for histopathological analysis to quantify amyloid plaque burden and neuronal loss.
Rationale: This comprehensive in vivo study will provide evidence of the compound's potential to not only protect neurons but also to improve cognitive function, a key therapeutic goal in Alzheimer's disease.
Data Presentation: Comparative Efficacy in Neurodegeneration
| Compound | Neuroprotection against Aβ Toxicity (%) | Improvement in Spatial Memory (Morris Water Maze) | Reduction in Amyloid Plaque Burden (%) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Donepezil | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Memantine | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Conclusion
The proposed investigational framework provides a robust and scientifically rigorous approach to evaluating the therapeutic potential of this compound in oncology and neurodegeneration. By directly comparing its efficacy against established standard-of-care drugs, this research will generate the critical data needed to determine its potential as a novel therapeutic agent. The diverse biological activities of the indole scaffold provide a strong rationale for this investigation, which has the potential to uncover a new therapeutic option for these challenging diseases.
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A Researcher's Guide to Profiling Cross-Reactivity and Off-Target Effects of 2-(2-fluorophenyl)-1H-indole
For drug development professionals and researchers, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A compound that interacts with unintended biological targets can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides an in-depth, experience-driven framework for characterizing the selectivity profile of novel compounds, using the promising scaffold, 2-(2-fluorophenyl)-1H-indole, as our central example.
The indole core is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] The addition of a fluorophenyl group can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[2] However, these same features can also contribute to promiscuous binding. Therefore, a rigorous and systematic evaluation of cross-reactivity is not just a regulatory requirement but a scientific necessity.
This guide eschews a rigid template, instead presenting a logical, multi-tiered workflow that moves from broad, predictive assessments to specific, quantitative validation. We will delve into the causality behind experimental choices, provide actionable protocols, and present data in a clear, comparative format.
Part 1: Predictive Profiling: An In Silico First Pass
Before committing to expensive and time-consuming wet lab experiments, computational methods provide an invaluable first look at potential off-target liabilities.[3] The principle is to use the known structure of this compound to search for similarities against vast databases of compounds with known biological activities. This approach helps generate testable hypotheses and prioritize experimental resources.
The primary methodologies include:
-
2D Similarity Searching: This compares the topological features of the molecule (atom connectivity) against databases. Methods like the Similarity Ensemble Approach (SEA) can predict new targets for a compound by statistically linking it to sets of ligands with known pharmacology.[3]
-
3D Shape Similarity: This goes beyond 2D topology to compare the three-dimensional shape and electrostatic surface of the compound with known ligands. This can reveal non-obvious similarities where different scaffolds adopt similar pharmacophores.[4]
-
Pharmacophore Modeling & Docking: If a high-priority on-target is known, its binding pocket can be used to screen against a library of known off-targets, assessing the thermodynamic feasibility of binding.
A typical in silico workflow is designed to triage and prioritize potential off-targets for subsequent experimental validation.
Part 2: Tier 1 - Broad Experimental Screening
With a list of potential off-targets from in silico analysis (and including major target families known for promiscuity), the next step is a broad biochemical screen. The goal here is not deep quantitative analysis, but to cast a wide net and identify any significant interactions for further investigation.
The Causality Behind the Choice: Biochemical assays, which use purified proteins, are ideal for initial screening because they are highly sensitive, scalable, and remove the complexities of the cellular environment (e.g., membrane permeability, efflux pumps).[5] This provides a direct measure of the compound's interaction with a potential off-target protein. Large panels, such as those screening against hundreds of kinases or G-protein coupled receptors (GPCRs), are commercially available and highly effective for this purpose.[6]
Representative Data: Kinase Selectivity Panel
Indole scaffolds are common in kinase inhibitors.[7][8] Therefore, screening this compound against a broad kinase panel is a prudent first step. Data is typically presented as the percent inhibition (% Inh) at one or two fixed concentrations of the test compound.
| Kinase Target | Gene Symbol | % Inhibition @ 1 µM | % Inhibition @ 10 µM | Comment |
| Epidermal Growth Factor Receptor | EGFR | 5% | 12% | Likely insignificant |
| Vascular Endothelial Growth Factor Receptor 2 | KDR (VEGFR2) | 65% | 92% | Potential Hit |
| Serine/threonine-protein kinase B-raf | BRAF | 8% | 15% | Likely insignificant |
| Cyclin-dependent kinase 2 | CDK2 | 48% | 78% | Potential Hit |
| Mitogen-activated protein kinase 14 | MAPK14 (p38α) | 3% | 9% | Likely insignificant |
| ... (400+ other kinases) | ... | ... | ... | ... |
Table 1: Hypothetical screening data for this compound against a subset of a kinase panel. Hits are often defined as >50% inhibition at 1 µM or >75% inhibition at 10 µM.
Experimental Protocol: Radioligand Binding Assay for GPCRs
This protocol describes a classic, robust method for assessing binding to a GPCR, such as a serotonin (5-HT) receptor, a common target class for indole derivatives.[1][9]
Objective: To determine if this compound competes with a known radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT2A).
-
Radioligand (e.g., [³H]ketanserin).
-
Test Compound: this compound, dissolved in DMSO.
-
Non-specific binding control: A high concentration of a known, unlabeled antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant and low (<1%).
-
Assay Plate Setup: To designated wells of a 96-well plate, add:
-
Total Binding Wells: 25 µL Assay Buffer.
-
Non-Specific Binding (NSB) Wells: 25 µL non-specific binding control.
-
Test Compound Wells: 25 µL of this compound dilution.
-
-
Add Radioligand: Add 25 µL of the radioligand (at a concentration near its Kd) to all wells.
-
Add Membranes: Add 50 µL of the diluted receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Calculate % Inhibition = (1 - (Test Compound (cpm) - NSB (cpm)) / (Specific Binding (cpm))) * 100.
-
Part 3: Tier 2 - Cellular Target Engagement and Functional Validation
A compound binding to a purified protein in a test tube does not guarantee it will engage that target in the complex milieu of a living cell.[5] Cellular assays are essential to confirm that a biochemical "hit" is not a false positive and to determine if target engagement translates into a functional biological response.
The Causality Behind the Choice: Factors like cell membrane permeability, active transport, intracellular metabolism, and competition with high concentrations of endogenous ligands (like ATP in kinase assays) can dramatically alter a compound's potency and selectivity.[10] Cellular assays integrate these factors, providing a more physiologically relevant assessment of a compound's activity.[11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify that this compound binds to a suspected off-target protein (e.g., VEGFR2) inside intact cells.
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change can be quantified by measuring the amount of soluble protein remaining after heating the cells.[5]
Materials:
-
Live cells endogenously expressing the target protein (e.g., HUVEC cells for VEGFR2).
-
Test Compound: this compound.
-
Vehicle control (e.g., DMSO).
-
PBS and lysis buffer with protease/phosphatase inhibitors.
-
Instrumentation for heating (e.g., PCR thermocycler).
-
Instrumentation for protein quantification (e.g., Western Blot or ELISA).
Methodology:
-
Compound Treatment: Treat cultured cells with either the vehicle or a high concentration (e.g., 10-30 µM) of this compound for 1 hour at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein (VEGFR2) in the supernatant using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates target engagement.
Part 4: Quantitative Comparison and Selectivity Index
Once an off-target has been validated in a cellular context, the final step is to quantify the potency of the interaction and compare it to the on-target activity. This is crucial for assessing the potential therapeutic window.
The Causality Behind the Choice: A single-point inhibition value is insufficient. A full dose-response curve is required to determine the concentration at which the compound elicits a half-maximal effect (IC₅₀ for inhibition or EC₅₀ for activation). By comparing the IC₅₀ for the off-target against the on-target, we can calculate a Selectivity Index , which is a quantitative measure of the compound's specificity.
Selectivity Index (SI) = IC₅₀ (Off-Target) / IC₅₀ (On-Target)
A higher SI value is desirable, indicating that a much higher concentration of the compound is needed to affect the off-target compared to the on-target. A common goal is an SI of >100.
Comparative Data: this compound vs. Reference Compound
Let's assume the primary intended target for our compound is a hypothetical kinase, "Target Kinase A" (TKA).
| Parameter | This compound | Reference Compound X |
| On-Target: TKA (IC₅₀) | 15 nM | 10 nM |
| Off-Target: VEGFR2 (IC₅₀) | 450 nM | 15,000 nM (15 µM) |
| Off-Target: CDK2 (IC₅₀) | 1,200 nM (1.2 µM) | > 30,000 nM (>30 µM) |
| Selectivity Index (VEGFR2) | 30 (450 / 15) | 1500 (15,000 / 10) |
| Selectivity Index (CDK2) | 80 (1200 / 15) | >3000 (>30,000 / 10) |
Table 2: Hypothetical quantitative comparison of cellular potencies. This data clearly shows that while this compound is potent against its intended target, its selectivity window over VEGFR2 and CDK2 is narrow, posing a potential liability. Reference Compound X, while slightly less potent on-target, demonstrates a much safer selectivity profile.
The Indole Scaffold: Known Liabilities and Polypharmacology
The indole scaffold's versatility is a double-edged sword. Its ability to form hydrogen bonds and engage in π-stacking allows it to bind to a wide variety of protein active sites. This can be beneficial for developing multi-targeted agents (polypharmacology), but is a significant concern when high selectivity is required.[6][12]
Researchers working with novel indole derivatives should be particularly mindful of potential interactions with:
-
Serotonin (5-HT) and Dopamine Receptors: The structural similarity of indole to serotonin makes cross-reactivity with 5-HT receptors common.[9]
-
Protein Kinases: The indole ring is an effective ATP mimetic, leading to frequent hits in kinase panels.[8]
-
Tubulin: Vinca alkaloids are a famous class of indole-based natural products that inhibit tubulin polymerization.[12]
-
Nuclear Receptors: Certain indole derivatives have been shown to interact with receptors like the estrogen receptor.[13]
Conclusion
Characterizing the selectivity profile of a novel compound like this compound is a cornerstone of modern drug discovery. It is a systematic process of hypothesis generation, broad screening, and rigorous validation. By employing a tiered approach—from in silico prediction to biochemical screening and finally to quantitative cellular assays—researchers can build a comprehensive understanding of a compound's interactions. This not only de-risks preclinical and clinical development[14][15] but also provides crucial insights into the structure-activity relationships that can guide the design of next-generation compounds with improved potency and superior safety profiles.
References
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Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Pharmacology URL: [Link]
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Title: Multi-pathway profiling approach to compound validation: utilizing SelectScreen™ cell-based pathway screening to characterize pathway selectivity for commonly used protein kinase inhibitors Source: Cancer Research URL: [Link]
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Title: Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed Source: PubMed URL: [Link]
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Title: Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach Source: Bentham Science URL: [Link]
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Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC Source: National Institutes of Health URL: [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2-Arylindoles: A Guide for Researchers
The 2-arylindole scaffold is a privileged structural motif, prominently featured in a vast array of biologically active compounds and functional materials.[1] Its prevalence in pharmaceuticals, agrochemicals, and natural products underscores the critical need for efficient and versatile synthetic methodologies.[2][3] This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to 2-arylindoles, offering insights into their mechanisms, scope, and practical applications to empower researchers in making informed strategic decisions in their synthetic endeavors.
Classical Approaches: The Foundation of 2-Arylindole Synthesis
The Fischer Indole Synthesis
First reported in 1883 by Emil Fischer, this venerable reaction remains a cornerstone of indole synthesis.[2][3][4] The classical approach involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and an aryl ketone.[2][4][5]
Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A critical[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the aromatic indole core.[2][4]
Advantages:
-
Readily available starting materials: Phenylhydrazines and acetophenones are common commercial reagents.
-
One-pot variations: The reaction can often be performed in a single step from the hydrazine and ketone.[5][7]
Limitations:
-
Harsh conditions: The use of strong Brønsted or Lewis acids (e.g., HCl, ZnCl₂, polyphosphoric acid) can limit functional group tolerance.[3][4]
-
Regioselectivity issues: Unsymmetrical ketones can lead to mixtures of isomeric products.[2]
-
Limited scope for certain substitutions: The nature of the substituents on both the arylhydrazine and the ketone can significantly impact yields.
Representative Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole [3]
-
To a solution of phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add 2-bromoacetophenone (1.0 eq).
-
Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone intermediate.
-
Add an acid catalyst, such as a Lewis acid (e.g., zinc chloride, 1.2 eq) or a Brønsted acid (e.g., polyphosphoric acid).
-
Continue to heat the reaction mixture under reflux for several hours (typically 2-4 hours), monitoring the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.
The Bischler-Möhlau Indole Synthesis
Another classical method, the Bischler-Möhlau synthesis, constructs the 2-arylindole framework from an α-bromoacetophenone and an excess of aniline.[8][9][10][11]
Mechanism: The reaction initiates with the formation of an α-arylaminoketone, which then reacts with a second molecule of aniline to form a key intermediate. Subsequent intramolecular electrophilic cyclization and aromatization yield the final 2-arylindole product.[6][8][10]
Advantages:
-
Direct use of anilines: This method provides a direct route from readily available anilines.
Limitations:
-
Harsh reaction conditions: Often requires high temperatures, which can lead to side reactions and limit its applicability.[8][10]
-
Poor yields and regioselectivity: The classical procedure is often plagued by low yields and the formation of regioisomeric byproducts.[6][8]
-
Excess aniline: The requirement for a large excess of aniline can complicate purification.
Recent modifications, such as the use of microwave irradiation or lithium bromide as a catalyst, have been developed to mitigate some of these drawbacks by enabling milder reaction conditions.[6][8][10]
Modern Palladium-Catalyzed Methodologies
The advent of transition-metal catalysis has revolutionized the synthesis of 2-arylindoles, offering milder conditions, broader substrate scope, and improved functional group tolerance.
The Larock Indole Synthesis
Developed by Richard C. Larock, this powerful palladium-catalyzed heteroannulation reaction constructs indoles from an o-iodoaniline and a disubstituted alkyne.[12][13] This method is highly versatile for producing various substituted indoles.[12]
Mechanism: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species. Subsequent coordination and migratory insertion of the alkyne, followed by intramolecular cyclization and reductive elimination, furnishes the indole product and regenerates the active Pd(0) catalyst.[12]
Advantages:
-
High regioselectivity: The Larock synthesis offers excellent control over the substitution pattern of the resulting indole.[14]
-
Broad substrate scope: A wide variety of substituted o-haloanilines and alkynes can be employed.[12]
-
Milder reaction conditions: Compared to the classical methods, the Larock synthesis typically proceeds under milder conditions.
Limitations:
-
Cost of palladium catalyst: The use of a precious metal catalyst can be a drawback for large-scale synthesis.
-
Availability of starting materials: Substituted o-iodoanilines and internal alkynes may require multi-step syntheses.
Representative Experimental Protocol: Larock Synthesis of a 2,3-Disubstituted Indole [15]
-
In a reaction vessel, combine the o-iodoaniline (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent (e.g., DMF) and any necessary ligands or additives.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-arylindole derivative.
Hegedus Indole Synthesis
The Hegedus synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenyl anilines to form indoles.[16][17]
Mechanism: The reaction is initiated by the coordination of the palladium(II) salt to the olefin of the o-alkenylaniline. This is followed by an intramolecular aminopalladation, where the aniline nitrogen attacks the palladium-activated double bond. A subsequent β-hydride elimination and tautomerization sequence leads to the formation of the indole ring.
Advantages:
-
Good functional group tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups.
-
Direct cyclization: It provides a direct route from pre-functionalized anilines.
Limitations:
-
Stoichiometric oxidant: The original protocol often requires a stoichiometric amount of a reoxidant for the palladium catalyst.
-
Synthesis of starting materials: The preparation of the requisite o-alkenylanilines can be a synthetic challenge.
Emerging Frontiers: C-H Activation and Photocatalysis
More recent advancements have focused on increasing the atom and step economy of 2-arylindole synthesis through direct C-H functionalization and photocatalysis.
Direct C-H Arylation
Direct C-H arylation of indoles represents one of the most straightforward strategies for the synthesis of 2-arylindoles.[18] These methods typically employ a transition metal catalyst, often palladium, to selectively activate the C2-H bond of the indole for coupling with an aryl partner.[1][18][19][20]
Mechanism: The mechanism often involves a concerted metalation-deprotonation pathway, where the palladium catalyst interacts with the indole C-H bond.[20] The resulting palladacycle can then react with an aryl halide or other arylating agent, followed by reductive elimination to afford the 2-arylindole.[1]
Advantages:
-
High atom economy: Avoids the need for pre-functionalization of the indole ring.[19]
-
Step efficiency: Can significantly shorten synthetic sequences.
Limitations:
-
Regioselectivity: Controlling the regioselectivity between the C2 and C3 positions of the indole can be challenging, although directing groups can be employed to favor C2-arylation.[19][21]
-
Harsh conditions: Some C-H activation protocols still require high temperatures and stoichiometric oxidants.[1]
Photocatalytic Approaches
Visible-light photocatalysis has emerged as a powerful tool for the synthesis of 2-arylindoles under exceptionally mild conditions.[1][22] These reactions often involve the generation of aryl radicals from readily available precursors, which then react with the indole.[23]
Mechanism: A photosensitizer, upon irradiation with visible light, can engage in an energy or electron transfer process to generate a reactive aryl radical from a suitable precursor (e.g., a diaryliodonium salt or an aryl halide). This radical then adds to the C2 position of the indole, and a subsequent oxidation and deprotonation sequence yields the 2-arylindole.[1]
Advantages:
-
Mild reaction conditions: Typically performed at room temperature, offering excellent functional group tolerance.[1]
-
Sustainable energy source: Utilizes visible light as a renewable energy source.
Limitations:
-
Specialized equipment: May require specific photoreactors or light sources.
-
Quantum yield: The efficiency of the reaction can be dependent on the quantum yield of the photocatalytic cycle.
Comparative Summary
| Synthetic Route | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Indole Synthesis | Arylhydrazines, Aryl ketones | Strong acid (Brønsted or Lewis) | High temperature | Readily available starting materials, one-pot variations | Harsh conditions, potential regioselectivity issues |
| Bischler-Möhlau Synthesis | α-Bromoacetophenones, Anilines | Excess aniline | High temperature | Direct use of anilines | Harsh conditions, often low yields, excess reagent needed |
| Larock Indole Synthesis | o-Iodoanilines, Alkynes | Palladium catalyst, Base | Moderate to high temperature | High regioselectivity, broad scope | Cost of palladium, availability of starting materials |
| Hegedus Indole Synthesis | o-Alkenylanilines | Palladium(II) salt, Oxidant | Mild to moderate temperature | Good functional group tolerance | Stoichiometric oxidant often required, starting material synthesis |
| Direct C-H Arylation | Indoles, Arylating agents | Transition metal catalyst (e.g., Pd) | Often high temperature, oxidant | High atom and step economy | Regioselectivity challenges, can require harsh conditions |
| Photocatalysis | Indoles, Aryl radical precursors | Photocatalyst, Visible light | Room temperature | Extremely mild conditions, high functional group tolerance | Specialized equipment, quantum yield dependency |
Mechanistic Overviews
Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis.
Larock Indole Synthesis Catalytic Cycle
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Conclusion
The synthesis of 2-arylindoles has evolved significantly from the classical, often harsh, methods to modern, highly efficient catalytic protocols. The choice of synthetic route is a critical decision that depends on factors such as the desired substitution pattern, functional group tolerance, cost, and scale. While the Fischer and Bischler-Möhlau syntheses offer access from simple starting materials, their limitations in scope and conditions have driven the development of palladium-catalyzed methods like the Larock and Hegedus syntheses, which provide greater control and milder conditions. The contemporary approaches of direct C-H arylation and photocatalysis represent the cutting edge of efficiency and sustainability, promising even more powerful and environmentally benign routes to this important class of compounds in the future. Researchers are encouraged to consider the comparative data presented herein to select the optimal strategy for their specific synthetic targets.
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A Senior Application Scientist's Guide to Validating Biological Assay Results for Poorly Soluble Indole Compounds
Introduction: The Indole Dilemma in Drug Discovery
The indole scaffold is a cornerstone of modern medicinal chemistry.[1][2] Its structural versatility and presence in numerous natural products and FDA-approved drugs make it a "privileged scaffold" for targeting a vast range of diseases, from cancer to neurological disorders.[1][3][4][5] However, this prized molecular framework often comes with a significant challenge: poor aqueous solubility.[6][7] The inherent hydrophobicity of the indole ring system frequently leads to compounds that are difficult to work with in the aqueous environment of biological assays.
This guide moves beyond simple protocols to provide a comprehensive framework for researchers, scientists, and drug development professionals to confidently validate their biological assay data for these challenging molecules. Ignoring solubility is not merely an inconvenience; it is a direct threat to data integrity, leading to costly and misleading outcomes such as underestimated potency, false negatives, confounding structure-activity relationships (SAR), and a high rate of project attrition.[8][9][10] Our objective is to equip you with the expertise to anticipate, diagnose, and overcome these challenges, ensuring that your results are robust, reproducible, and, above all, trustworthy.
The Foundation: Understanding the Nuances of Solubility
Before we can design validation strategies, we must first grasp the fundamental principles governing solubility in a drug discovery context. The term "solubility" itself can be misleading if not properly defined. For compounds initially dissolved in dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer—the standard practice in high-throughput screening (HTS)—we must distinguish between two critical parameters.
-
Kinetic Solubility : This is the concentration at which a compound, rapidly diluted from a DMSO stock, begins to precipitate.[11][12] It is not a true equilibrium state and often results in a supersaturated solution that is thermodynamically unstable but may persist for the duration of an assay.[13][14] While useful for ranking compounds in early discovery, it can overestimate the true solubility and mask potential liabilities.[12][14]
-
Thermodynamic Solubility : This represents the true equilibrium solubility, where the concentration of the dissolved compound is in equilibrium with its solid state.[13] Measuring it is more time-consuming but provides the definitive solubility limit of a compound under specific conditions (e.g., buffer, pH, temperature).[11][12]
The abrupt solvent shift when a DMSO stock is introduced into an aqueous assay buffer, often termed "DMSO shock ," is the primary cause of precipitation and the formation of supersaturated solutions.[8] This precipitation can manifest as visible particles or as sub-visible colloidal aggregates, both of which are notorious for causing assay artifacts.[15][16]
Pre-Assay Qualification: Know Your Compound Before You Screen
Proactive characterization of your indole compounds is the most effective strategy to prevent downstream data interpretation issues. Running these simple, front-end assays will save invaluable time and resources.
Experimental Protocol 1: High-Throughput Kinetic Solubility Assessment
This assay provides a rapid assessment of the solubility limit under conditions that mimic HTS.
Methodology: Nephelometry or Turbidimetry
-
Compound Preparation : Prepare a high-concentration stock solution of the indole compound in 100% anhydrous DMSO (e.g., 10 mM).
-
Serial Dilution : In a 96-well or 384-well plate, perform a serial dilution of the compound stock in DMSO.
-
Aqueous Dilution : Using a liquid handler, rapidly add a precise volume of aqueous assay buffer to the wells containing the DMSO dilutions. The final DMSO concentration should match your biological assay's conditions (typically ≤0.5%).[17][18]
-
Incubation : Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at the assay temperature (e.g., 37°C).[11]
-
Detection : Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 600-700 nm), where the compound itself does not absorb light.[19]
-
Analysis : The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Experimental Protocol 2: Thermodynamic Solubility Assessment
This "shake-flask" method determines the true equilibrium solubility and is the gold standard.
Methodology: Shake-Flask with LC-MS Quantification
-
Compound Addition : Add an excess amount of the solid indole compound to a vial containing a known volume of the final aqueous assay buffer (with the correct pH and co-solvents, if any).
-
Equilibration : Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[20]
-
Phase Separation : Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection : Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Quantification : Dilute the supernatant in a suitable solvent and determine the compound concentration using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[20][21]
Data Presentation: Comparing Solubility Profiles
The data below illustrates why both measurements are critical. Compound B might appear promising based on its kinetic solubility but would present significant challenges at concentrations above 15 µM in longer-term experiments.
| Compound ID | Indole Scaffold | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) | Notes |
| IND-001 | 2-Methylindole | > 200 | 185 | High solubility, low risk of precipitation. |
| IND-002 | 5-Bromo-3-phenylindole | 85 | 15 | High risk of supersaturation and time-dependent precipitation. |
| IND-003 | 1-Benzylindole-3-carboxylic acid | 45 | 40 | Consistent results, moderate solubility. |
A Comparative Guide to Solubility Enhancement Strategies
When the intrinsic solubility of a high-priority indole is insufficient, formulation strategies can be employed. However, each approach has trade-offs that must be controlled for.
| Strategy | Mechanism | Pros | Cons & Mitigation |
| Co-solvents | Reduces solvent polarity. Common examples include PEG 400, ethanol, propylene glycol.[7][22][23] | Simple to implement; effective for moderate increases in solubility. | Can affect protein stability or cell health. Mitigation: Always run a vehicle control curve to determine the maximum tolerable solvent concentration. |
| pH Adjustment | Ionizes acidic or basic functional groups on the indole or its substituents, increasing aqueous solubility.[7][21][24] | Highly effective for ionizable compounds; can produce dramatic solubility increases. | The required pH may be incompatible with the assay's biological system. Mitigation: Confirm assay viability at the modified pH. Not applicable for non-ionizable indoles. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound. Common examples include Tween® 80, Triton™ X-100.[7][25] | Can significantly increase apparent solubility. | Micellar encapsulation may reduce the free compound available to the target; can be cytotoxic.[25] Mitigation: Use the lowest effective concentration and verify it doesn't disrupt the assay. |
| Cyclodextrins | Form inclusion complexes, shielding the hydrophobic indole within a hydrophilic shell.[7] | Powerful solubilizing agents; can improve stability. | Can alter the free concentration of the compound; may have their own biological effects. Mitigation: Choose the appropriate cyclodextrin type and validate it as part of the vehicle control. |
In-Assay Validation: A Self-Validating System for Trustworthy Data
Even with pre-assay characterization, robust in-assay controls are non-negotiable. They provide direct evidence of a compound's behavior under the exact experimental conditions.
Caption: A comprehensive workflow for validating assay results of poorly soluble compounds.
Key In-Assay Controls
-
Meticulous Stock Solution Management : Always use anhydrous DMSO. Absorption of atmospheric water is a primary cause of compound precipitation in stock vials over time.[18] Prepare concentrated stocks, aliquot into single-use volumes, and store at -80°C to avoid repeated freeze-thaw cycles.[9][18]
-
Solubility Control (No-Cell/Target Control) : This is arguably the most critical control. Prepare a plate with your compound dilutions in the exact assay medium, but without cells or the protein target. Incubate under identical conditions. Any signal change (e.g., increased light scatter) or visual precipitation here is a direct indicator of a solubility-driven artifact.
-
Readout Interference Control : Precipitated particles can interfere with assay signals, most notably by scattering light in absorbance-based assays or through autofluorescence.[8][26] Running the compound in the final assay buffer (after addition of all reagents except the biological target) can identify such artifacts.
-
The Detergent Test for Aggregation : Compound aggregates often act as non-specific inhibitors.[15][16] This behavior can often be reversed by a low, non-denaturing concentration of a non-ionic detergent. Re-running the assay with and without ~0.01% Triton™ X-100 can help diagnose aggregation. A true inhibitor's potency should remain unchanged, while an aggregator's apparent activity will often be significantly reduced.[16][27]
Case Study & Decision Logic: Validating an Indole Kinase Inhibitor Hit
Let's apply this framework to a common scenario. A primary screen identifies a novel 5-substituted indole as a 500 nM inhibitor of a target kinase in a cell-based assay.
Caption: A decision tree for the initial validation of a potent but poorly soluble hit.
Validation Workflow in Action:
-
Initial Check : The scientist first checks the pre-assay kinetic solubility data for the hit. The measured solubility is 2 µM. The 500 nM IC50 is below this, which is a good sign.
-
Visual and Instrumental Inspection : During the confirmatory dose-response experiment, they visually inspect the wells at the highest concentrations (e.g., 10-20 µM). They also run a parallel "no-cell" plate and see a sharp increase in light scatter starting at concentrations above 2.5 µM.
-
Data Interpretation : The dose-response curve is sharp, with activity dropping off completely at concentrations above 2 µM. This is a classic sign of precipitation-limited activity. The actual concentration of dissolved compound is not increasing, leading to a flat response.
Conclusion and Best Practices
Generating reliable data for poorly soluble indole compounds is not a matter of chance, but of rigorous, systematic validation. By integrating solubility assessments and artifact-detecting controls into your workflow, you transform your assays from a potential source of error into a self-validating system.
Key Takeaways for Your Lab:
-
Characterize Early : Measure kinetic and thermodynamic solubility before committing to extensive biological screening.
-
Mind Your Stocks : Use anhydrous DMSO, aliquot, and avoid freeze-thaw cycles to maintain stock integrity.
-
Controls are Non-Negotiable : Always include vehicle and no-cell/target solubility controls in your assay runs.
-
Question Your Readout : Be aware of how precipitates or aggregates can directly interfere with your assay's detection technology.
-
Solubility Defines the Upper Limit : The maximum relevant concentration for any compound in an assay is its solubility limit under those specific conditions. Data points above this limit are often uninterpretable.
By embracing these principles, you will not only enhance the quality and reproducibility of your data but also accelerate your drug discovery programs by making more informed, data-driven decisions.
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van der Laan, J. W., et al. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
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Islam, R., et al. (2025). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Bioanalysis. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
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Zhang, Y., et al. (2023). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society. [Link]
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Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
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El-Damasy, A. K., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link]
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Insuasty, D., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. ResearchGate. [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal of 2-(2-fluorophenyl)-1H-indole in a Laboratory Setting
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2-fluorophenyl)-1H-indole. As a fluorinated aromatic heterocyclic compound, this substance requires specific handling and disposal considerations to ensure the safety of laboratory personnel and protect the environment.[1] The procedures outlined below are grounded in established safety protocols and regulatory standards, designed for immediate implementation by researchers, scientists, and drug development professionals.
Hazard Identification and Core Safety Principles
Understanding the hazard profile of this compound is the foundation of its safe management. While toxicological properties for this specific isomer may not be fully investigated, data from closely related analogues, such as 2-(4-fluorophenyl)indole, provide a strong basis for a cautious approach.[2]
The primary hazards include irritation to the skin, eyes, and respiratory system.[3][4] The most significant, yet often overlooked, risk stems from its chemical composition: as a halogenated organic compound, its improper disposal or thermal decomposition (e.g., in a fire) can release highly toxic and corrosive gaseous hydrogen fluoride (HF).[3][4]
Causality Behind Protocol: The choice of disposal methodology is dictated by this hazard profile. Standard refuse systems are entirely inappropriate, and drain disposal is strictly prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[5][6] The generation of toxic decomposition byproducts necessitates disposal through a licensed facility equipped for handling halogenated organic waste.
Table 1: Hazard Profile Summary (Based on 2-(4-Fluorophenyl)indole Analogue)
| Hazard Classification | Category | Description | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. | [3][4] |
| Hazardous Decomposition Products | - | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF). |[3][4] |
Required Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks during handling and waste consolidation, the following controls are mandatory.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transfers, and waste consolidation, must be performed inside a properly functioning chemical fume hood.[7]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile rubber gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2][4]
-
Eye Protection: Use chemical safety goggles that meet European Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[3][4]
-
Skin and Body Protection: A standard laboratory coat must be worn.[8] For large quantities or spill cleanup, chemical-resistant clothing may be necessary.[2]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in laboratory waste management to ensure safety, compliance, and cost-effective disposal.[9][10]
Step 1: Designate a Halogenated Waste Container
-
Obtain a dedicated, chemically compatible waste container from your institution's Environmental Health & Safety (EH&S) department.[5][7] Polyethylene containers are often suitable.[7]
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" and list "this compound" as a constituent.
Step 2: Segregate at the Point of Generation
-
DO NOT mix this compound waste with non-halogenated chemical waste.[10][11]
-
Why this is critical: Halogenated solvents and solids are significantly more costly and complex to incinerate safely.[11] Cross-contamination increases disposal costs for the entire waste stream and complicates the disposal process.
Step 3: Maintain Proper Container Management
-
Keep the waste container closed at all times, except when adding waste.[8][10][11]
-
Store the container in a well-ventilated area, within secondary containment, and away from incompatible materials like strong oxidizing agents.[3][11]
Step-by-Step Disposal Workflow
The following workflow and diagram illustrate the decision-making process for disposing of different forms of waste containing this compound.
Caption: Disposal workflow for this compound waste streams.
Protocol 4.1: Disposal of Unused/Expired Pure Chemical
-
Ensure the original container is securely closed and the label is intact.
-
If possible, place the entire original container into a larger, compatible overpack container for secondary containment.
-
Transfer the sealed container to your laboratory's designated hazardous waste accumulation area.
-
Submit a chemical waste pickup request through your institution's EH&S department. Do not transport hazardous waste yourself.[9]
Protocol 4.2: Disposal of Contaminated Labware
-
Solid Waste: Items such as contaminated gloves, weigh boats, and absorbent paper should be placed directly into the designated "Halogenated Organic Solid Waste" container.
-
Glassware: Contaminated glassware (e.g., flasks, beakers) should be triple-rinsed with a suitable solvent (e.g., acetone). The rinseate must be collected and disposed of as halogenated liquid hazardous waste.[9] After rinsing, the glassware can typically be washed for reuse. If the glassware is to be disposed of, it can be placed in a designated lab glass disposal box after decontamination.
Protocol 4.3: Disposal of Empty Original Containers
-
An "empty" container that held a hazardous chemical must be properly decontaminated before being disposed of as regular trash.[9][11]
-
Triple Rinse Procedure: a. Add a small amount of a suitable solvent (one that can dissolve the compound, like acetone or ethanol) to the container, ensuring it wets all interior surfaces. b. Securely cap and shake the container. c. Pour the rinseate into a designated "Halogenated Organic Liquid Waste" container.[9] d. Repeat this process two more times.
-
After triple rinsing, deface or remove the original chemical label to prevent confusion.[9][11]
-
Dispose of the container in the appropriate non-hazardous waste stream (e.g., lab glass or plastic recycling).
Protocol 4.4: Spill Cleanup and Disposal
-
Should a spill occur, evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear the appropriate PPE (See Section 2).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbed material into a compatible container.
-
All materials used for the cleanup, including contaminated PPE, must be disposed of as halogenated solid hazardous waste.[9][11]
-
For large spills, evacuate the area and contact your institution's emergency response or EH&S department immediately.[9]
Regulatory Compliance and Final Authority
These procedures are designed to comply with the primary regulations governing laboratory chemical waste in the United States, including:
-
The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), which establishes the framework for hazardous waste management.[5]
-
The Occupational Safety and Health Administration (OSHA): Specifically, the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires laboratories to have a Chemical Hygiene Plan.[12]
Ultimately, your institution's Environmental Health & Safety (EH&S) or equivalent department is the final authority on waste disposal procedures. Always consult their specific guidelines and protocols. The disposal of all hazardous wastes must be handled by a licensed and approved waste disposal contractor.[3][4][13]
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Personal protective equipment for handling 2-(2-fluorophenyl)-1H-Indole
Essential Safety and Handling Guide for 2-(2-fluorophenyl)-1H-Indole
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is synthesized from publicly available safety data for structurally similar compounds, including 2-(4-fluorophenyl)indole and other fluorinated aromatic compounds, as well as established best practices for laboratory safety.[1][2][3][4][5] It is imperative that users conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.
Introduction: Understanding the Hazard Profile
This compound belongs to the class of fluorinated aromatic heterocyclic compounds. While the toxicological properties of this specific molecule have not been fully investigated, data from analogous compounds suggest that it should be handled as a potentially hazardous substance.[6] The primary hazards associated with similar indole derivatives are irritation to the skin, eyes, and respiratory system.[2][3] Chronic exposure or exposure to high concentrations may pose additional health risks. Therefore, a cautious and proactive approach to safety is essential.
The key to safe handling lies in a combination of robust engineering controls, appropriate personal protective equipment (PPE), and well-defined operational and disposal protocols. This guide provides a comprehensive framework to minimize exposure and ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are critical to prevent direct contact with this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Chemical-resistant gloves (Nitrile, double-gloved recommended) | Full-coverage lab coat | Use within a certified chemical fume hood is mandatory. |
| Dissolving in Solvent | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a full-coverage lab coat | Use within a certified chemical fume hood is mandatory. |
| Running Reactions | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a full-coverage lab coat | Use within a certified chemical fume hood is mandatory. |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (Butyl rubber or Viton®) | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with organic vapor cartridges may be required depending on the spill size and ventilation. |
Causality Behind PPE Choices:
-
Eye and Face Protection: Chemical splash goggles are mandatory to prevent contact with powders or solutions.[5] A face shield provides an additional layer of protection against splashes, especially when handling larger volumes or during vigorous reactions.[5]
-
Hand Protection: Nitrile gloves offer good resistance to a range of organic chemicals. Double-gloving is a prudent measure to protect against undetected pinholes or tears. For prolonged or immersive contact, heavier-duty gloves like neoprene or butyl rubber are recommended.[7]
-
Body Protection: A standard lab coat protects personal clothing from minor spills. A chemical-resistant apron is crucial when handling solutions to prevent saturation of the lab coat and subsequent skin contact.[8]
-
Respiratory Protection: Due to the potential for respiratory irritation from dust or vapors, all handling of this compound should be performed within a certified chemical fume hood. This engineering control is the most effective way to minimize inhalation exposure.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow is designed to guide researchers through the safe handling of this compound from preparation to the initial stages of waste management.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Pre-Handling Preparation:
-
Review Safety Information: Thoroughly review this guide and any available safety data for analogous compounds.[1][2][3][4]
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don PPE: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[6]
-
-
Handling the Compound:
-
Weighing: Conduct all weighing activities within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Reaction: Set up the reaction apparatus securely within the fume hood. Maintain the sash at the lowest possible height throughout the experiment.
-
-
Post-Handling Cleanup:
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. Rinse with an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical final step. As a halogenated organic compound, specific waste streams must be used.
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated consumables such as weighing papers, gloves, and absorbent pads.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled hazardous waste container for "Halogenated Solid Organic Waste." Ensure the container is kept sealed when not in use.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvent rinsates from decontaminating glassware.
-
Procedure: Collect all liquid waste in a dedicated, clearly labeled hazardous waste container for "Halogenated Liquid Organic Waste." Do not mix with non-halogenated waste streams.
-
-
Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.
-
Regulatory Context:
Disposal of chemical waste must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] Halogenated organic compounds are often categorized under specific waste codes (e.g., "F-listed" wastes for spent solvents).[11][12] Always follow your institution's specific hazardous waste management plan.
Emergency Procedures: Preparedness is Key
Spills:
-
Small Spills (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
Contact your institution's EHS department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of their colleagues.
References
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INDOFINE Chemical Company, Inc. (2025). Safety Data Sheet: ETHYL 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE.
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AK Scientific, Inc. (n.d.). 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde Safety Data Sheet.
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AK Scientific, Inc. (n.d.). 5-(4-Fluorophenyl)-1H-indole Safety Data Sheet.
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Sigma-Aldrich. (2025). Safety Data Sheet.
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Fisher Scientific. (2024). Safety Data Sheet: 2-(4-Fluorophenyl)indole.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
